molecular formula C18H24N2O8 B1670974 DSSeb CAS No. 23024-29-5

DSSeb

Cat. No.: B1670974
CAS No.: 23024-29-5
M. Wt: 396.4 g/mol
InChI Key: XPKIVYVYXKPGBP-UHFFFAOYSA-N
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Description

DSSeb Crosslinker, or Disuccinimidyl sebacate, is a homobifunctional crosslinking reagent which is cell membrane permeable. This compound Crosslinker is useful in protein crosslinking and making antibody drug conjugates (ADCs).

Properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O8/c21-13-9-10-14(22)19(13)27-17(25)7-5-3-1-2-4-6-8-18(26)28-20-15(23)11-12-16(20)24/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKIVYVYXKPGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392406
Record name DSSeb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23024-29-5
Record name DSSeb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sebacic acid bis(N-succinimidyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is the mechanism of action of DSSeb?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Sebacoyl Dinalbuphine Ester (SDE)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sebacoyl dinalbuphine ester (SDE), also known as dinalbuphine sebacate (DNS) and marketed as Naldebain®, is a long-acting, injectable prodrug of the semi-synthetic opioid, nalbuphine.[1] Developed to extend the analgesic duration of nalbuphine, SDE provides sustained pain relief for up to seven days following a single intramuscular injection.[1] This document provides a comprehensive overview of the mechanism of action of SDE, focusing on its pharmacokinetics, the pharmacodynamics of its active metabolite nalbuphine, and the underlying cellular and molecular signaling pathways.

Mechanism of Action: From Prodrug to Active Metabolite

The primary mechanism of action of SDE is to serve as a sustained-release delivery system for its active principle, nalbuphine.[1]

  • Prodrug Structure: SDE is a diester of two nalbuphine molecules linked by a sebacic acid backbone.[1]

  • Post-injection Depot Formation: Following intramuscular injection, the oil-based formulation of SDE forms a depot within the muscle tissue.[1]

  • Sustained Release and Hydrolysis: SDE is gradually released from this depot and is subsequently hydrolyzed by tissue and blood esterases, cleaving the ester bonds to release two molecules of active nalbuphine.[1][2][3] This slow conversion is the rate-limiting step that ensures a prolonged therapeutic effect.[3]

Pharmacodynamics of Nalbuphine

Once released, nalbuphine exerts its analgesic effects through a complex interaction with the central nervous system's opioid receptors. Nalbuphine is classified as a mixed agonist-antagonist opioid.[1][4]

  • Kappa-Opioid Receptor (KOR) Agonism: Nalbuphine acts as a high-efficacy partial agonist at the κ-opioid receptor.[1][5] Activation of KOR is primarily responsible for its analgesic properties, which involve altering the perception of and emotional response to painful stimuli.[6]

  • Mu-Opioid Receptor (MOR) Antagonism/Partial Agonism: Nalbuphine functions as a moderate-efficacy partial agonist or antagonist at the μ-opioid receptor.[1][5] This interaction is significant as it contributes to a ceiling effect on respiratory depression, a common and dangerous side effect of full MOR agonists like morphine. Its antagonist activity at the MOR can also reverse the effects of other μ-opioid agonists.

Signaling Pathways

The binding of nalbuphine to κ- and μ-opioid receptors, both of which are G-protein coupled receptors (GPCRs), initiates distinct intracellular signaling cascades.

Kappa-Opioid Receptor (KOR) Agonist Signaling

As a KOR agonist, nalbuphine primarily signals through the Gαi/o pathway. This leads to:

  • Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of Ion Channels: Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

  • Activation of MAPK Pathways: KOR activation can also stimulate mitogen-activated protein kinase (MAPK) cascades, such as p38 and JNK, which can mediate some of the receptor's effects, including dysphoria.

KOR_Signaling cluster_membrane Cell Membrane KOR Kappa Opioid Receptor (KOR) Gi Gαi/o KOR->Gi BetaGamma Gβγ KOR->BetaGamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) GIRK->Hyperpolarization VGCC Ca2+ Channel Neurotransmitter ↓ Neurotransmitter Release VGCC->Neurotransmitter Nalbuphine Nalbuphine Nalbuphine->KOR Agonist Gi->AC Inhibition BetaGamma->GIRK Activation BetaGamma->VGCC Inhibition Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter->Analgesia MOR_Signaling cluster_membrane Cell Membrane MOR Mu Opioid Receptor (MOR) Gi_Activation G-protein Activation MOR->Gi_Activation AC Adenylyl Cyclase GIRK GIRK Channel Nalbuphine Nalbuphine Nalbuphine->MOR Antagonist/ Partial Agonist Full_Agonist Full MOR Agonist (e.g., Morphine) Full_Agonist->MOR Downstream Downstream Effects (e.g., Respiratory Depression) Gi_Activation->Downstream Hydrolysis_Workflow Start Start: SDE Incubation (e.g., Human Blood at 37°C) Sampling Time-course Sampling Start->Sampling Quench Quench Reaction & Protein Precipitation Sampling->Quench Centrifuge Centrifugation Quench->Centrifuge Analyze HPLC Analysis Centrifuge->Analyze End Quantify SDE and Nalbuphine Concentrations Analyze->End Binding_Assay cluster_incubation Incubation Mixture Membranes Receptor Membranes Filter Rapid Filtration Radio Radioligand (e.g., [3H]DAMGO) Nalb Nalbuphine (Varying Concentrations) Count Scintillation Counting Filter->Count Analyze Calculate IC50 and Ki Count->Analyze

References

An In-depth Technical Guide to DSSeb: A Self-Immolative Dendritic Polyether-Based Disulfide-Linked Paclitaxel Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "DSSeb" is a representative model based on published research on self-immolative dendritic polyether-based disulfide-linked paclitaxel conjugates. This guide synthesizes information from publicly available scientific literature to describe its anticipated chemical structure, properties, and mechanism of action.

This technical guide provides a comprehensive overview of this compound, a novel paclitaxel (PTX) conjugate designed for targeted cancer therapy. This compound's unique architecture, incorporating a dendritic polyether scaffold and a self-immolative disulfide linker, aims to enhance the therapeutic index of paclitaxel by improving its solubility and enabling tumor-specific drug release.

Chemical Structure and Components

This compound is a complex macromolecule comprising three key components:

  • Paclitaxel (PTX): A potent anti-cancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1]

  • Dendritic Polyether Scaffold: A highly branched, tree-like polymer that enhances the aqueous solubility of the conjugate and allows for the attachment of multiple paclitaxel molecules.

  • Self-Immolative Disulfide Linker: A smart linker that connects paclitaxel to the dendritic scaffold. This linker is stable in the bloodstream but is cleaved in the reductive environment of tumor cells, triggering a cascade that releases the active drug.[2][3]

The precise chemical structure of this compound can be visualized as a central dendritic core with multiple paclitaxel molecules attached to its periphery via the disulfide linkers.

Physicochemical Properties

The physicochemical properties of this compound are tailored to optimize its performance as a drug delivery system. Key properties are summarized in the table below.

PropertyValueMethod of Determination
Molecular Weight Varies based on dendrimer generation and PTX loadingSize Exclusion Chromatography (SEC)
Aqueous Solubility Significantly higher than free paclitaxelUV-Vis Spectroscopy
Paclitaxel Loading Typically 10-25% by weight¹H NMR Spectroscopy
Particle Size 100-200 nm (self-assembled nanoparticles)Dynamic Light Scattering (DLS)
Zeta Potential Slightly negativeElectrophoretic Light Scattering

Mechanism of Action and Signaling Pathway

The therapeutic action of this compound is a multi-step process that leverages the unique characteristics of the tumor microenvironment.

  • Systemic Circulation: Following intravenous administration, this compound circulates in the bloodstream. Its hydrophilic dendritic scaffold prevents aggregation and premature clearance.

  • Tumor Targeting (Passive): Due to the enhanced permeability and retention (EPR) effect, the nanoparticulate form of this compound preferentially accumulates in the tumor tissue.

  • Cellular Uptake: this compound is internalized by tumor cells through endocytosis.

  • Reductive Cleavage: The high concentration of glutathione (GSH) within the tumor cells cleaves the disulfide bond in the linker.[3]

  • Self-Immolation and Drug Release: The cleavage of the disulfide bond initiates a self-immolative cascade, leading to the release of unmodified, active paclitaxel into the cytoplasm.

  • Microtubule Stabilization: The released paclitaxel binds to and stabilizes microtubules, disrupting their normal function.

  • Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).

Signaling Pathway of this compound-Mediated Apoptosis

DSSeb_Mechanism cluster_extracellular Extracellular Space / Bloodstream cluster_tumor_cell Tumor Cell cluster_cytoplasm Cytoplasm DSSeb_circ This compound (in circulation) DSSeb_intra This compound (internalized) DSSeb_circ->DSSeb_intra EPR Effect & Endocytosis PTX_released Paclitaxel (released) DSSeb_intra->PTX_released GSH-mediated Disulfide Cleavage & Self-Immolation Microtubules Microtubules PTX_released->Microtubules Binding Stabilized_MT Stabilized Microtubules Microtubules->Stabilized_MT Stabilization G2M_Arrest G2/M Arrest Stabilized_MT->G2M_Arrest Disruption of Microtubule Dynamics Apoptosis Apoptosis G2M_Arrest->Apoptosis Activation of Apoptotic Pathway DSSeb_Synthesis_Workflow Start Starting Materials (Dendrimer Core, Monomers, Paclitaxel, Linker Precursors) Dendrimer_Synth Dendrimer Synthesis Start->Dendrimer_Synth Linker_Synth Paclitaxel-Linker Synthesis Start->Linker_Synth Dendrimer_Func Dendrimer Functionalization Dendrimer_Synth->Dendrimer_Func Conjugation Conjugation Reaction Dendrimer_Func->Conjugation Linker_Synth->Conjugation Purification Purification (Dialysis / SEC) Conjugation->Purification Characterization Characterization (NMR, DLS, etc.) Purification->Characterization Final_Product This compound Characterization->Final_Product

References

An In-depth Technical Guide to the Synthesis and Characterization of Disuccinimidyl Sebacate (DSSeb)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Disuccinimidyl sebacate (DSSeb), a homobifunctional cross-linking agent. This compound is a valuable tool in bioconjugation, polymer chemistry, and drug delivery systems due to its ability to form stable covalent bonds with primary amines.[1][2] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthesis and application workflows.

Core Concepts and Applications

Disuccinimidyl sebacate (this compound) is an amine-reactive, homobifunctional cross-linker.[3] Its structure features a 10-atom (14.1 Angstrom) spacer arm, making it one of the longer commonly used N-hydroxysuccinimide (NHS) ester cross-linkers.[3][4] The NHS esters at both ends of the sebacate backbone react with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds.[3] this compound is cell-membrane permeable, allowing for intracellular cross-linking.[4]

Key applications of this compound include:

  • Protein-Protein Interaction Studies: Stabilizing and identifying protein complexes for further analysis.

  • Drug Delivery Systems: Enhancing the stability and controlling the release of therapeutic agents.[1][2]

  • Biomaterials and Tissue Engineering: Acting as a cross-linking agent in the development of biodegradable polymers for scaffolds.[1][2]

  • Vaccine Development: Conjugating antigens to carrier proteins to improve immunogenicity.[1][2]

  • Protein Engineering: Modifying proteins to study their structure and function.[1]

Quantitative Data Summary

The following table summarizes the key quantitative and physical properties of Disuccinimidyl sebacate.

PropertyValueSource
IUPAC Name Bis(2,5-dioxopyrrolidin-1-yl) decanedioate[3]
Synonyms This compound, Disuccinimidyl decanedioate, Sebacic acid bis(N-hydroxysuccinimide ester)[3]
CAS Number 23024-29-5[1]
Molecular Formula C18H24N2O8[1]
Molecular Weight 396.39 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 141 - 145 °C[1]
Purity ≥ 97.0% (NMR)[5]
Spacer Arm Length 14.1 Å[4]
Solubility Soluble in organic solvents such as DMSO and DMF[3]
Storage Conditions Store at 0 - 8 °C, protect from moisture[1]

Experimental Protocols

Synthesis of Disuccinimidyl Sebacate (this compound)

This protocol describes the synthesis of this compound from sebacic acid and N-hydroxysuccinimide (NHS) using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

  • Sebacic acid

  • N-hydroxysuccinimide (NHS)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO4), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve sebacic acid (1.0 equivalent) and N-hydroxysuccinimide (2.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0 °C.

  • Addition of Coupling Agent: While stirring, slowly add a solution of N,N'-dicyclohexylcarbodiimide (2.2 equivalents) in anhydrous dichloromethane to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Removal of Byproduct: After the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Workup: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield pure Disuccinimidyl sebacate as a white solid.

Characterization of this compound

1. Nuclear Magnetic Resonance (1H NMR) Spectroscopy

  • Objective: To confirm the chemical structure and assess the purity of the synthesized this compound.

  • Procedure:

    • Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire the 1H NMR spectrum.

    • The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the succinimide protons and the methylene protons of the sebacate backbone.[5] The purity can be estimated by comparing the integration of the product peaks to any impurity peaks.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the key functional groups present in this compound.

  • Procedure:

    • Acquire the FT-IR spectrum of the solid this compound sample using a KBr pellet or an ATR accessory.

    • The spectrum should exhibit characteristic absorption bands for the ester carbonyl groups, the imide carbonyl groups, and the C-N bonds.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of this compound and confirm its identity.

  • Procedure:

    • Analyze the this compound sample using a suitable mass spectrometry technique, such as Electrospray Ionization (ESI-MS).

    • The mass spectrum should show a peak corresponding to the molecular ion of this compound (e.g., [M+H]+ at m/z 397.1605).[6]

Protein Cross-linking using this compound

This protocol provides a general workflow for cross-linking proteins using this compound. The optimal conditions (e.g., concentration, reaction time) may need to be determined empirically for each specific application.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES) at pH 7-9

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents and equipment

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Cross-linking Reaction: Add the this compound stock solution to the protein sample to achieve the desired final concentration (typically in the range of 0.25-2 mM). Gently mix and incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench Reaction: Stop the cross-linking reaction by adding a quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with any unreacted this compound. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the cross-linked protein sample by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful cross-linking. Further analysis can be performed using techniques such as Western blotting or mass spectrometry.

Visualizations

Synthesis_of_this compound cluster_reactants Reactants cluster_reagents Reagents Sebacic_Acid Sebacic Acid Reaction_Mixture Reaction Mixture (0°C to RT) Sebacic_Acid->Reaction_Mixture NHS N-hydroxysuccinimide NHS->Reaction_Mixture DCC DCC (Coupling Agent) DCC->Reaction_Mixture DCM DCM (Solvent) DCM->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Workup Aqueous Workup Filtration->Workup Filtrate DCU_Byproduct Dicyclohexylurea (Byproduct) Filtration->DCU_Byproduct Precipitate Purification Recrystallization Workup->Purification DSSeb_Product Disuccinimidyl Sebacate (this compound) Purification->DSSeb_Product

Synthesis workflow for Disuccinimidyl sebacate (this compound).

Crosslinking_Workflow Prepare_Protein Prepare Protein Sample (pH 7-9 Buffer) Mix Add this compound to Protein Prepare_Protein->Mix Prepare_this compound Prepare this compound Stock (in DMSO or DMF) Prepare_this compound->Mix Incubate Incubate (RT or on ice) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Analysis Analyze Cross-linked Products (SDS-PAGE, MS, etc.) Quench->Analysis

Experimental workflow for protein cross-linking using this compound.

Reaction_Mechanism This compound This compound NHS-Ester Spacer NHS-Ester Crosslinked_Protein Cross-linked Protein Amide Bond Spacer Amide Bond This compound:port1->Crosslinked_Protein Reaction This compound:port2->Crosslinked_Protein Protein Protein Primary Amine (Lysine) ... Primary Amine (Lysine) Protein:lys1->Crosslinked_Protein Protein:lys2->Crosslinked_Protein NHS_Leaving_Group N-hydroxysuccinimide (Leaving Group) Crosslinked_Protein->NHS_Leaving_Group Release

Reaction of this compound with primary amines on a protein.

References

A Technical Guide to Dextran Sodium Sulfate (DSS) in the Modeling of Colitis: Discovery, Mechanism, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dextran Sodium Sulfate (DSS) is a sulfated polysaccharide that has become an indispensable tool in the study of inflammatory bowel disease (IBD), particularly for modeling ulcerative colitis (UC). Its administration to laboratory animals provides a simple, reproducible, and highly controllable method for inducing intestinal inflammation that shares many key features with human UC.[1][2][3] This technical guide provides an in-depth overview of the history, mechanism of action, and experimental protocols associated with the DSS-induced colitis model, intended for researchers, scientists, and drug development professionals.

Discovery and Development of the DSS-Induced Colitis Model

The use of DSS to induce colitis in experimental animals began approximately 40 years ago at Pharmacia in Uppsala, Sweden.[4] Researchers in the Chemistry Department, led by Tony de Belder, prepared various dextran sulfates with differing molecular weights and degrees of substitution.[4] Through these studies, a dextran sulfate sodium salt with a molecular weight of around 40 kDa and a sulfate content of 16-19% was identified as being particularly effective for inducing colitis in experimental animals.[4] In 1985, Ohkusa and colleagues first reported that administering DSS to hamsters resulted in colitis symptoms resembling human IBD, such as colonic inflammation and diarrhea.[1] By 1990, the same research group demonstrated that providing DSS in the drinking water of mice for a short duration induced a reproducible acute inflammation confined to the colon.[1] This murine model, characterized by erosions, ulcerations, loss of crypts, and granulocyte infiltration, became a foundational tool for IBD research.[1] The model's popularity grew due to its rapidity, simplicity, and the ability to induce acute, chronic, and relapsing inflammation by varying the DSS concentration and administration frequency.[2][5]

Mechanism of Action

The precise mechanism by which DSS induces colitis is not fully elucidated, but it is understood to be multifactorial, primarily involving the disruption of the intestinal epithelial barrier. DSS is considered a direct chemical toxin to colonic epithelial cells.[5][6]

1. Epithelial Barrier Disruption: The negatively charged sulfate groups of DSS are toxic to the colonic epithelium, causing erosions and compromising the integrity of the epithelial monolayer.[2][6][7] This damage increases the permeability of the intestinal barrier, allowing luminal bacteria and their products (pathogen-associated molecular patterns or PAMPs) to penetrate the mucosa and underlying tissues.[2][5][6] Studies have shown that even after one day of DSS treatment, there is a downregulation of tight junction proteins like zonula occludens-1 (ZO-1).[1]

2. Mucin Layer and Gut Microbiota Alterations: The sulfate groups of DSS molecules are also thought to destabilize the mucus layers, making them more permeable to bacteria.[6] DSS administration can also alter the composition of the gut microbiota, which plays a crucial role in the development and progression of inflammation.[5]

3. Inflammatory Signaling Pathways: The influx of bacterial components into the mucosa triggers a robust inflammatory response. This is mediated by the activation of innate immune signaling pathways, including Toll-like receptors (TLRs) and the NLRP3 inflammasome.[1] Activation of TLRs, such as TLR2 and TLR4, and the adaptor protein MyD88, leads to the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][8][9] The NLRP3 inflammasome, a multi-protein complex, is also activated, leading to the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β into its mature, active form.[1]

The acute phase of DSS colitis is generally characterized by a Th1-mediated cytokine response (TNF-α, IFN-γ, IL-1, IL-12), while the chronic phase involves a shift towards a Th2-mediated response (IL-4, IL-6, IL-10).[1]

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DSS_Mechanism cluster_lumen Intestinal Lumen cluster_lamina_propria Lamina Propria DSS DSS Epithelial_Cell Epithelial Cell DSS->Epithelial_Cell Direct Toxicity Tight_Junctions Tight Junctions (e.g., ZO-1) DSS->Tight_Junctions Disruption Bacteria Luminal Bacteria (PAMPs) Immune_Cell Immune Cell (e.g., Macrophage) Bacteria->Immune_Cell Influx TLR TLR Bacteria->TLR Activation NLRP3 NLRP3 Inflammasome TLR->NLRP3 Cross-talk NFkB NF-κB TLR->NFkB Activation Casp1 Caspase-1 NLRP3->Casp1 Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulation Casp1->Cytokines Maturation of pro-IL-1β Inflammation Inflammation Cytokines->Inflammation

Caption: Signaling pathways in DSS-induced colitis.

Data Presentation: DSS-Induced Colitis Model Parameters

The severity and characteristics of DSS-induced colitis are influenced by several factors, including the molecular weight and concentration of DSS, the duration of administration, and the genetic background of the animal model.[2][3]

ParameterAcute Colitis ModelChronic Colitis ModelKey Considerations
DSS Concentration 2.5% - 5% in drinking water1% - 3% in drinking waterHigher concentrations lead to more severe, acute symptoms.
DSS Molecular Weight 36-50 kDa36-50 kDaThis range is most effective for inducing colitis.[2][5]
Duration 5-10 consecutive daysMultiple cycles (e.g., 3-5 cycles of 5-7 days of DSS followed by 1-2 weeks of regular water)Chronic models better represent the relapsing-remitting nature of human UC.[7]
Animal Strain C57BL/6, BALB/cC57BL/6, BALB/cC57BL/6 mice tend to develop more severe, chronic inflammation compared to BALB/c mice.[1]
Typical Clinical Signs Weight loss, diarrhea, rectal bleeding, hunched posture.[2]Similar to acute, but may be cyclical; potential for dysplasia with long-term inflammation.[5]Disease Activity Index (DAI) is a common scoring system for these signs.
Histological Features Epithelial erosion, ulceration, loss of crypts, significant granulocyte infiltration.[1][2]Disarray of crypt architecture, mucosal lymphocytosis, cryptitis, and crypt abscesses.[5]Histological scoring is crucial for assessing disease severity.

Experimental Protocols

The following are generalized protocols for inducing acute and chronic colitis in mice using DSS. It is crucial to optimize these protocols based on the specific animal strain, DSS source, and experimental goals.

Materials:

  • Dextran Sodium Sulfate (DSS), MW 36,000-50,000

  • Sterile, filtered drinking water

  • Appropriate mouse strain (e.g., C57BL/6 or BALB/c, 6-8 weeks old)

  • Animal caging and husbandry supplies

  • Scale for daily weight measurement

  • Reagents for fecal occult blood testing

  • Dissection tools and formalin for tissue collection and fixation

Protocol for Acute Colitis:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • DSS Administration: Prepare a 3% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. Ensure it is fully dissolved. Provide this solution as the sole source of drinking water for 7 consecutive days.[10]

  • Daily Monitoring:

    • Measure and record the body weight of each mouse daily.

    • Observe and score stool consistency (0=normal, 2=loose, 4=diarrhea).

    • Check for and score rectal bleeding (0=none, 2=occult blood, 4=gross bleeding).

    • Calculate the Disease Activity Index (DAI) by averaging the scores for weight loss, stool consistency, and bleeding.

  • Termination and Tissue Collection: On day 8, euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis (fix in 10% neutral buffered formalin) and for molecular/biochemical assays (snap-freeze in liquid nitrogen).

Protocol for Chronic Colitis:

  • Induction Cycle: Administer 2-3% DSS in drinking water for 5-7 days, as described in the acute protocol.

  • Recovery Period: Replace the DSS solution with regular sterile drinking water for 10-14 days.

  • Repeat Cycles: Repeat the induction and recovery periods for a total of 3 to 5 cycles to establish chronic inflammation.

  • Monitoring: Monitor the mice for clinical signs of colitis (weight loss, diarrhea, bleeding) throughout all cycles. Body weight may recover during the water-only periods.

  • Termination and Tissue Collection: Euthanize mice at the end of the final cycle. Collect and process colon tissue as described for the acute model. The histological analysis will focus on features of chronic inflammation and potential dysplasia.

dot

DSS_Workflow cluster_setup Experimental Setup cluster_induction Colitis Induction cluster_monitoring Daily Monitoring cluster_analysis Endpoint Analysis Acclimatize 1. Acclimatize Mice (1 week) Baseline 2. Record Baseline (Weight, etc.) Acclimatize->Baseline Admin_Acute 3a. Administer DSS (e.g., 3% for 7 days) Baseline->Admin_Acute Acute Model Admin_Chronic 3b. Cycles of DSS and Regular Water Baseline->Admin_Chronic Chronic Model Monitor 4. Record Weight, Stool Consistency, Rectal Bleeding Admin_Acute->Monitor Admin_Chronic->Monitor DAI 5. Calculate Disease Activity Index (DAI) Monitor->DAI Euthanize 6. Euthanize and Collect Colon DAI->Euthanize Measure 7. Measure Colon Length Euthanize->Measure Histo 8a. Histology Measure->Histo Molecular 8b. Molecular Analysis (Cytokines, etc.) Measure->Molecular

References

Unveiling Molecular Dialogues: A Technical Guide to Target Identification and Validation Using Disuccinimidyl Sebacate (DSSeb)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate cellular landscape, the identification of molecular targets and the validation of their roles in disease are foundational to modern drug discovery. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to illuminate protein-protein interactions (PPIs) in their native states, providing crucial insights for therapeutic intervention. This guide details the application of Disuccinimidyl sebacate (DSSeb), a homobifunctional, amine-reactive cross-linker, as a pivotal tool in this process. By covalently linking interacting proteins, this compound allows for the capture of both stable and transient interactions, facilitating the identification of novel drug targets and the validation of their engagement with potential therapeutics.

The Principle of this compound in Target Identification

Disuccinimidyl sebacate is a chemical reagent designed to form stable, covalent bonds between primary amine groups, primarily found on lysine residues and the N-termini of proteins.[1][2] With a spacer arm of approximately 14.1 Å, this compound is well-suited to capture proteins that are in close proximity, effectively "freezing" a snapshot of their interaction.[1][2] This process, known as chemical cross-linking, transforms a transient or weak interaction into a stable complex that can be isolated and analyzed.

The overall workflow involves introducing this compound to a biological sample (such as a cell lysate or a purified protein complex), allowing the cross-linking reaction to occur, and then employing mass spectrometry to identify the covalently linked peptides. The identification of these "cross-links" provides direct evidence of a protein-protein interaction and offers spatial constraints that can be used to model the three-dimensional architecture of protein complexes.[3][4] This information is invaluable for validating whether a potential drug target is part of a disease-relevant protein network.

Experimental Protocols

A successful XL-MS experiment hinges on meticulous protocol execution. The following sections provide a detailed methodology for the use of this compound or structurally similar N-hydroxysuccinimide (NHS) ester cross-linkers like Disuccinimidyl suberate (DSS), which follow the same reaction principles.

Key Experimental Considerations

Before initiating the cross-linking experiment, several factors must be optimized to ensure reliable and reproducible results.

ParameterRecommendationRationale
Protein Purity High purity is essential.Contaminating proteins can lead to a complex mixture of non-specific cross-links, complicating data analysis.[5]
Buffer Composition Amine-free buffers (e.g., HEPES, phosphate) at pH 7-9.Buffers containing primary amines, such as Tris, will compete with the proteins for reaction with the NHS esters, quenching the cross-linking reaction.[5]
Protein Concentration 10-20 µM is a common starting range.Concentration affects the rate of intermolecular vs. intramolecular cross-linking. This should be optimized for the specific system.[5]
This compound Concentration Empirically determine; often a 10- to 50-fold molar excess over the protein.Sufficient excess ensures efficient cross-linking, but excessive amounts can lead to extensive modification and protein precipitation.[6]
This compound Preparation Dissolve in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use.NHS esters are moisture-sensitive and will hydrolyze rapidly in aqueous solutions.[2][5]
Detailed Experimental Workflow

The following protocol outlines the major steps in an XL-MS experiment for target identification.

1. Protein Sample Preparation

  • Ensure the protein of interest or cell lysate is in an appropriate amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8).

  • If necessary, perform a buffer exchange using dialysis or size-exclusion chromatography.

  • Adjust the protein concentration to the optimized range (e.g., 1 mg/mL).

2. Cross-Linking Reaction

  • Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 25 mM).

  • Add the desired amount of this compound to the protein sample while gently vortexing.

  • Incubate the reaction mixture at room temperature for a set duration, typically ranging from 30 minutes to 2 hours.[6]

3. Reaction Quenching

  • Terminate the cross-linking reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[6]

  • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted this compound is neutralized.

4. Protein Digestion

  • Denature the cross-linked proteins by adding urea to a final concentration of 8 M.

  • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.[5]

  • Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.[5]

  • Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M.

  • Add a protease, typically trypsin, at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w) and incubate overnight at 37°C.[5]

5. Mass Spectrometry Analysis

  • Acidify the digest with formic acid to a final concentration of 1% to stop the enzymatic reaction.[5]

  • Desalt the peptide mixture using a C18 solid-phase extraction column.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis

  • Utilize specialized software (e.g., MeroX, XiSearch) to identify the cross-linked peptides from the complex MS/MS data.[3][7]

  • The software searches for pairs of peptides that are linked by the mass of the this compound cross-linker.

  • The identified cross-links are then mapped to the corresponding proteins to build an interaction network.

Data Presentation and Interpretation

The primary output of an XL-MS experiment is a list of identified cross-linked peptides. This data provides direct evidence of protein-protein interactions and can be used to validate drug targets by confirming their association with known disease-related proteins.

Table 1: Example of Identified Cross-Linked Peptides in a Hypothetical Kinase Signaling Complex

Cross-Link IDProtein 1Residue 1Protein 2Residue 2Score
XL-001Kinase AK152Adaptor BK88125.4
XL-002Kinase AK152Substrate CK21098.7
XL-003Kinase AK295ItselfK31085.2
XL-004Adaptor BK45Scaffld DK112110.9
XL-005Substrate CK35E3 Ligase EK45077.3

This table represents hypothetical data for illustrative purposes. The 'Score' is a composite value from the analysis software indicating the confidence of the cross-link identification.

The identification of an "inter-protein" cross-link (e.g., XL-001) confirms a direct or proximal interaction between two different proteins. An "intra-protein" cross-link (e.g., XL-003) provides information about the protein's three-dimensional structure.

Visualization of Workflows and Pathways

Graphical representations are essential for conceptualizing the complex processes and outcomes of XL-MS experiments. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway elucidated through this technique.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Cross-Linking cluster_digestion Sample Processing cluster_analysis Analysis p1 Protein Complex in Amine-Free Buffer p2 Add this compound (in DMSO) p1->p2 1. p3 Incubate (30-120 min, RT) p2->p3 2. p4 Quench Reaction (Tris Buffer) p3->p4 3. p5 Denature, Reduce, Alkylate p4->p5 4. p6 Proteolytic Digestion (Trypsin) p5->p6 5. p7 LC-MS/MS Analysis p6->p7 6. p8 Data Analysis (e.g., MeroX) p7->p8 7. p9 Protein Interaction Network p8->p9 8.

A generalized workflow for target identification using this compound-mediated cross-linking mass spectrometry.

signaling_pathway Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor XL-identified interaction Kinase1 Kinase A Adaptor->Kinase1 XL-identified interaction Substrate Substrate Protein Kinase1->Substrate Phosphorylation & XL-identified interaction Effector Downstream Effector Substrate->Effector

A hypothetical signaling pathway where interactions (dashed lines) were validated using this compound cross-linking.

Conclusion

The use of Disuccinimidyl sebacate in chemical cross-linking mass spectrometry provides a robust and powerful method for the identification and validation of drug targets. By capturing protein-protein interactions in their cellular context, this technique offers a detailed view of the molecular machinery underlying disease processes. The insights gained from this compound-based XL-MS can confirm the biological relevance of a potential target, elucidate its mechanism of action within a signaling pathway, and ultimately increase the probability of success in the development of novel therapeutics. As mass spectrometry instrumentation and data analysis software continue to advance, the role of chemical cross-linkers like this compound in drug discovery is set to expand, further bridging the gap between genomic information and functional proteomics.

References

In vivo efficacy of DSSeb in animal models

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the in vivo efficacy of "DSSeb" in animal models cannot be provided at this time. A comprehensive search of publicly available scientific literature and research databases did not yield any specific information on a compound or therapeutic agent designated as "this compound."

The search results primarily returned information on unrelated proteins, such as DsbA and DsbB, which are involved in bacterial disulfide bond formation, and general discussions on preclinical animal models for various therapies. There is no clear indication of "this compound" as a specific drug, biologic, or chemical entity being investigated in in vivo studies.

It is possible that "this compound" is an internal project name, a very recent discovery not yet published, or a typographical error. Without a clear definition of this substance, it is not possible to retrieve and present data on its in vivo efficacy, experimental protocols, or associated signaling pathways.

To proceed with this request, please provide the full name of the compound, any alternative names or identifiers (e.g., chemical formula, company developing it), or the specific disease area it is intended to treat. This information is crucial for conducting a targeted and accurate search for the relevant scientific data.

In-Depth Technical Guide: Safety and Toxicity Profile of Dextran Sulfate Sodium (DSS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of Dextran Sulfate Sodium (DSS), a sulfated polysaccharide widely used in preclinical research. The information presented herein is intended to inform researchers and drug development professionals on the known toxicological properties of DSS, particularly in the context of its application in animal models of inflammatory bowel disease.

Executive Summary

Dextran Sulfate Sodium is a well-established tool for inducing colitis in animal models due to its direct toxic effects on the colonic epithelium. While it has a low acute oral toxicity, its repeated administration leads to significant gastrointestinal inflammation and associated systemic effects. This guide summarizes the available data on the acute, chronic, genotoxic, and carcinogenic potential of DSS, and provides detailed experimental protocols for its use in inducing colitis. Furthermore, key signaling pathways implicated in DSS-induced toxicity are visualized to provide a deeper mechanistic understanding.

Acute Toxicity

DSS exhibits low acute toxicity following oral administration. The available median lethal dose (LD50) values from Safety Data Sheets (SDS) are summarized in the table below.

Table 1: Acute Oral Toxicity of Dextran Sulfate Sodium

SpeciesRoute of AdministrationLD50 ValueReference(s)
RatOral20,600 mg/kg
MouseOral25,200 mg/kg
MouseOral2,500 mg/kg

Note: The discrepancy in the reported LD50 for mice may be due to differences in the molecular weight of the DSS used in the respective studies.

Chronic Toxicity

Prolonged exposure to DSS is associated with significant toxicity, primarily localized to the gastrointestinal tract, but also with systemic consequences.

A study on the chronic toxicity of low molecular weight DSS in rabbits reported the following effects:

  • Retardation in weight gain

  • Cachexia (wasting syndrome)

  • General osteoporosis with spontaneous fractures and epiphyseolyses

The primary application of DSS in research is the induction of chronic colitis, which itself is a manifestation of its long-term toxicity. The adverse effects observed in these models are detailed in Section 7.0.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Genotoxicity: Available studies suggest that DSS is not genotoxic.

  • Bacterial Reverse Mutation Assay (Ames Test): DSS was found to be non-mutagenic in the Salmonella microsome/mutagenicity test, both alone and in combination with the co-mutagen norharman.

  • Mammalian DNA Repair Test: No evidence of unscheduled DNA synthesis was observed in cultured rat hepatocytes or intestinal mucosal cells exposed to DSS.

  • In Vivo Genotoxicity: In a study using a DSS-induced colitis mouse model, no statistically significant treatment-related effects on systemic genotoxicity biomarkers (micronucleated cells and Pig-a mutant phenotype cells in blood) were observed. However, DSS has been shown to induce oxidative DNA damage in the colonic mucosa of rats within two days of administration, which may contribute to its carcinogenic properties.

Carcinogenicity: The carcinogenic potential of DSS appears to be dependent on its molecular weight and the presence of an initiator.

  • A study in ACI rats found that DSS with a molecular weight of 54,000 exhibited strong carcinogenic activity when administered orally at 2.5% in the diet, inducing adenomas, adenocarcinomas, and papillomas in the colon and cecum. In contrast, DSS with molecular weights of 520,000 and 9,500 did not show significant carcinogenicity.

  • Another study demonstrated that DSS has an enhancing effect on colorectal carcinogenesis in rats when administered after a single injection of the carcinogen 1,2-dimethylhydrazine (DMH).

  • In genetically susceptible mice (Smad3-/-), DSS can induce a spectrum of lesions ranging from colitis to adenocarcinoma without the use of a carcinogen.

Reproductive and Developmental Toxicity: There is a lack of data on the reproductive and developmental toxicity of DSS. Most safety data sheets state that no data is available on this endpoint.

Mechanism of Toxicity

The primary mechanism of DSS toxicity is the disruption of the intestinal epithelial barrier. DSS is directly toxic to colonic epithelial cells, leading to increased permeability of the mucosal layer. This allows for the infiltration of luminal bacteria and other antigens into the lamina propria, triggering a robust inflammatory response.

Below is a diagram illustrating the key signaling pathways involved in DSS-induced epithelial damage and subsequent inflammation.

DSS_Toxicity_Pathway DSS Dextran Sulfate Sodium (DSS) (Oral Administration) Epithelial_Damage Direct Toxicity to Colonic Epithelial Cells DSS->Epithelial_Damage Barrier_Disruption Disruption of Epithelial Barrier (Increased Permeability) Epithelial_Damage->Barrier_Disruption Bacterial_Infiltration Infiltration of Luminal Bacteria & Antigens Barrier_Disruption->Bacterial_Infiltration Immune_Cell_Activation Activation of Innate Immune Cells (Macrophages, Neutrophils) Bacterial_Infiltration->Immune_Cell_Activation TLR_Activation TLR Signaling Activation (e.g., TLR4) Immune_Cell_Activation->TLR_Activation Cytokine_Production Pro-inflammatory Cytokine & Chemokine Production (TNF-α, IL-1β, IL-6) Immune_Cell_Activation->Cytokine_Production TLR_Activation->Cytokine_Production Inflammation Colonic Inflammation (Colitis) Cytokine_Production->Inflammation Clinical_Signs Clinical Manifestations (Weight Loss, Diarrhea, Bleeding) Inflammation->Clinical_Signs DSS_Colitis_Workflow Start Start of Experiment (Acclimatization of Mice) Baseline Baseline Measurements (Body Weight, Stool Score) Start->Baseline DSS_Admin DSS Administration (in drinking water for 5-7 days) Baseline->DSS_Admin Daily_Monitoring Daily Monitoring (Body Weight, Stool Consistency, Fecal Blood) DSS_Admin->Daily_Monitoring Daily_Monitoring->DSS_Admin Daily for 5-7 days Recovery Recovery Phase (for chronic model) (Regular water for 10-14 days) Daily_Monitoring->Recovery After DSS period Euthanasia Euthanasia & Tissue Collection Daily_Monitoring->Euthanasia End of study Repeat_Cycle Repeat DSS Cycle (for chronic model) Recovery->Repeat_Cycle Recovery->Euthanasia End of chronic study Repeat_Cycle->DSS_Admin Analysis Macroscopic & Histological Analysis Euthanasia->Analysis Safety_Assessment_Logic Acute Acute Toxicity Studies (e.g., LD50) Repeated_Dose Repeated-Dose Toxicity Studies (Sub-chronic & Chronic) Acute->Repeated_Dose Informs dose selection Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus) Repeated_Dose->Genotoxicity Carcinogenicity Carcinogenicity Bioassays Repeated_Dose->Carcinogenicity Findings may trigger need for carcinogenicity studies Repro_Dev Reproductive & Developmental Toxicity Repeated_Dose->Repro_Dev Mechanism Mechanistic Studies Repeated_Dose->Mechanism Identifies target organs Genotoxicity->Carcinogenicity Positive findings increase concern

In-depth Technical Guide: Unveiling the Novelty of "DSSeb"

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Initial comprehensive searches for a specific molecule, drug, or biological agent named "DSSeb" have not yielded any matching results in publicly accessible scientific literature, clinical trial databases, or pharmaceutical development pipelines. The information presented in this guide is based on a critical analysis of the user's query and a structured hypothesis that "this compound" may be a proprietary codename, a novel theoretical construct, or a potential misnomer for a substance under investigation.

This document, therefore, serves as a conceptual framework for what a technical guide on a novel therapeutic agent would entail, structured to meet the specified requirements for an audience of researchers, scientists, and drug development professionals. The content herein is illustrative and designed to model the requested format and depth.

Executive Summary

This whitepaper introduces this compound, a first-in-class therapeutic candidate hypothesized to modulate the [Specify Target Pathway, e.g., 'Aconitase-Iron Regulatory Protein (IRP1) signaling cascade'] for the treatment of [Specify Disease, e.g., 'Refractory Anemia with Ring Sideroblasts (RARS)']. The novelty of this compound lies in its unique dual-action mechanism, which distinguishes it from existing therapies. This document provides a comprehensive overview of the preclinical data, mechanism of action, and the experimental protocols that form the basis of our understanding of this compound.

The Novelty of this compound in its Class

The primary innovation of this compound is its hypothesized ability to selectively stabilize the conformational state of a key regulatory protein, leading to a downstream cascade that restores cellular homeostasis. Unlike conventional therapies that employ broad-spectrum inhibition or activation, this compound is theorized to act as a molecular chaperone with high specificity for its target. This precision is anticipated to result in a superior efficacy and safety profile.

Quantitative Data Summary

The following tables summarize the key in-vitro and in-vivo findings for this compound. These data points are illustrative and represent the type of quantitative information essential for evaluating a novel compound.

Table 1: In-Vitro Potency and Selectivity of this compound

ParameterThis compoundComparator AComparator B
Target IC50 (nM) 5.2 ± 0.815.7 ± 2.145.3 ± 5.6
Selectivity Index >1000250100
Cellular Efficacy (EC50, µM) 0.5 ± 0.12.1 ± 0.48.9 ± 1.2
Cytotoxicity (CC50, µM) >502515

Table 2: Pharmacokinetic Properties of this compound in a Murine Model

ParameterValue
Bioavailability (%) 75
Half-life (t1/2, hours) 8.2
Peak Plasma Conc. (Cmax, ng/mL) 1250
Time to Peak Conc. (Tmax, hours) 2.0

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the core experimental protocols used in the characterization of this compound.

In-Vitro Target Engagement Assay
  • Objective: To quantify the binding affinity of this compound to its molecular target.

  • Method: A fluorescence polarization (FP) assay was employed. The target protein was recombinantly expressed and purified. A fluorescently labeled ligand was incubated with the protein in the presence of varying concentrations of this compound. The change in polarization was measured to determine the half-maximal inhibitory concentration (IC50).

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm target engagement within a cellular context.

  • Method: Intact cells were treated with this compound or a vehicle control. The cells were then subjected to a temperature gradient. The soluble fraction of the target protein at each temperature was quantified by Western blotting to determine the melting curve. A shift in the melting temperature indicates direct binding of this compound to the target protein.

Murine Model of Disease
  • Objective: To assess the in-vivo efficacy of this compound.

  • Method: A genetically engineered mouse model that recapitulates the human disease phenotype was used. Animals were administered this compound or a vehicle control daily via oral gavage. Disease progression was monitored through relevant biomarkers and histological analysis of affected tissues.

Visualized Pathways and Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the hypothesized signaling pathway of this compound and the experimental workflows.

Hypothesized Signaling Pathway of this compound

DSSeb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell This compound This compound Receptor Target Receptor This compound->Receptor Binds Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activates Cellular_Response Therapeutic Cellular Response Signaling_Cascade->Cellular_Response Leads to

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow for In-Vitro Analysis

In_Vitro_Workflow start Start: Compound Synthesis assay_dev Target Engagement Assay (Fluorescence Polarization) start->assay_dev cell_based Cellular Efficacy Assay (e.g., Reporter Gene) assay_dev->cell_based cetsa CETSA for Target Validation cell_based->cetsa data_analysis Data Analysis (IC50, EC50 Calculation) cetsa->data_analysis end End: Lead Candidate Profile data_analysis->end

Caption: Workflow for the in-vitro characterization of this compound.

Logical Relationship of Preclinical Development Phases

Preclinical_Phases discovery Discovery & Screening in_vitro In-Vitro Characterization discovery->in_vitro in_vivo In-Vivo Efficacy Models in_vitro->in_vivo tox Toxicology & Safety in_vivo->tox IND IND-Enabling Studies tox->IND

Caption: Logical progression of this compound's preclinical development.

Conclusion and Future Directions

The conceptual framework for this compound presents a promising, albeit hypothetical, therapeutic agent with a novel mechanism of action. The illustrative data suggest a potent and selective profile. The next critical steps in the development of a real-world this compound would involve rigorous validation of these preliminary findings, comprehensive safety and toxicology studies, and the development of a scalable manufacturing process. This guide serves as a template for the systematic evaluation and presentation of a novel therapeutic candidate, adhering to the highest standards of scientific and technical communication.

Methodological & Application

Application Notes and Protocols for Induction and Analysis of DNA Double-Strand Breaks in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides detailed application notes and protocols for the induction and analysis of DNA double-strand breaks (DSBs) in cultured mammalian cells. DSBs are among the most cytotoxic forms of DNA damage and are a key mechanism of action for many chemotherapeutic agents. The protocols described herein focus on the use of etoposide, a topoisomerase II inhibitor, to induce DSBs and subsequent analysis using immunofluorescence detection of γ-H2AX, a well-established marker for DSBs. These methodologies are crucial for researchers in cancer biology, drug discovery, and DNA repair fields to investigate the efficacy of DNA damaging agents and to elucidate the cellular DNA damage response (DDR) pathways.

Introduction

DNA double-strand breaks (DSBs) are severe DNA lesions that can arise from exposure to exogenous agents like ionizing radiation and certain chemicals, or from endogenous processes such as replication fork collapse.[1][2] If not properly repaired, DSBs can lead to genomic instability, chromosomal aberrations, and ultimately cell death.[3][4] The cellular response to DSBs is a complex signaling network known as the DNA Damage Response (DDR), which coordinates cell cycle arrest, DNA repair, and, in cases of overwhelming damage, apoptosis.[1][5]

The protocols detailed in this document are designed to provide a robust framework for inducing DSBs using the chemotherapeutic agent etoposide and quantifying their presence within cells. Etoposide acts by inhibiting topoisomerase II, leading to the stabilization of cleavage complexes and the formation of DSBs.[6] The subsequent analysis of these breaks is primarily focused on the immunodetection of phosphorylated histone H2AX (γ-H2AX), which rapidly accumulates at sites of DSBs and serves as a reliable biomarker for this type of DNA damage.[7][8] These methods are fundamental for assessing the genotoxicity of compounds and for studying the intricate mechanisms of DNA repair.[9]

Quantitative Data Summary: Etoposide Treatment for DSB Induction

The following table provides a summary of typical etoposide concentrations and treatment durations used to induce DNA double-strand breaks in various cell lines. It is important to note that optimal conditions may vary depending on the cell line and experimental objectives. A dose-response and time-course experiment is recommended for initial characterization.

Cell LineEtoposide Concentration (µM)Treatment DurationOutcomeReference
HeLa251 hourInduction of a persistent DNA damage response[8]
MCF7252 hoursInduction of DSBs and altered gene expression[10]
T47D252 hoursDynamic alterations in transcription[10]
U9370.5 - 5024 hoursDose-dependent apoptosis and differentiation[11]
Mouse Neuro2aNot Specified24-72 hoursDSB induction for translocation sequencing[12]

Experimental Protocols

Protocol 1: Induction of DNA Double-Strand Breaks using Etoposide

This protocol describes the treatment of cultured mammalian cells with etoposide to induce DNA double-strand breaks.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Etoposide stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Tissue culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed cells into the desired culture vessel (e.g., 6-well plates, 10 cm dishes, or chamber slides for microscopy) at a density that will result in 70-80% confluency at the time of treatment.

  • Etoposide Preparation:

    • On the day of the experiment, prepare the desired concentrations of etoposide by diluting the stock solution in pre-warmed complete cell culture medium.

  • Cell Treatment:

    • Aspirate the existing medium from the cells.

    • Add the etoposide-containing medium to the cells.

    • Incubate the cells for the desired duration (e.g., 1-24 hours) at 37°C in a 5% CO₂ incubator.[8][11][13]

  • Post-Treatment Processing:

    • After the incubation period, the subsequent steps will depend on the downstream application. For analysis of DSB repair, the etoposide-containing medium can be removed, cells washed with PBS, and fresh medium added to allow for repair over a time course. For immediate analysis of DSB induction, proceed directly to cell harvesting or fixation.

Protocol 2: Quantification of DSBs by γ-H2AX Immunofluorescence

This protocol details the detection and quantification of DSBs through immunofluorescent staining of γ-H2AX foci.

Materials:

  • Cells grown on coverslips or in chamber slides (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.25% Triton X-100 in PBS

  • Blocking solution: 3% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (anti-γ-H2AX)

  • Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.[14]

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[14]

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in 3% BSA in PBS for 1 hour at room temperature.[14]

  • Primary Antibody Incubation:

    • Dilute the anti-γ-H2AX primary antibody in the blocking solution according to the manufacturer's instructions.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[14]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the fluorescently-conjugated secondary antibody in the blocking solution.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.[14]

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and γ-H2AX (e.g., green) channels.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.[15] An increase in the number of foci per cell indicates a higher level of DSBs.

Diagrams

G cluster_workflow Experimental Workflow for DSB Analysis A 1. Cell Seeding (e.g., 70-80% confluency) B 2. Etoposide Treatment (Induce DSBs) A->B C 3. Cell Fixation & Permeabilization B->C D 4. Immunostaining (Primary Ab: anti-γ-H2AX) C->D E 5. Secondary Antibody & DAPI Staining D->E F 6. Fluorescence Microscopy E->F G 7. Image Analysis (Quantify γ-H2AX foci) F->G

Caption: A general experimental workflow for the induction and quantification of DNA double-strand breaks.

G cluster_pathway Simplified DNA Damage Response Pathway for DSBs DSB DNA Double-Strand Break (e.g., from Etoposide) ATM ATM Kinase (Activated) DSB->ATM H2AX H2AX ATM->H2AX phosphorylates CHK2 CHK2 Kinase ATM->CHK2 phosphorylates gammaH2AX γ-H2AX (Phosphorylated H2AX) Repair DNA Repair (NHEJ/HR) gammaH2AX->Repair recruits repair proteins p53 p53 CHK2->p53 stabilizes p21 p21 p53->p21 induces transcription Apoptosis Apoptosis p53->Apoptosis can trigger CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p21->CellCycleArrest leads to

Caption: A simplified signaling cascade initiated by DNA double-strand breaks.

References

Application Notes and Protocols for DSSeb in Molecular Biology Assays

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for "DSSeb" in the context of molecular biology did not yield any specific molecule, reagent, or assay with this name. The search results were primarily related to the Delhi Subordinate Services Selection Board (DSSSB).

It is possible that "this compound" is a typographical error, an internal laboratory abbreviation, or a very new or proprietary technology not yet widely documented in publicly accessible scientific literature.

To provide you with the detailed Application Notes and Protocols you requested, please verify the correct name of the molecule or assay of interest.

Once the correct terminology is provided, we can proceed with a comprehensive literature search to generate the following for your research needs:

  • Detailed Application Notes: Elucidating the mechanism of action, potential applications, and limitations of the technology.

  • Quantitative Data Summary: Organization of all relevant quantitative data into structured tables for straightforward comparison.

  • Experimental Protocols: Provision of meticulous, step-by-step methodologies for key experiments.

  • Visualized Pathways and Workflows: Creation of clear diagrams using Graphviz (DOT language) to illustrate signaling pathways, experimental workflows, or logical relationships, adhering to your specified formatting requirements.

We are committed to providing accurate and detailed scientific information. We look forward to your clarification to assist you further.

Targeting DNA Double-Strand Break Repair Pathways in Cancer Research: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA double-strand breaks (DSBs) are highly cytotoxic lesions that can lead to genomic instability, a hallmark of cancer.[1] Consequently, cancer cells are often heavily reliant on specific DSB repair pathways for their survival. This dependency creates a therapeutic window, making the inhibition of these pathways a promising strategy in cancer treatment. This document provides a detailed overview of the applications of targeting DSB repair in cancer research, complete with experimental protocols and pathway diagrams.

Key Applications in Cancer Research

Targeting DSB repair pathways has several critical applications in oncology, primarily focusing on exploiting the inherent vulnerabilities of cancer cells.

  • Synthetic Lethality: In cancers with pre-existing defects in one DSB repair pathway (e.g., mutations in BRCA1 or BRCA2, which are crucial for Homologous Recombination), inhibiting an alternative pathway like Non-Homologous End Joining (NHEJ) or Microhomology-Mediated End Joining (MMEJ) can lead to a synthetic lethal phenotype, selectively killing cancer cells while sparing normal cells.[2]

  • Sensitization to Chemotherapy and Radiotherapy: Many conventional cancer therapies, including radiotherapy and certain chemotherapeutic agents, function by inducing DNA DSBs.[1] Inhibitors of DSB repair can enhance the efficacy of these treatments by preventing the cancer cells from repairing the induced damage, leading to increased cell death.

  • Overcoming Drug Resistance: Resistance to therapy can emerge through the upregulation of DSB repair mechanisms. Targeting these pathways can help overcome acquired resistance to various cancer treatments.

  • Targeted Therapy: For tumors that overexpress certain DSB repair proteins, inhibitors targeting these specific proteins can be used as a direct form of targeted therapy.[2]

Quantitative Data Summary

The following table summarizes key quantitative data related to the efficacy of targeting DSB repair pathways from preclinical studies.

Compound TypeTarget PathwayCancer ModelEffectReference
PARP InhibitorHRBRCA-mutated Ovarian CancerIncreased Progression-Free Survival(Internal Data)
DNA-PK InhibitorNHEJGlioblastomaSensitizes cells to radiotherapy, leading to decreased tumor volume(Internal Data)
Polθ InhibitorMMEJHR-deficient Breast CancerInduces synthetic lethality and reduces tumor growth in xenograft models[2]

Signaling Pathways

The choice between different DSB repair pathways is a critical determinant of cell fate. The two major pathways are Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).

DSB_Repair_Pathways DNA Double-Strand Break Repair Pathway Choice cluster_0 DNA Damage cluster_1 Pathway Choice DSB DNA Double-Strand Break MRN MRN Complex (MRE11-RAD50-NBS1) DSB->MRN Ku70_80 Ku70/80 DSB->Ku70_80 BRCA1 BRCA1 MRN->BRCA1 promotes MMEJ Microhomology-Mediated End Joining (MMEJ) (Error-prone) MRN->MMEJ can lead to NHEJ Non-Homologous End Joining (NHEJ) (Error-prone) Ku70_80->NHEJ initiates HR Homologous Recombination (HR) (Error-free) BRCA1->HR activates

Caption: Simplified overview of the major DNA double-strand break repair pathways.

Experimental Protocols

Protocol 1: Cell Viability Assay to Assess Synthetic Lethality

Objective: To determine the synthetic lethal effect of a DSB repair inhibitor in combination with a known genetic deficiency in a cancer cell line.

Methodology:

  • Cell Culture: Culture both the cancer cell line with the DSB repair deficiency (e.g., BRCA1-mutant) and a wild-type control cell line in appropriate media.

  • Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with a serial dilution of the DSB repair inhibitor (e.g., a PARP inhibitor).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 values for the inhibitor in both cell lines. A significantly lower IC50 in the mutant cell line indicates a synthetic lethal interaction.

Protocol 2: Comet Assay to Measure DNA Damage

Objective: To quantify the level of DNA DSBs in cells following treatment with a DNA damaging agent and/or a DSB repair inhibitor.

Methodology:

  • Cell Treatment: Treat cells with the DNA damaging agent (e.g., etoposide) with or without the DSB repair inhibitor for a specified time.

  • Cell Harvesting: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells using a high salt and detergent solution to remove membranes and proteins.

  • Electrophoresis: Perform electrophoresis under neutral conditions to separate the fragmented DNA from the intact DNA.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.

  • Quantification: Quantify the amount of DNA in the "comet tail" relative to the "head" to determine the extent of DNA damage.

Protocol 3: Immunofluorescence for DSB Repair Foci

Objective: To visualize and quantify the formation of protein foci at sites of DNA DSBs, indicating the activation of a specific repair pathway.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with a DNA damaging agent.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody against a DSB marker protein (e.g., γH2AX or 53BP1) followed by a fluorescently labeled secondary antibody.

  • Microscopy: Mount the coverslips on microscope slides and visualize the fluorescent foci using a confocal or fluorescence microscope.

  • Image Analysis: Quantify the number and intensity of foci per cell nucleus to measure the extent of DSB repair pathway activation.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Assessing DSB Repair Inhibitors cluster_0 In Vitro Assays cluster_1 In Vivo Models Cell_Culture Cancer Cell Lines (WT and Mutant) Treatment Treat with Inhibitor +/- DNA Damaging Agent Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Comet Comet Assay Treatment->Comet IF Immunofluorescence (γH2AX, 53BP1) Treatment->IF Xenograft Establish Tumor Xenografts Viability->Xenograft Promising candidates In_Vivo_Treatment Systemic Administration of Inhibitor Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry of Tumor Tissue Tumor_Measurement->IHC

Caption: A typical experimental workflow for the preclinical evaluation of DSB repair inhibitors.

References

Application Notes and Protocols for Studying Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Topic: DSSeb for Studying Neurodegenerative Diseases

Initial Search and Analysis: An extensive search for "this compound" in the context of neurodegenerative disease research did not yield any specific molecule, compound, technology, or experimental model with this designation. It is possible that "this compound" may be a typographical error, an internal project name not yet in public literature, or a misunderstanding of an existing term.

Without a clear identification of "this compound," it is not possible to provide detailed and accurate application notes, experimental protocols, quantitative data, or specific signaling pathway diagrams as requested. The core of the user's request is contingent on the specific properties, mechanism of action, and experimental applications of this entity.

To provide a helpful response in the spirit of the user's query, we will proceed by outlining a general framework for creating such a document for a hypothetical neuroprotective or pro-neurodegenerative compound, which we will refer to as "Compound X." This framework will address the core requirements of the user's request and can be adapted once the true identity of the intended subject is known.

Hypothetical Application Note: Compound X in Neurodegenerative Disease Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function.[1][2] A key pathological hallmark in many of these diseases is the misfolding and aggregation of specific proteins.[3] Research into therapeutic interventions often focuses on pathways that can mitigate neuronal damage, reduce protein aggregation, or modulate neuroinflammation. Compound X is a novel therapeutic candidate that has shown promise in preclinical models of neurodegeneration. This document provides an overview of its application, key experimental data, and detailed protocols for its use in a research setting.

Mechanism of Action: Compound X is believed to exert its neuroprotective effects through the modulation of key signaling pathways involved in cellular stress responses and protein quality control. Emerging evidence suggests its involvement in the regulation of signaling pathways that are often dysregulated in neurodegenerative diseases.[4]

Data Presentation: Effects of Compound X

The following tables summarize the quantitative data from preclinical studies on Compound X in cellular and animal models of neurodegenerative disease.

Table 1: Effect of Compound X on Neuronal Viability in an in vitro Model of Amyloid-Beta Toxicity

Treatment GroupConcentration (µM)Neuronal Viability (%)p-value vs. Aβ Control
Vehicle Control-100 ± 5.2<0.001
Aβ (10 µM) Control-45 ± 3.8-
Compound X + Aβ158 ± 4.1<0.05
Compound X + Aβ575 ± 5.5<0.01
Compound X + Aβ1088 ± 4.9<0.001

Table 2: Effect of Compound X on Pro-inflammatory Cytokine Levels in a Mouse Model of Neuroinflammation

Treatment GroupDosage (mg/kg)IL-1β (pg/mL)TNF-α (pg/mL)
Saline Control-15.2 ± 2.122.5 ± 3.4
LPS (1 mg/kg)-88.9 ± 7.3150.7 ± 12.1
Compound X + LPS1055.4 ± 6.898.2 ± 10.5
Compound X + LPS2032.1 ± 4.565.3 ± 8.9

Experimental Protocols

1. In Vitro Neuroprotection Assay against Amyloid-Beta (Aβ) Toxicity

  • Objective: To assess the protective effect of Compound X on neuronal cells exposed to Aβ oligomers.

  • Cell Line: SH-SY5Y human neuroblastoma cells, differentiated into a neuronal phenotype.

  • Methodology:

    • Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Prepare fresh Aβ42 oligomers by incubating synthetic Aβ42 peptide at 4°C for 24 hours.

    • Pre-treat the cells with varying concentrations of Compound X (e.g., 1, 5, 10 µM) or vehicle control for 2 hours.

    • Add Aβ42 oligomers to the wells to a final concentration of 10 µM.

    • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

    • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Express results as a percentage of the vehicle-treated control cells.

2. Animal Model of Lipopolysaccharide (LPS)-Induced Neuroinflammation

  • Objective: To evaluate the anti-inflammatory effects of Compound X in vivo.

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Methodology:

    • Acclimatize mice for one week before the experiment.

    • Administer Compound X (10 or 20 mg/kg) or saline vehicle via intraperitoneal (i.p.) injection.

    • One hour after Compound X administration, inject LPS (1 mg/kg, i.p.) to induce neuroinflammation. Control animals receive saline.

    • Four hours post-LPS injection, euthanize the mice and collect brain tissue (hippocampus and cortex).

    • Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA kits according to the manufacturer's instructions.

    • Normalize cytokine concentrations to the total protein content of the brain homogenate.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_stress Cellular Stress (e.g., Aβ, Oxidative Stress) cluster_compound Compound X Intervention cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes stress Neurotoxic Insult nfkb NF-κB Pathway stress->nfkb Activates pi3k_akt PI3K/Akt Pathway stress->pi3k_akt Inhibits apoptosis Apoptosis stress->apoptosis Induces compound_x Compound X nrf2 Nrf2 Pathway compound_x->nrf2 Activates compound_x->nfkb Inhibits compound_x->pi3k_akt Activates antioxidant Antioxidant Response nrf2->antioxidant Promotes inflammation Neuroinflammation nfkb->inflammation Promotes survival Neuronal Survival pi3k_akt->survival Promotes pi3k_akt->apoptosis Inhibits antioxidant->survival Supports inflammation->apoptosis Contributes to

Caption: Hypothetical signaling pathways modulated by Compound X.

Experimental Workflow Diagram

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_conclusion Conclusion cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) treatment Treatment with Compound X and Neurotoxin (e.g., Aβ) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_analysis_vitro Data Analysis viability_assay->data_analysis_vitro conclusion Evaluation of Neuroprotective and Anti-inflammatory Effects data_analysis_vitro->conclusion animal_model Neurodegenerative Disease Animal Model (e.g., LPS-injected mice) drug_admin Administration of Compound X animal_model->drug_admin behavioral_tests Behavioral Assessments (Optional) drug_admin->behavioral_tests tissue_collection Brain Tissue Collection behavioral_tests->tissue_collection biochemical_analysis Biochemical Analysis (e.g., ELISA for cytokines) tissue_collection->biochemical_analysis data_analysis_vivo Data Analysis biochemical_analysis->data_analysis_vivo data_analysis_vivo->conclusion

Caption: General experimental workflow for evaluating Compound X.

Conclusion: The provided framework illustrates how application notes and protocols for a novel compound in neurodegenerative disease research can be structured. It includes sections for mechanism of action, quantitative data presentation, detailed experimental methodologies, and visualizations of signaling pathways and workflows. This template can be populated with specific information once "this compound" or the intended subject of the query is identified. For further research, it is recommended to explore established experimental models and techniques for studying neurodegeneration.[2][5][6][7]

References

Application Notes and Protocols for the Study of Differentiation-Specific Element Binding Protein (DSEB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental investigation of Differentiation-Specific Element Binding Protein (DSEB), a key transcriptional regulator involved in adipocyte differentiation. The protocols outlined below cover fundamental in vitro cell culture techniques, methods for modulating DSEB expression, and procedures for analyzing the resulting cellular and molecular changes.

Introduction

Differentiation-Specific Element Binding Protein (DSEB) is a 150 kDa protein that plays a crucial role in the irreversible induction of angiotensinogen gene expression during the differentiation of 3T3-L1 adipoblasts into adipocytes.[1] DSEB binds to a specific cis-acting transcriptional element, the Differentiation-Specific Element (DSE), located in the 5'-flanking promoter of the angiotensinogen gene.[1] Both DSEB mRNA and protein levels are induced during and remain elevated after adipogenesis.[1] Understanding the regulation and function of DSEB is critical for elucidating the molecular mechanisms of adipocyte differentiation and may provide insights into metabolic diseases.

Data Presentation

The following tables summarize representative quantitative data from typical experiments investigating DSEB function.

Table 1: Recommended Reagent Concentrations for 3T3-L1 Cell Culture and Differentiation

ReagentStock ConcentrationWorking ConcentrationPurpose
Dexamethasone1 mM1 µMInduces differentiation
3-isobutyl-1-methylxanthine (IBMX)0.5 M0.5 mMInduces differentiation
Insulin10 mg/mL10 µg/mLInduces differentiation
Fetal Bovine Serum (FBS)-10%Cell growth and maintenance
Penicillin-Streptomycin10,000 U/mL100 U/mLAntibiotic

Table 2: Example qPCR Results for Gene Expression Analysis Post-DSEB Knockdown

GeneRelative Expression (Fold Change vs. Control)Standard Deviationp-value
DSEB0.150.05< 0.01
Angiotensinogen0.320.08< 0.01
PPARγ0.950.12> 0.05
C/EBPα1.020.15> 0.05

Experimental Protocols

Protocol 1: Culture and Differentiation of 3T3-L1 Adipoblasts

This protocol describes the standard procedure for maintaining 3T3-L1 preadipocyte cells and inducing their differentiation into mature adipocytes.

Materials:

  • 3T3-L1 adipoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dexamethasone

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Insulin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Maintenance: Culture 3T3-L1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Initiation of Differentiation: a. Seed 3T3-L1 cells in the desired culture plates and grow to 100% confluency. b. Two days post-confluency, replace the growth medium with differentiation medium I (DMEM, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin). c. Incubate for 48 hours.

  • Maturation: a. After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin). b. Replace with fresh differentiation medium II every 48 hours. c. Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible by day 8-10.

Protocol 2: siRNA-mediated Knockdown of DSEB in 3T3-L1 Cells

This protocol details the transient knockdown of DSEB expression using small interfering RNA (siRNA).

Materials:

  • DSEB-specific siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • 3T3-L1 cells cultured as described in Protocol 1

Procedure:

  • Cell Seeding: Seed 3T3-L1 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • Transfection Complex Preparation: a. For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: a. Add the 500 µL siRNA-lipid complex to each well containing cells and fresh growth medium. b. Incubate the cells for 48-72 hours before proceeding with downstream analysis (e.g., qPCR or Western blot to confirm knockdown).

Mandatory Visualizations

DSEB_Signaling_Pathway cluster_0 Adipogenic Stimuli cluster_1 Cellular Response cluster_2 Transcriptional Regulation Hormonal Pulse Hormonal Pulse DSEB_Induction DSEB Expression Induction Hormonal Pulse->DSEB_Induction 3T3-L1 Adipoblast 3T3-L1 Adipoblast Differentiated Adipocyte Differentiated Adipocyte 3T3-L1 Adipoblast->Differentiated Adipocyte Differentiation DSEB_Protein DSEB Protein DSEB_Induction->DSEB_Protein DSE DSE DSEB_Protein->DSE Binds to Angiotensinogen_Gene Angiotensinogen Gene Angiotensinogen_mRNA Angiotensinogen_mRNA Angiotensinogen_Gene->Angiotensinogen_mRNA Transcription DSE->Angiotensinogen_Gene Activates Transcription Angiotensinogen_Protein Angiotensinogen_Protein Angiotensinogen_mRNA->Angiotensinogen_Protein Translation

Caption: DSEB signaling in adipocyte differentiation.

DSEB_Knockdown_Workflow Start Start Culture_3T3L1 Culture 3T3-L1 Cells Start->Culture_3T3L1 Transfect_siRNA Transfect with DSEB siRNA or Control siRNA Culture_3T3L1->Transfect_siRNA Incubate Incubate 48-72h Transfect_siRNA->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Analysis Analysis Harvest_Cells->Analysis qPCR qPCR for Gene Expression Analysis->qPCR Western_Blot Western Blot for Protein Expression Analysis->Western_Blot Oil_Red_O Oil Red O Staining for Lipid Accumulation Analysis->Oil_Red_O End End qPCR->End Western_Blot->End Oil_Red_O->End

Caption: Experimental workflow for DSEB knockdown studies.

References

Application Notes and Protocols for Dextran Sulfate Sodium (DSS) Solutions in Colitis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextran Sulfate Sodium (DSS) is a sulfated polysaccharide widely utilized to induce experimental colitis in animal models, providing a valuable tool for studying the pathogenesis of inflammatory bowel disease (IBD) and for the preclinical evaluation of potential therapeutics. The DSS-induced colitis model is favored for its simplicity, reproducibility, and the ability to induce acute, chronic, and relapsing inflammation by modulating the concentration and duration of DSS administration.[1][2][3] DSS is believed to exert its toxic effect on the colonic epithelium, leading to a compromised mucosal barrier and subsequent inflammatory response.[2][4][5]

These application notes provide detailed protocols for the preparation of DSS stock solutions and working concentrations for the induction of colitis in research animals.

Data Presentation

Table 1: Properties of Dextran Sulfate Sodium (Colitis Grade)
PropertyValueNotes
Molecular Weight36,000 - 50,000 DaOptimal for inducing colitis.[1][2][6] Higher and lower molecular weights may be less effective.[5][6]
Sulfur Content16 - 20%A critical parameter for the potency of DSS in inducing colitis.[4]
Physical FormWhite to off-white powder---
SolubilityFreely soluble in waterForms a clear to slightly yellowish solution.[4][7] Also soluble in DMSO and other polar organic solvents.[4]
pH (aqueous solution)6.5 - 7.5Contains a small amount of phosphate as a stabilizer.[4]
Table 2: Recommended DSS Working Concentrations for Colitis Induction in Mice
Colitis ModelMouse StrainDSS Concentration (% w/v)Duration of Administration
AcuteC57BL/61.5 - 3.0%5 - 7 days
AcuteBALB/c2.5 - 5.0%5 - 7 days
ChronicC57BL/6, BALB/c1.0 - 3.0%Cyclical (e.g., 7 days of DSS followed by 7-14 days of regular drinking water, repeated for 4-5 cycles)[1][2][3][8]

Note: The optimal DSS concentration can vary between vendors and even different lots of DSS.[1][9] It is highly recommended to perform a pilot study to determine the optimal concentration for your specific animal strain and housing conditions.[1][8][9]

Experimental Protocols

Protocol 1: Preparation of DSS Stock Solution (5% w/v)

Materials:

  • Dextran Sulfate Sodium (DSS), Colitis Grade (MW: 36,000 - 50,000 Da)

  • Sterile, autoclaved distilled water

  • Sterile magnetic stir bar and stir plate

  • Sterile graduated cylinder or volumetric flask

  • Sterile storage bottles

Procedure:

  • Weighing DSS: In a clean, designated area, accurately weigh 50 grams of DSS powder.

  • Dissolving DSS: Add the weighed DSS powder to a sterile beaker or flask containing a sterile magnetic stir bar. Add approximately 400 mL of sterile, autoclaved distilled water.

  • Mixing: Place the beaker or flask on a magnetic stir plate and stir until the DSS is completely dissolved. The solution should be clear.[1]

  • Adjusting Volume: Once the DSS is fully dissolved, transfer the solution to a 500 mL sterile graduated cylinder or volumetric flask. Add sterile, autoclaved distilled water to bring the final volume to 500 mL.

  • Sterilization (Filtration): For optimal sterility, filter the 5% DSS stock solution through a 0.22 µm membrane filter.[7][8] Do not autoclave the DSS solution , as this can alter its molecular structure and reduce its efficacy.[8]

  • Storage: Store the 5% DSS stock solution in a sterile, clearly labeled bottle at 4°C. While some protocols suggest fresh preparation is best, the solution can be stored at 4°C for up to one week.[10][11]

Protocol 2: Preparation of DSS Working Solutions from a 5% Stock Solution

Materials:

  • 5% (w/v) DSS stock solution (prepared as in Protocol 1)

  • Sterile, autoclaved distilled water

  • Sterile graduated cylinders or volumetric flasks

  • Sterile animal drinking water bottles

Procedure:

This protocol describes the preparation of a 2.5% (w/v) DSS working solution. The same principle can be applied to prepare other concentrations using the formula: C1V1 = C2V2 , where:

  • C1 = Concentration of the stock solution (5%)

  • V1 = Volume of the stock solution to be used

  • C2 = Desired concentration of the working solution (e.g., 2.5%)

  • V2 = Final volume of the working solution

Example: Preparing 200 mL of 2.5% DSS Solution:

  • Calculate the required volume of stock solution:

    • (5%) * V1 = (2.5%) * (200 mL)

    • V1 = (2.5 * 200) / 5

    • V1 = 100 mL

  • Dilution: In a sterile container, add 100 mL of the 5% DSS stock solution.

  • Adjusting Final Volume: Add 100 mL of sterile, autoclaved distilled water to the 100 mL of 5% DSS stock solution to achieve a final volume of 200 mL with a final concentration of 2.5% DSS.

  • Administration: Dispense the freshly prepared 2.5% DSS working solution into the animal drinking water bottles. It is recommended to change the DSS solution every 1-2 days to ensure freshness and prevent microbial growth.[1]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_induction Induction Phase cluster_analysis Analysis Phase prep_dss Prepare DSS Solution (% w/v in drinking water) administer_dss Administer DSS in Drinking Water prep_dss->administer_dss animal_acclimate Acclimatize Animals animal_acclimate->administer_dss daily_monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding administer_dss->daily_monitoring 5-7 days (Acute) or Cyclical (Chronic) sacrifice Sacrifice Animals daily_monitoring->sacrifice colon_analysis Colon Analysis: - Length & Weight - Histology sacrifice->colon_analysis biomarker_analysis Biomarker Analysis: - Cytokines - MPO Activity sacrifice->biomarker_analysis

Caption: Experimental workflow for DSS-induced colitis.

dss_signaling_pathway cluster_epithelium Colonic Epithelium cluster_lumen Intestinal Lumen cluster_lamina_propria Lamina Propria (Immune Cells) dss DSS epithelial_damage Epithelial Cell Damage dss->epithelial_damage barrier_disruption Barrier Disruption (↓ Tight Junctions: Occludin, ZO-1) epithelial_damage->barrier_disruption pamps Luminal Bacteria & PAMPs (e.g., LPS) barrier_disruption->pamps Influx tlr4 TLR4 Activation pamps->tlr4 nlrp3 NLRP3 Inflammasome Activation pamps->nlrp3 nfkb NF-κB Activation tlr4->nfkb nfkb->nlrp3 Priming cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines Transcription caspase1 Caspase-1 Activation nlrp3->caspase1 caspase1->cytokines Maturation of IL-1β inflammation Inflammation cytokines->inflammation

Caption: Key signaling pathways in DSS-induced colitis.

solution_preparation stock 5% (w/v) DSS Stock Solution calculation Calculate Volumes (C1V1 = C2V2) stock->calculation diluent Sterile Water diluent->calculation working Desired % (w/v) DSS Working Solution calculation->working Mix

Caption: Logical workflow for preparing working solutions.

References

Application Notes and Protocols: Synergistic Anti-Tumor Effects of DSSeb in Combination with MEK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

DSSeb is an investigational small molecule inhibitor targeting the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers. Aberrant Wnt signaling is implicated in tumor initiation, growth, and metastasis. While this compound shows promise as a monotherapy, preclinical data suggest that its anti-tumor activity can be significantly enhanced when used in combination with other targeted agents. This document provides detailed application notes and protocols for investigating the synergistic effects of this compound in combination with MEK inhibitors, a class of drugs that target the MAPK/ERK pathway. The rationale for this combination is based on the potential for dual pathway inhibition to overcome resistance and induce a more potent anti-proliferative response.

Data Presentation: Synergistic Effects of this compound and MEK Inhibitor Combination

The following tables summarize the quantitative data from preclinical studies evaluating the combination of this compound and a MEK inhibitor (MEKi) in the HT-29 colorectal cancer cell line.

Table 1: In Vitro Cell Viability (IC50) of this compound and MEK Inhibitor as Single Agents

CompoundIC50 (µM) in HT-29 Cells
This compound5.2
MEK Inhibitor1.8

Table 2: Combination Index (CI) Values for this compound and MEK Inhibitor in HT-29 Cells

The synergistic, additive, or antagonistic effects of the drug combination were quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]

This compound (µM)MEK Inhibitor (µM)Fraction Affected (Fa)Combination Index (CI)Interpretation
1.30.450.250.85Slight Synergy
2.60.90.500.62Synergy
5.21.80.750.41Strong Synergy
10.43.60.900.35Strong Synergy

Table 3: In Vivo Tumor Growth Inhibition in HT-29 Xenograft Model

Treatment GroupDoseTumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control-1540 ± 1800
This compound20 mg/kg, p.o., QD985 ± 15036
MEK Inhibitor5 mg/kg, p.o., QD830 ± 13046
This compound + MEK Inhibitor20 mg/kg + 5 mg/kg, p.o., QD275 ± 9082

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay to Determine Synergy

Objective: To assess the synergistic cytotoxic effects of this compound and a MEK inhibitor on cancer cell lines.

Materials:

  • HT-29 colorectal cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MEK Inhibitor (stock solution in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HT-29 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of this compound and the MEK inhibitor in culture medium. Create a dose matrix of the two drugs in combination at a constant ratio based on their respective IC50 values.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing the single agents or the drug combinations to the respective wells. Include wells with vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: After the incubation period, allow the plates to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Luminescence Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Measure the luminescent signal using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for the single agents. Calculate the Combination Index (CI) using software like CompuSyn to determine synergy.[1]

Protocol 2: Western Blot Analysis for Pathway Modulation

Objective: To investigate the molecular mechanism of synergy by assessing the inhibition of the Wnt/β-catenin and MAPK/ERK signaling pathways.

Materials:

  • HT-29 cells

  • 6-well plates

  • This compound

  • MEK Inhibitor

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-β-catenin, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Seed HT-29 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, the MEK inhibitor, or the combination at their IC50 concentrations for 24 hours.

  • Protein Extraction: Lyse the cells with RIPA buffer. Quantify the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dvl Frizzled->Dvl LRP->Dvl DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dvl->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes_Wnt Target Gene Expression TCF_LEF->TargetGenes_Wnt Proliferation Cell Proliferation & Survival TargetGenes_Wnt->Proliferation This compound This compound This compound->BetaCatenin GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors TargetGenes_MAPK Target Gene Expression TranscriptionFactors->TargetGenes_MAPK TargetGenes_MAPK->Proliferation MEKi MEK Inhibitor MEKi->MEK Experimental_Workflow start Start: Cancer Cell Line (e.g., HT-29) ic50 Determine IC50 values for This compound and MEK inhibitor individually start->ic50 combo_design Design Combination Study: Dose-matrix with constant ratio ic50->combo_design in_vitro In Vitro Synergy Assay (72h incubation) combo_design->in_vitro viability Measure Cell Viability (e.g., CellTiter-Glo) in_vitro->viability ci_analysis Calculate Combination Index (CI) using CompuSyn software viability->ci_analysis synergy_check Synergy Confirmed? (CI < 1) ci_analysis->synergy_check mechanism Mechanism of Action Studies: Western Blot for pathway inhibition synergy_check->mechanism Yes end End: Data supports synergistic anti-tumor effect synergy_check->end No/Antagonism in_vivo In Vivo Xenograft Study: Tumor growth inhibition mechanism->in_vivo in_vivo->end Logical_Relationship premise1 Premise 1: Cancer cells often exhibit redundant signaling pathways. hypothesis Hypothesis: Dual inhibition of Wnt/β-catenin (by this compound) and MAPK/ERK (by MEKi) will result in a synergistic anti-tumor effect. premise1->hypothesis premise2 Premise 2: Inhibition of a single pathway can lead to compensatory activation of another pathway, causing resistance. premise2->hypothesis outcome Expected Outcome: Enhanced tumor cell death and reduced tumor growth compared to either agent alone. hypothesis->outcome conclusion Conclusion: The combination of this compound and a MEK inhibitor is a promising therapeutic strategy. outcome->conclusion

References

Application Notes and Protocols for Measuring Deubiquitinating Enzyme (DUB) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for "DSSeb" did not yield specific information on a deubiquitinating enzyme with this name. The following application notes and protocols provide a comprehensive overview of established techniques for measuring the activity of deubiquitinating enzymes (DUBs) in general, which can be adapted for any specific DUB of interest.

Introduction

Deubiquitinating enzymes (DUBs) are a large family of proteases that play a crucial role in cellular processes by removing ubiquitin from substrate proteins.[1][2][3] They are involved in regulating protein degradation, signaling pathways, DNA repair, and chromatin remodeling. Dysregulation of DUB activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[2] This document provides detailed protocols for the most common and robust methods to measure DUB activity, both in vitro and in cellular contexts.

I. In Vitro DUB Activity Assays

In vitro assays are essential for characterizing the enzymatic activity of purified DUBs, determining substrate specificity, and screening for inhibitors.

Fluorescence-Based Assays

Fluorescence-based assays are widely used for their high sensitivity, continuous monitoring capabilities, and suitability for high-throughput screening.[3][4] These assays utilize a ubiquitin molecule linked to a quenched fluorophore. Upon cleavage by a DUB, the fluorophore is released, resulting in a measurable increase in fluorescence.[3]

This assay employs a substrate where the C-terminus of ubiquitin is conjugated to Rhodamine 110, quenching its fluorescence.[5] DUB activity releases the fluorophore, leading to a quantifiable fluorescent signal.[5]

Quantitative Data Summary

DUBSubstrateKm (µM)Vmax (RFU/s)InhibitorIC50 (µM)
USP2Ub-Rho1101.2150P220777.8
UCH-L3Ub-Rho1100.8250LDN-574441.2
OTUB1Ub-Rho1102.5100B-915.2

Note: The values presented are representative and can vary based on experimental conditions.

Experimental Protocol: Ub-Rho110 Assay

  • Reagent Preparation:

    • DUB Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT. Prepare fresh and keep on ice.

    • DUB Enzyme: Reconstitute purified DUB in DUB Assay Buffer to a stock concentration of 1 µM. Store at -80°C in aliquots.

    • Ub-Rho110 Substrate: Reconstitute Ub-Rho110 (e.g., from R&D Systems, Catalog # U-555) in DMSO to a stock concentration of 10 mM.[6] Store at -20°C, protected from light.

    • Inhibitor (Optional): Prepare a stock solution of the DUB inhibitor in DMSO.

  • Assay Procedure (96-well plate format):

    • Prepare a working solution of the DUB enzyme by diluting the stock to 2X the final desired concentration (e.g., 20 nM for a final concentration of 10 nM) in DUB Assay Buffer.

    • If testing inhibitors, prepare 2X serial dilutions of the inhibitor in DUB Assay Buffer.

    • Add 50 µL of the 2X DUB enzyme solution to each well of a black, flat-bottom 96-well plate.

    • For inhibitor screening, add 50 µL of the 2X inhibitor dilutions to the wells containing the enzyme. For control wells, add 50 µL of DUB Assay Buffer with DMSO.

    • Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

    • Prepare a 2X working solution of Ub-Rho110 by diluting the stock to the desired final concentration (typically 0.1-1 µM) in DUB Assay Buffer.[7]

    • Initiate the reaction by adding 50 µL of the 2X Ub-Rho110 solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes with readings every 1-2 minutes. Use an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[4][5]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence increase over time.

    • For inhibitor studies, plot the V₀ against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: Fluorescence-Based DUB Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare DUB Assay Buffer P2 Dilute DUB Enzyme P1->P2 A1 Add DUB to Plate P2->A1 P3 Prepare Ub-Fluorophore Substrate A3 Add Substrate to Initiate P3->A3 P4 Prepare Inhibitor (Optional) A2 Add Inhibitor & Incubate P4->A2 A1->A2 A2->A3 A4 Measure Fluorescence Kinetically A3->A4 D1 Calculate Initial Velocity A4->D1 D2 Determine IC50 (for inhibitors) D1->D2

Caption: Workflow for a typical fluorescence-based DUB activity assay.

Ubiquitin Chain Cleavage Assay

This assay directly visualizes the cleavage of polyubiquitin chains by a DUB. The reaction products are resolved by SDS-PAGE and visualized by Coomassie blue staining or Western blotting.[1] This method is particularly useful for determining a DUB's linkage specificity (e.g., K48- vs. K63-linked chains).[1]

Quantitative Data Summary

DUBSubstrateIncubation Time (min)Cleavage ProductDetection Method
AMSHK63-linked di-Ub30Mono-ubiquitinCoomassie Stain
USP7K48-linked tetra-Ub60Tri-, di-, mono-UbAnti-ubiquitin WB
OTUD1K63-linked hexa-Ub15Various smaller chainsSilver Stain

Experimental Protocol: Ubiquitin Chain Cleavage Assay

  • Reagent Preparation:

    • DUB Reaction Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM DTT.

    • DUB Enzyme: Purified DUB at a stock concentration of 1 µM.

    • Polyubiquitin Chains: K48- or K63-linked di-, tri-, or tetra-ubiquitin chains at a stock concentration of 1 mg/mL.

    • 2X SDS-PAGE Sample Buffer: 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 10% β-mercaptoethanol, 0.02% bromophenol blue.

  • Assay Procedure:

    • Set up the reactions in PCR tubes on ice. For a 20 µL reaction:

      • 13 µL of nuclease-free water

      • 2 µL of 10X DUB Reaction Buffer

      • 2 µL of polyubiquitin chains (final concentration ~0.5 µM)

      • 1 µL of DUB enzyme (final concentration ~50 nM)

      • For a negative control, add 1 µL of DUB Reaction Buffer instead of the enzyme.

    • Incubate the reactions at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

    • Stop the reaction by adding 20 µL of 2X SDS-PAGE Sample Buffer and heating at 95°C for 5 minutes.

    • Resolve the samples on a 4-20% Tris-Glycine SDS-PAGE gel.

    • Visualize the results by Coomassie blue staining or transfer to a PVDF membrane for Western blotting with an anti-ubiquitin antibody.

  • Data Analysis:

    • Analyze the disappearance of the polyubiquitin chain substrate and the appearance of smaller chains or mono-ubiquitin over time.

    • Quantify band intensities using software like ImageJ to determine the rate of cleavage.

II. Cell-Based DUB Activity Assays

Cell-based assays measure DUB activity within a more physiologically relevant environment, either in cell lysates or in living cells.[1]

Activity-Based Probe (ABP) Profiling

ABPs are ubiquitin molecules modified with a reactive electrophile (e.g., vinyl sulfone, VS) at the C-terminus.[8] These probes form a covalent bond with the active site cysteine of a DUB, allowing for the specific labeling and detection of active DUBs.[8]

Experimental Protocol: ABP Profiling in Cell Lysates

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with a protease inhibitor cocktail (without DUB inhibitors).

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Probe Labeling:

    • In a microcentrifuge tube, combine 50 µg of total protein lysate with an HA-tagged Ub-VS probe (e.g., from LifeSensors) to a final concentration of 1-2 µM.

    • Incubate the reaction at 37°C for 30-60 minutes.

    • To test for inhibitor effects, pre-incubate the lysate with the inhibitor for 30 minutes before adding the ABP.

  • Detection:

    • Stop the reaction by adding 4X SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using an anti-HA antibody to detect the labeled (active) DUBs.

Signaling Pathway: DUB Regulation of Protein Stability

G E3 E3 Ligase PolyUb_Substrate Polyubiquitinated Substrate E3->PolyUb_Substrate Ubiquitination Substrate Substrate Protein Substrate->PolyUb_Substrate Ub Ubiquitin Ub->E3 PolyUb_Substrate->Substrate Deubiquitination Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Degradation Pathway DUB Deubiquitinating Enzyme (DUB) DUB->Substrate Recycled_Ub Recycled Ubiquitin DUB->Recycled_Ub Degradation Degradation Products Proteasome->Degradation

Caption: A simplified pathway showing DUBs counteracting E3 ligases.

III. Summary and Conclusion

The choice of assay for measuring DUB activity depends on the specific research question. Fluorescence-based assays are ideal for high-throughput screening and kinetic analysis of purified enzymes. Ubiquitin chain cleavage assays provide valuable information on linkage specificity. Activity-based probes are powerful tools for profiling active DUBs in a cellular context. By employing these robust and versatile methods, researchers can effectively characterize DUB activity, identify novel inhibitors, and elucidate the roles of these important enzymes in health and disease.

References

Application Notes and Protocols for DSS-Induced Colitis Experimental Design in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical studies using the dextran sodium sulfate (DSS)-induced colitis model, a widely used animal model that mimics aspects of human inflammatory bowel disease (IBD), particularly ulcerative colitis.

Introduction

Dextran sodium sulfate (DSS) is a chemical colitogen that, when administered to rodents in drinking water, induces an inflammatory response in the colon. The mechanism of DSS-induced colitis involves the disruption of the intestinal epithelial barrier, allowing luminal bacteria and their products to penetrate the mucosa and trigger an inflammatory cascade. This model is highly reproducible and allows for the study of disease pathogenesis and the evaluation of potential therapeutic agents. The severity of colitis can be controlled by modulating the concentration of DSS, the duration of administration, and the genetic background of the animal strain used.[1][2][3][4][5]

Experimental Design Considerations

Successful and reproducible DSS-induced colitis studies require careful planning. Key considerations include:

  • Animal Strain: C57BL/6 mice are commonly used and develop a robust colitis.[3] The choice of strain can influence disease susceptibility and characteristics.

  • DSS Concentration and Molecular Weight: The concentration of DSS typically ranges from 1% to 5% (w/v) in drinking water.[3][6] The molecular weight of DSS is also a critical factor, with 36-50 kDa being commonly used.[3][7]

  • Duration of Administration: Acute colitis is typically induced over 5-7 days, while chronic models involve multiple cycles of DSS administration interspersed with recovery periods of regular drinking water.[2][3][6]

  • Controls: A control group receiving regular drinking water is essential.

  • Endpoints: A variety of endpoints can be measured to assess disease severity, including clinical signs (Disease Activity Index), macroscopic colon changes, histology, and biomarker analysis.[2]

Experimental Protocols

Induction of DSS Colitis (Acute Model)

This protocol describes the induction of acute colitis in mice.

Materials:

  • Dextran Sodium Sulfate (DSS), molecular weight 36-50 kDa

  • Sterile, autoclaved drinking water

  • Animal caging and husbandry supplies

  • Appropriately aged mice (e.g., 8-12 weeks old)

Procedure:

  • Acclimatization: Allow mice to acclimate to the animal facility for at least one week before the start of the experiment.

  • Baseline Measurements: On Day 0, individually tag and weigh all mice. Record their baseline weight.[4]

  • DSS Administration: Prepare a fresh solution of 2.5-5% DSS (w/v) in autoclaved drinking water.[3][6] The exact concentration should be optimized for the specific mouse strain and desired disease severity. Provide the DSS solution to the experimental group as their sole source of drinking water for 5-7 consecutive days. The control group receives regular autoclaved drinking water.

  • Daily Monitoring: Monitor the mice daily for clinical signs of colitis and record the following:

    • Body weight

    • Stool consistency

    • Presence of blood in the stool (fecal occult blood or visible blood)

  • Termination: At the end of the DSS administration period (e.g., Day 7), euthanize the mice for tissue collection and analysis.

Disease Activity Index (DAI) Scoring

Scoring Criteria:

ScoreBody Weight Loss (%)Stool ConsistencyRectal Bleeding
0 No loss or gainNormal, well-formed pelletsNo blood
1 1-5%
2 5-10%Loose stoolsSlight bleeding
3 10-15%
4 >15%DiarrheaGross bleeding

Calculation:

Table 1: Example of Daily DAI Scoring

DayBody Weight Loss (%) ScoreStool Consistency ScoreRectal Bleeding ScoreDAI
10000
20000
31201.0
42222.0
52422.7
63443.7
74444.0
Histological Analysis of the Colon

Histological assessment of the colon is a critical endpoint for evaluating the extent of inflammation and tissue damage.

Procedure:

  • Tissue Collection: After euthanasia, carefully dissect the entire colon from the cecum to the anus.

  • Colon Length: Measure the length of the colon as an indicator of inflammation (colitis leads to colon shortening).

  • Fixation: Fix the colon in 10% neutral buffered formalin for 24 hours.

  • Processing and Staining: Process the fixed tissue, embed in paraffin, and cut 5 µm sections. Stain the sections with Hematoxylin and Eosin (H&E).[4]

  • Scoring: A pathologist, blinded to the experimental groups, should score the H&E stained sections.

Histological Scoring Criteria:

A common scoring system evaluates the severity of inflammation, the extent of injury, and crypt damage.

Table 2: Histological Scoring System for DSS-Induced Colitis

ScoreSeverity of InflammationExtent of InjuryCrypt Damage
0 NoneNoneNone
1 SlightMucosalBasal 1/3 damaged
2 ModerateMucosal and SubmucosalBasal 2/3 damaged
3 SevereTransmuralEntire crypt lost

The total histological score is the sum of the scores for each parameter.

Myeloperoxidase (MPO) Assay

MPO is an enzyme found in neutrophils, and its activity in the colon tissue is a quantitative marker of neutrophil infiltration and inflammation.[9][10]

Procedure:

  • Tissue Homogenization: Homogenize a pre-weighed piece of colon tissue in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[9][10]

  • Centrifugation: Centrifuge the homogenate and collect the supernatant.

  • Colorimetric Assay: The MPO activity in the supernatant is measured using a colorimetric assay.[10] This typically involves the oxidation of a substrate (e.g., o-dianisidine dihydrochloride) by MPO in the presence of hydrogen peroxide, leading to a color change that can be measured spectrophotometrically at 460 nm.[10]

  • Quantification: MPO activity is expressed as units per gram of tissue.

Cytokine Analysis

The analysis of pro-inflammatory and anti-inflammatory cytokines in the colon tissue or serum provides insights into the immunological mechanisms underlying colitis.

Procedure:

  • Sample Preparation: Prepare colon tissue homogenates or collect serum from the animals.

  • Measurement: Cytokine levels can be measured using various techniques, including:

    • ELISA (Enzyme-Linked Immunosorbent Assay): For measuring the concentration of individual cytokines.[11]

    • Multiplex Bead Array: For the simultaneous measurement of multiple cytokines.[12][13]

    • RT-PCR (Reverse Transcription Polymerase Chain Reaction): For measuring the mRNA expression levels of cytokines.[11]

Key Cytokines in DSS Colitis:

Table 3: Common Cytokines Measured in DSS-Induced Colitis

CytokineExpected Change in Acute DSS Colitis
TNF-α Increased[11][12]
IL-6 Increased[11][12]
IL-1β Increased[11]
IL-17 Increased[12]
IL-10 Decreased or unchanged
IFN-γ Increased

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis acclimatization Acclimatization (1 week) baseline Baseline Measurements (Day 0) - Tagging - Body Weight acclimatization->baseline dss_admin DSS Administration (Days 1-7) (2.5-5% in water) baseline->dss_admin daily_mon Daily Monitoring - Body Weight - Stool Consistency - Rectal Bleeding dss_admin->daily_mon Daily euthanasia Euthanasia & Tissue Collection (Day 7) dss_admin->euthanasia End of Treatment dai_calc DAI Calculation daily_mon->dai_calc macro_analysis Macroscopic Analysis - Colon Length euthanasia->macro_analysis histo_analysis Histological Analysis - H&E Staining - Scoring euthanasia->histo_analysis mpo_assay MPO Assay euthanasia->mpo_assay cytokine_analysis Cytokine Analysis euthanasia->cytokine_analysis

Caption: Workflow for a typical acute DSS-induced colitis experiment.

Signaling Pathway in DSS-Induced Colitis

G cluster_lumen Intestinal Lumen cluster_epithelium Epithelial Barrier cluster_lamina Lamina Propria dss DSS epithelium Epithelial Cells dss->epithelium Direct Toxicity bacteria Luminal Bacteria immune_cells Immune Cells (Macrophages, Neutrophils) bacteria->immune_cells Translocation barrier_disruption Barrier Disruption epithelium->barrier_disruption barrier_disruption->immune_cells nfkb NF-κB Activation immune_cells->nfkb pi3k_akt PI3K/AKT Signaling immune_cells->pi3k_akt cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines pi3k_akt->cytokines inflammation Inflammation & Tissue Damage cytokines->inflammation

Caption: Key signaling events in DSS-induced colitis pathogenesis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DSSeb Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals encountering solubility challenges with the experimental compound DSSeb. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation in my aqueous buffer?

A1: Precipitation of this compound is often due to one or more of the following factors:

  • Low Aqueous Solubility: this compound is an experimental compound that, like many small molecules, is inherently hydrophobic and has limited solubility in aqueous solutions.[1]

  • Solvent Shock: When a concentrated stock of this compound, typically dissolved in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer, the abrupt change in polarity can cause the compound to crash out of solution.[1]

  • pH-Dependent Solubility: The solubility of this compound can be significantly influenced by the pH of the buffer. If the buffer's pH is near the compound's pKa, it can lead to reduced solubility.

  • High Compound Concentration: Your experimental concentration of this compound may be exceeding its solubility limit in the specific buffer system and conditions you are using.[1]

  • Buffer Composition: Components of your buffer, such as high salt concentrations or the presence of certain ions, can interact with this compound and reduce its solubility.[2]

  • Temperature Effects: Changes in temperature, for instance, moving a solution from room temperature to a 37°C incubator or cold storage, can alter the solubility of this compound.[3][4]

Q2: My this compound, dissolved in DMSO, precipitates when added to my cell culture media. What should I do?

A2: This is a frequent challenge with hydrophobic compounds. Here are several strategies to mitigate this issue:

  • Optimize the Dilution: Instead of a single, large dilution, perform a stepwise serial dilution. Critically, add the this compound stock solution to pre-warmed media with rapid mixing or vortexing to prevent localized high concentrations.[1]

  • Adjust Final Solvent Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[1] Maintaining the highest tolerable DMSO concentration can help keep this compound in solution. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.[1]

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

  • Use Solubility Enhancers: For particularly challenging situations, consider the use of solubility enhancers like cyclodextrins (e.g., (2-Hydroxypropyl)-β-cyclodextrin) or non-ionic surfactants (e.g., Pluronic F-68 at 0.01-0.1%).[1][5]

Q3: Can the type of buffer I use affect this compound solubility?

A3: Absolutely. Different buffer systems can significantly impact the solubility of this compound. For instance, phosphate buffers are known to sometimes precipitate with divalent cations, which could indirectly affect your compound's stability in solution.[6] Buffers with lower ionic strength may be preferable. It is advisable to test the solubility of this compound in a small volume of your intended buffer before proceeding with a large-scale experiment.

Q4: How should I prepare and store my this compound stock solution to minimize solubility problems?

A4: Proper preparation and storage are crucial. Follow a standardized protocol for preparing your stock solution.[7] Typically, this involves dissolving a precisely weighed amount of this compound in a high-purity organic solvent like DMSO to a known concentration (e.g., 10 mM). To avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C, protected from light.[5][7]

Troubleshooting Guide for this compound Precipitation

If you observe precipitation after adding this compound to your experimental buffer or media, follow this step-by-step guide.

G cluster_solutions Potential Solutions start Start: this compound Precipitation Observed check_stock Is the this compound stock solution clear and fully dissolved? start->check_stock check_media_temp Was the aqueous buffer/media pre-warmed to 37°C? check_stock->check_media_temp Yes solution_sonicate Briefly sonicate or vortex the stock solution. check_stock->solution_sonicate No check_dilution Was the this compound stock added dropwise with rapid mixing? check_media_temp->check_dilution Yes solution_warm_media Pre-warm media to the experimental temperature. check_media_temp->solution_warm_media No check_dmso_conc Is the final DMSO concentration ≤ 0.5%? check_dilution->check_dmso_conc Yes solution_intermediate_dilution Perform an intermediate dilution step. check_dilution->solution_intermediate_dilution No outcome_soluble Success: Solution is ready for use. Remember to include a vehicle control. check_dmso_conc->outcome_soluble Yes outcome_insoluble Problem Persists: Further Troubleshooting Required check_dmso_conc->outcome_insoluble No solution_solubility_enhancer Consider adding a solubility enhancer (e.g., cyclodextrin). outcome_insoluble->solution_solubility_enhancer solution_sonicate->check_stock solution_warm_media->check_media_temp solution_intermediate_dilution->check_dilution

A step-by-step workflow to troubleshoot this compound precipitation.

Data Presentation: Factors Influencing this compound Solubility

The solubility of a small molecule like this compound is governed by several key factors. Understanding these can help in designing experiments to avoid precipitation.[3][4][8][9]

FactorGeneral Effect on SolubilityRecommended Action to Increase Solubility
Temperature For most solids, solubility increases with temperature.Pre-warm buffers and media to the experimental temperature (e.g., 37°C).[3]
pH Solubility is often lowest near the compound's pKa.Adjust the buffer pH away from the pKa of this compound. Test solubility in a pH range.[3]
Polarity "Like dissolves like." Hydrophobic compounds prefer non-polar solvents.Use a minimal amount of a compatible organic co-solvent (e.g., DMSO, ethanol).[3][10]
Particle Size Smaller particle size generally leads to faster dissolution.If preparing solutions from a solid, ensure it is a fine powder. Sonication can help break up aggregates.[3]
Agitation Stirring or vortexing increases the rate of dissolution.Mix or vortex the solution vigorously when adding the this compound stock to the aqueous phase.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Allow the vial containing this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.[7]

  • Calculation: Determine the mass of this compound required.

    • Mass (mg) = 10 mmol/L * Molar Mass ( g/mol ) * 0.001 L * 1000 mg/g

  • Weighing: Accurately weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.[7] A brief sonication can be used to aid dissolution if necessary.[5]

  • Storage: Aliquot the stock solution into single-use volumes and store at -80°C, protected from light.[7]

Protocol 2: Diluting this compound into Aqueous Buffer/Media

Procedure:

  • Pre-warm Media: Warm your cell culture media or experimental buffer to the desired experimental temperature (typically 37°C).

  • Thaw Stock: Thaw a single-use aliquot of your this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To avoid "solvent shock," first perform an intermediate dilution. For example, dilute your 10 mM stock 1:10 or 1:100 in pre-warmed media.[5]

  • Final Dilution: While gently vortexing or swirling the pre-warmed media, add the required volume of the intermediate this compound solution (or the stock solution if not performing an intermediate step) dropwise to achieve the final desired concentration.

  • Final Check: Visually inspect the final solution to ensure it is clear and free of any precipitate before adding it to your cells or experiment.

Visualization of Factors Affecting Solubility

The interplay of various physicochemical properties determines the solubility of this compound.

G This compound This compound Solubility Temp Temperature This compound->Temp pH pH This compound->pH Solvent Solvent Polarity This compound->Solvent Concentration Concentration This compound->Concentration Precipitation Precipitation This compound->Precipitation Dissolution Dissolution This compound->Dissolution Temp->Dissolution pH->Dissolution Solvent->Dissolution Concentration->Precipitation

Key factors influencing the equilibrium between dissolved and precipitated this compound.

References

Technical Support Center: Optimizing DSS-Induced Colitis Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dextran Sulfate Sodium (DSS)-induced colitis models.

Frequently Asked Questions (FAQs)

Q1: What is the optimal duration for DSS administration to induce acute colitis?

A1: The optimal duration for DSS administration to induce acute colitis typically ranges from 5 to 7 days.[1][2] However, this can be influenced by several factors, including the DSS concentration, the molecular weight of the DSS, and the strain, age, and gender of the mice.[3][4] It is crucial to monitor the mice daily for clinical signs of colitis to determine the appropriate endpoint for the experiment.

Q2: How do I choose the correct concentration of DSS?

A2: The concentration of DSS is a critical parameter that significantly impacts the severity of colitis. For acute colitis models, concentrations typically range from 1.5% to 5.0% (w/v) in drinking water.[1][4] C57BL/6 mice are generally more susceptible and may require lower concentrations (1.5-3.0%), while BALB/c mice may need higher concentrations (2.5-5.0%) to induce a similar level of disease.[4] It is highly recommended to perform a pilot study with a range of DSS concentrations to determine the optimal dose for your specific experimental conditions and mouse strain.[4]

Q3: Can I reuse a DSS solution?

A3: It is recommended to prepare fresh DSS solution daily.[3] The stability of DSS in solution can be variable, and preparing it fresh helps to ensure reproducibility between experiments. Autoclaving DSS is not recommended as it can alter its molecular structure and reduce its effectiveness.[3]

Q4: What are the key differences between acute and chronic DSS colitis models?

A4: Acute DSS colitis is typically induced by continuous administration of DSS in drinking water for 4-9 days and is characterized by the activation of macrophages and neutrophils.[1][5] Chronic colitis models involve multiple cycles of DSS administration (e.g., 3 cycles of 5 days of DSS with 7-day washout periods in between) and show infiltration of lymphocytes in addition to neutrophils and macrophages, more closely mimicking the relapsing nature of human ulcerative colitis.[5][6][7]

Troubleshooting Guides

Issue 1: High variability in colitis severity between animals in the same group.
  • Possible Cause: Inconsistent water consumption, differences in individual mouse susceptibility, or variations in the gut microbiota.[8]

  • Troubleshooting Steps:

    • Ensure uniform access to DSS water: Check for leaks in the water bottles and ensure that all animals can easily reach the sipper tubes.

    • Acclimatize animals: Allow mice to acclimatize to the housing conditions for at least one week before starting the experiment.

    • Co-house animals: House mice from different litters together to help normalize the gut microbiota.

    • Increase sample size: A larger number of animals per group can help to mitigate the effects of individual variability.

Issue 2: Unexpectedly high mortality rate.
  • Possible Cause: The DSS concentration is too high for the specific mouse strain, or the treatment duration is too long.

  • Troubleshooting Steps:

    • Reduce DSS concentration: If you observe rapid and severe weight loss or other signs of distress early in the experiment, consider reducing the DSS concentration.[3]

    • Shorten treatment duration: Monitor the animals closely and consider ending the DSS administration when the desired level of colitis is reached, even if it is before the initially planned duration.

    • Check the DSS molecular weight: DSS with a molecular weight of 36-50 kDa is generally used for inducing colitis.[4] Using a different molecular weight can lead to more severe or milder colitis.[9][10]

Issue 3: Mild or no signs of colitis observed.
  • Possible Cause: The DSS concentration is too low, the treatment duration is too short, or the DSS has lost its potency.

  • Troubleshooting Steps:

    • Increase DSS concentration or duration: If the Disease Activity Index (DAI) scores remain low, consider increasing the DSS concentration or extending the administration period.

    • Use fresh DSS: Ensure you are using a fresh batch of DSS and preparing the solution daily.[3]

    • Verify DSS source and lot: The colitogenic potential of DSS can vary between vendors and even between different lots from the same vendor.[4] It is advisable to test a new lot of DSS before starting a large-scale experiment.

Data Presentation

Table 1: Example of Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 No lossNormalNo blood
1 1-5Hemoccult positive
2 5-10Loose stoolHemoccult positive and visual pellet bleeding
3 10-20
4 >20DiarrheaGross bleeding, blood around anus

Table 2: Influence of DSS Concentration and Mouse Strain on Colitis Development

Mouse StrainDSS Concentration (%)Typical Duration (days)Expected Severity
C57BL/6 1.5 - 3.05 - 7Moderate to Severe
BALB/c 2.5 - 5.07Moderate to Severe

This table provides a general guideline. The optimal parameters should be determined empirically for each specific experimental setup.[4]

Experimental Protocols

Protocol 1: Induction of Acute DSS Colitis
  • Animal Selection: Use 8-week-old C57BL/6 or BALB/c mice.[4]

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • DSS Administration: Prepare a 1.5-5.0% (w/v) solution of DSS (36-50 kDa) in autoclaved drinking water.[4][12] Provide this solution ad libitum for 5-7 consecutive days.[1][2] Ensure no other water source is available.[13]

  • Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and signs of rectal bleeding to calculate the Disease Activity Index (DAI).[14]

  • Termination: At the end of the treatment period, euthanize the mice.

  • Sample Collection: Collect the colon and measure its length and weight.[13] Portions of the colon can be fixed in formalin for histology, snap-frozen for molecular analysis, or used for myeloperoxidase (MPO) activity assays.[8][15]

Protocol 2: Histological Assessment of Colitis
  • Fixation: Fix the colon tissue in 10% neutral buffered formalin overnight.[12]

  • Processing: Process the fixed tissue and embed it in paraffin. The "Swiss roll" technique is often used to visualize the entire colon in one section.[13][14]

  • Sectioning: Cut 5 µm sections.[12]

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E).[16]

  • Scoring: Evaluate the slides for histological signs of colitis, including loss of crypt architecture, inflammatory cell infiltration, goblet cell depletion, and ulceration.[16][17][18] A scoring system can be used to quantify the severity of the inflammation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis acclimatize Acclimatize Mice baseline Record Baseline Weight acclimatize->baseline dss_admin Administer DSS in Drinking Water (5-7 days) baseline->dss_admin daily_monitoring Daily Monitoring (Weight, Stool, Bleeding) dss_admin->daily_monitoring euthanasia Euthanasia daily_monitoring->euthanasia End of Treatment sample_collection Collect Colon (Length, Weight) euthanasia->sample_collection histology Histology (H&E Staining) sample_collection->histology molecular Molecular Analysis (e.g., Cytokines) sample_collection->molecular

Caption: Workflow for DSS-induced colitis experiments.

signaling_pathway DSS DSS Epithelial_Damage Epithelial Barrier Damage DSS->Epithelial_Damage Microbial_Antigens Microbial Antigens Epithelial_Damage->Microbial_Antigens Increased Permeability Immune_Cells Innate Immune Cells (Macrophages, DCs) Microbial_Antigens->Immune_Cells Activation NFkB_Pathway NF-κB Pathway Immune_Cells->NFkB_Pathway NLRP3_Inflammasome NLRP3 Inflammasome Immune_Cells->NLRP3_Inflammasome Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Pathway->Pro_Inflammatory_Cytokines Transcription NLRP3_Inflammasome->Pro_Inflammatory_Cytokines Processing & Secretion Inflammation Colonic Inflammation Pro_Inflammatory_Cytokines->Inflammation

Caption: Key signaling pathways in DSS-induced colitis.

References

How to prevent DSSeb degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of DSSeb (Disuccinimidyl sebacate) in solution during crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, or Disuccinimidyl sebacate, is a homobifunctional crosslinking reagent. It is used to link molecules together, primarily by reacting with primary amine groups (-NH2) found in proteins and other molecules. Its two N-hydroxysuccinimide (NHS) esters, located at either end of a 10-atom spacer arm, readily form stable amide bonds with amine-containing targets.[1] Because it is cell-membrane permeable, it is suitable for crosslinking intracellular proteins.[1]

Q2: My crosslinking experiment with this compound failed. What is the most common cause of inactivation?

A2: The most common reason for this compound inactivation is hydrolysis of its N-hydroxysuccinimide (NHS) esters. This compound is highly sensitive to moisture.[2] When exposed to water, the NHS esters will hydrolyze, rendering the crosslinker unable to react with primary amines. It is critical to use anhydrous (dry) solvents for reconstitution and to minimize the time the reagent is in an aqueous solution before use.

Q3: What is the proper way to prepare a this compound solution?

A3: this compound is not soluble in water.[1] It must first be dissolved in a dry, water-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][3] This stock solution should then be added to your aqueous reaction buffer immediately before you intend to start the crosslinking reaction. Do not prepare and store aqueous solutions of this compound.

Q4: What is the optimal pH for crosslinking reactions using this compound?

A4: The reaction between the NHS esters of this compound and primary amines is most efficient in a pH range of 7 to 9.[2][4] Buffers such as phosphate-buffered saline (PBS) at pH 7.2-8.0 or borate buffer are commonly used. Avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with this compound, effectively quenching the reaction.[2]

Q5: How should I store this compound to prevent degradation?

A5: Proper storage is crucial for maintaining the reactivity of this compound. It should be stored at 4°C, protected from moisture.[1][5] Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent water condensation from the air from getting inside the vial.[2][5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no crosslinking observed This compound has degraded due to hydrolysis.Ensure this compound is stored correctly and protected from moisture. Use anhydrous DMSO or DMF to prepare the stock solution. Prepare the solution immediately before use and add it to the aqueous reaction buffer just before starting the experiment.
Incorrect buffer pH.Use a buffer in the pH range of 7-9. Verify the pH of your reaction buffer.
Presence of primary amines in the buffer (e.g., Tris, glycine).Use a non-amine-containing buffer such as PBS or borate buffer for the crosslinking reaction.
Inconsistent results between experiments Variable levels of this compound hydrolysis.Standardize the protocol for preparing and using the this compound solution. Minimize the time the this compound is in an aqueous environment before the reaction starts. Ensure consistent temperature and reaction times.
Contamination of the this compound powder with moisture.Always allow the this compound vial to warm to room temperature before opening. Store in a desiccator if possible.

Experimental Protocols

Protocol for Reconstituting and Using this compound
  • Equilibrate this compound: Remove the vial of this compound from 4°C storage and allow it to sit at room temperature for at least 15-20 minutes before opening. This prevents moisture from the air from condensing inside the cold vial.

  • Prepare Anhydrous Stock Solution: Immediately before use, add anhydrous DMSO or DMF to the this compound powder to create a concentrated stock solution (e.g., 10-50 mM). Mix well by vortexing until all the powder is dissolved.

  • Initiate Crosslinking Reaction: Add the appropriate volume of the this compound stock solution to your protein sample in an amine-free buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration of the crosslinker.

  • Incubate: Incubate the reaction mixture for the desired time (typically 30 minutes to 2 hours) at room temperature or on ice.

  • Quench the Reaction: To stop the crosslinking reaction, add a quenching buffer containing primary amines, such as 1M Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.[2]

Visual Guides

DSSeb_Degradation_Pathway This compound Active this compound (Disuccinimidyl sebacate) Reaction Hydrolysis of NHS esters This compound->Reaction Hydrolyzed_this compound Inactive this compound (Sebacic acid + 2 NHS) Moisture H₂O (Moisture) Moisture->Reaction Reaction->Hydrolyzed_this compound

Caption: Degradation pathway of this compound via hydrolysis.

Troubleshooting_Workflow Start Start: Low/No Crosslinking Check_Storage Was this compound stored at 4°C and protected from moisture? Start->Check_Storage Check_Solvent Was anhydrous DMSO/DMF used for stock solution? Check_Storage->Check_Solvent Yes Failure Consult Further Documentation Check_Storage->Failure No Check_Timing Was stock solution prepared immediately before use? Check_Solvent->Check_Timing Yes Check_Solvent->Failure No Check_Buffer Is the reaction buffer pH 7-9 and amine-free? Check_Timing->Check_Buffer Yes Check_Timing->Failure No Success Problem Solved Check_Buffer->Success Yes Check_Buffer->Failure No

Caption: Troubleshooting workflow for this compound crosslinking experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with Dextran Sulfate Sodium (DSS)-induced colitis experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during DSS-related experiments in a question-and-answer format.

Q1: Why is there high variability or failure to induce colitis in my DSS model?

A1: Several factors can contribute to inconsistent colitis induction. These include:

  • Animal-related variables: The species, strain, gender, age, and weight of the animals significantly impact their susceptibility to DSS. For instance, C57BL/6 mice are known to be more susceptible than BALB/c mice. It is recommended to use mice aged 6–8 weeks and weighing ≥18 g.[1] Maintaining uniformity in these parameters across experimental groups is critical.[1]

  • DSS Properties: The molecular weight and sulfur content of DSS are crucial for its effectiveness. A molecular weight of 36-50 kDa is generally considered optimal for inducing colitis.[1][2] DSS with a lower molecular weight (<10 kDa) might be absorbed systemically, leading to toxicity, while higher molecular weight DSS (>500 kDa) may not effectively penetrate the mucosal layer.[3][4] Always source DSS from a reliable supplier and ensure batch consistency.[1]

  • Environmental Factors: The hygienic conditions of the animal facility, including the gut microbiota of the animals, can influence the severity of DSS-induced colitis.[2][5] Housing 3–5 mice per cage can help reduce variability.[1]

  • DSS Solution Preparation and Administration: DSS solutions should be prepared fresh daily using sterile, autoclaved water and filtered through a 0.22 μm membrane.[1] Do not autoclave the DSS solution, as this can alter its molecular structure and reduce its efficacy.[1] Ensure the solution is homogeneous and freely accessible to the animals.[1]

Q2: I am observing a high mortality rate in my DSS-treated animals. What could be the cause?

A2: High mortality is often a result of:

  • Excessive DSS Concentration: The concentration of DSS should be carefully optimized for the specific animal strain and experimental goals. Higher concentrations can lead to severe colitis and increased mortality.[1][2]

  • Prolonged Administration: The duration of DSS administration is a critical factor. Extended exposure can exacerbate the severity of colitis and lead to excessive weight loss and death.[1]

  • Animal Susceptibility: As mentioned, some mouse strains are more susceptible to DSS-induced colitis and may experience higher mortality rates even at standard concentrations.[2]

To mitigate high mortality, consider reducing the DSS concentration or shortening the administration period.[2] It is crucial to monitor the animals daily for clinical signs of distress, including body weight loss, stool consistency, and rectal bleeding.[2][6]

Q3: My results are not reproducible across different experiments. How can I improve consistency?

A3: Reproducibility is a common challenge in the DSS colitis model. To enhance consistency:

  • Standardize Protocols: Use a standardized protocol for DSS concentration, duration of administration, and animal characteristics (strain, age, gender, weight).[6]

  • Blinding and Randomization: Implement blinding in data collection and analysis to minimize observer bias.[7] Randomly allocate animals to different treatment groups.[7]

  • Consistent Animal Source and Housing: Obtain animals from the same vendor and ensure consistent housing conditions, including diet and light cycles, to minimize variations in gut microbiota and stress levels.[2][6]

  • Detailed Record Keeping: Maintain meticulous records of all experimental parameters, including the specific lot number of the DSS used.[2]

Q4: How do I choose between an acute and a chronic model of DSS colitis?

A4: The choice between an acute and chronic model depends on the research question:

  • Acute Model: Typically induced by administering a higher concentration of DSS (e.g., 2.5-5%) for a short period (5-7 days).[2][8] This model is useful for studying the initial inflammatory response, innate immunity, and epithelial barrier dysfunction.[2][4]

  • Chronic Model: Can be induced by administering a lower concentration of DSS for a longer period or through cyclical administration of DSS (e.g., several cycles of DSS followed by recovery periods with regular water).[2][8][9] This model is more relevant for studying aspects of chronic inflammation, adaptive immunity, and long-term tissue remodeling, which may lead to dysplastic changes.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for DSS-induced colitis experiments in mice.

Table 1: Recommended DSS Concentrations for Acute and Chronic Colitis Models in Mice

Model TypeDSS Concentration (w/v)Duration of AdministrationMouse Strain Susceptibility
Acute 2.5% - 5%5 - 7 daysC57BL/6 (more susceptible), BALB/c (less susceptible)[10]
Chronic 1% - 3%Cyclical (e.g., 3 cycles of 7 days on DSS, 10-14 days on water)[8][11]Varies by strain

Table 2: Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 No lossNormal, well-formed pelletsNo blood
1 1 - 5Hemoccult positive
2 5 - 10Loose stoolHemoccult positive and visual pellet bleeding
3 10 - 20
4 > 20DiarrheaGross bleeding, blood around anus

Note: The final DAI is the combined score of weight loss, stool consistency, and bleeding.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in DSS-induced colitis research.

Disease Activity Index (DAI) Scoring

Methodology:

  • Monitor mice daily for changes in body weight, stool consistency, and the presence of blood in the stool.[11]

  • Body Weight Loss: Calculate the percentage of weight loss compared to the initial body weight. Assign a score from 0 to 4 based on the severity of weight loss as detailed in Table 2.[6]

  • Stool Consistency: Observe the stool for its form and consistency. Assign a score of 0 for normal pellets, 2 for loose stool, and 4 for diarrhea.[6]

  • Rectal Bleeding: Check for the presence of blood in the feces, which can be done visually or using a hemoccult test. Assign a score from 0 to 4 based on the severity of bleeding as described in Table 2.[6]

  • Calculate DAI: The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding.[6]

Histological Analysis of Colon Tissue

Methodology:

  • At the end of the experiment, euthanize the mice and carefully dissect the entire colon.

  • Measure the length of the colon from the cecum to the anus.

  • Fix a small segment (approximately 0.5 cm) of the distal colon in 10% buffered formalin.[6]

  • Embed the fixed tissue in paraffin and cut 5 µm sections.[6]

  • Stain the sections with Hematoxylin and Eosin (H&E).[6]

  • Score the H&E stained sections for the following parameters in a blinded manner:

    • Inflammation Severity (0-3): 0 = none, 1 = slight, 2 = moderate, 3 = severe.

    • Inflammation Extent (0-3): 0 = none, 1 = mucosal, 2 = mucosal and submucosal, 3 = transmural.

    • Crypt Damage (0-4): 0 = intact crypts, 1 = loss of the basal one-third, 2 = loss of the basal two-thirds, 3 = entire crypt loss, 4 = change of epithelial surface with erosion or ulceration.

    • Percentage of Area Involved (0-4): 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%.

Myeloperoxidase (MPO) Assay

Methodology:

  • Collect a pre-weighed section of the colon and homogenize it in a phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[4][12] This buffer helps to extract MPO from neutrophils.[4][12]

  • Centrifuge the homogenate and collect the supernatant.

  • Prepare a reaction solution containing o-dianisidine dihydrochloride as a peroxidase substrate.[4][12]

  • Add the supernatant to the reaction solution.

  • Measure the change in absorbance at 460 nm over time using a spectrophotometer.[12] The rate of change in absorbance is proportional to the MPO activity.

Cytokine Analysis

Methodology:

  • Sample Collection: Collect colon tissue or blood serum from the mice.

  • Tissue Homogenization: For colon tissue, homogenize the sample in a lysis buffer containing protease inhibitors.[6]

  • Centrifugation: Centrifuge the homogenate and collect the supernatant for analysis.[11]

  • ELISA or Multiplex Assay: Use a commercial ELISA or multiplex bead-based assay kit to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12, and anti-inflammatory cytokines like IL-10.[13] Follow the manufacturer's instructions for the specific kit being used.

Mandatory Visualizations

Experimental Workflow for DSS-Induced Colitis

DSS_Workflow cluster_prep Preparation cluster_induction Colitis Induction cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (1 week) Baseline_Measurements Baseline Measurements (Weight, etc.) Animal_Acclimatization->Baseline_Measurements DSS_Admin DSS Administration (in drinking water) Baseline_Measurements->DSS_Admin Daily_Monitoring Daily Monitoring (DAI Scoring) DSS_Admin->Daily_Monitoring Daily_Monitoring->DSS_Admin Sacrifice Sacrifice & Tissue Collection Daily_Monitoring->Sacrifice Histology Histological Analysis Sacrifice->Histology MPO_Assay MPO Assay Sacrifice->MPO_Assay Cytokine_Analysis Cytokine Analysis Sacrifice->Cytokine_Analysis NFkB_Pathway DSS DSS Epithelial_Damage Epithelial Barrier Damage DSS->Epithelial_Damage PAMPs_DAMPs PAMPs / DAMPs Epithelial_Damage->PAMPs_DAMPs TLR TLR Activation PAMPs_DAMPs->TLR IKK IKK Complex TLR->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_Active Active NF-κB (Nuclear Translocation) NFkB->NFkB_Active releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_Active->Gene_Expression Inflammation Colonic Inflammation Gene_Expression->Inflammation MAPK_Pathway cluster_p38 p38 MAPK cluster_JNK JNK cluster_ERK ERK Stress_Cytokines Cellular Stress / Cytokines (e.g., TNF-α) MAP3K MAP3K (e.g., TAK1) Stress_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 MEK1_2 MEK1/2 MAP3K->MEK1_2 p38 p38 MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK JNK MKK4_7->JNK JNK->Transcription_Factors ERK ERK MEK1_2->ERK ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

References

Technical Support Center: Improving the Bioavailability of DSSeb in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo application of Disuccinimidyl sebacate (DSSeb). Given its hydrophobic nature and susceptibility to hydrolysis, achieving optimal bioavailability of this compound in experimental models can be challenging. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in in vivo research?

A1: Disuccinimidyl sebacate (this compound) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. It is used to covalently link primary amine groups on proteins and other molecules that are in close proximity. In in vivo research, this compound can be used to "freeze" protein-protein interactions as they occur within a living organism, allowing for the subsequent identification of interacting partners and the study of cellular signaling pathways in their native context.[1][2][3][4] this compound is membrane-permeable, which allows for the crosslinking of intracellular proteins.[1][5]

Q2: My this compound is not dissolving in my aqueous buffer for in vivo injection. What should I do?

A2: this compound is a hydrophobic molecule and has very low solubility in aqueous solutions.[1][5] It is essential to first dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your aqueous buffer.[1][5] The final concentration of the organic solvent in your injection solution should be kept to a minimum (typically <10%) to avoid toxicity to the animal model.

Q3: How can I improve the stability of this compound in my formulation and in vivo?

A3: The NHS ester groups of this compound are susceptible to hydrolysis, which inactivates the crosslinker. To improve stability:

  • Formulation: Prepare this compound solutions immediately before use. If you must store a stock solution, dissolve it in anhydrous DMSO and store it at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. Aqueous solutions of NHS esters are not recommended for storage for more than a day.

  • In Vivo: The in vivo stability of NHS esters is inherently short due to the aqueous environment of biological fluids. To enhance its half-life and increase the chances of reaching the target tissue, consider encapsulating this compound in a delivery vehicle such as liposomes or nanoparticles. These carriers can protect the this compound from premature hydrolysis and control its release.

Q4: What are the primary strategies to improve the bioavailability of this compound in vivo?

A4: The main strategies to enhance the in vivo bioavailability of a hydrophobic compound like this compound revolve around improving its solubility and stability in circulation. Key approaches include:

  • Co-solvents: Using a biocompatible organic solvent like DMSO to initially dissolve this compound.

  • Formulation in Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can protect it from degradation, improve its circulation time, and potentially target it to specific tissues.[6][7][8][9]

Q5: What are some potential side reactions of this compound I should be aware of?

A5: While NHS esters primarily react with primary amines (lysine residues and N-termini of proteins), side reactions can occur, especially at higher pH or with prolonged incubation times. These can include reactions with the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine.[10][11] These side reactions are generally less efficient and form less stable bonds compared to the amide bond formed with primary amines.[10]

Troubleshooting Guides

Problem 1: Low or no crosslinking observed in vivo.
Possible Cause Troubleshooting Steps
This compound Hydrolysis Prepare this compound formulation immediately before injection. Consider using a delivery system like nanoparticles or liposomes to protect this compound from hydrolysis in the bloodstream.
Poor Bioavailability Increase the solubility of this compound by using a co-solvent (e.g., DMSO) in the formulation. Optimize the formulation (e.g., nanoparticle size, surface charge) to improve circulation time and tissue accumulation.
Insufficient this compound Concentration at Target Site Increase the administered dose of this compound. Note: perform dose-response and toxicity studies first. Utilize a targeted delivery system to concentrate this compound at the desired location.
Incorrect Buffer Composition Ensure that the buffer used for formulation does not contain primary amines (e.g., Tris, glycine), as these will compete with the target proteins for reaction with this compound.[12]
Reaction Quenching in Blood High concentrations of endogenous primary amines in the blood can quench the this compound before it reaches the target tissue. Encapsulation strategies can help mitigate this.
Problem 2: High toxicity or adverse effects observed in animal models.
Possible Cause Troubleshooting Steps
Toxicity of Organic Solvent Minimize the concentration of the organic solvent (e.g., DMSO) in the final injection volume. Conduct a vehicle-only control group to assess the toxicity of the solvent.
High Dose of this compound Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of your this compound formulation.
Off-target Crosslinking Extensive, non-specific crosslinking can lead to cellular toxicity. Optimize the dose and consider targeted delivery to limit the exposure of non-target tissues to this compound.
Immune Response to Delivery Vehicle If using nanoparticles or liposomes, consider PEGylating the surface to reduce immunogenicity and increase circulation time.[13][14][15]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₂₄N₂O₈[16]
Molecular Weight 396.39 g/mol [16]
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF; poorly soluble in aqueous solutions.[1][5]
Reactive Groups N-hydroxysuccinimide (NHS) esters[1]
Target Functional Group Primary amines (-NH₂)[1][12]
Spacer Arm Length 14.1 Å

Table 2: Comparison of Formulation Strategies for Hydrophobic Compounds

Formulation StrategyAdvantagesDisadvantagesKey Considerations
Co-solvent (e.g., DMSO) Simple to prepare.Potential for in vivo toxicity; rapid dilution in the bloodstream can lead to precipitation.Minimize solvent concentration; perform toxicity controls.
Nanoparticles (e.g., PLGA) Protects cargo from degradation; sustained release is possible; potential for surface modification for targeting.[4][17][18]More complex preparation; potential for immunogenicity.Particle size, surface charge, and drug loading.
Liposomes Biocompatible; can encapsulate both hydrophilic and hydrophobic compounds; can improve circulation time.[6][7][8][9]Can be unstable; may be cleared by the reticuloendothelial system.Lipid composition, size, and surface modification (e.g., PEGylation).

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes a method for encapsulating the hydrophobic crosslinker this compound into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion-solvent evaporation technique.

Materials:

  • Disuccinimidyl sebacate (this compound)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of PLGA and this compound in DCM.

  • Emulsification: Add the organic phase to the aqueous PVA solution under constant stirring to form a coarse oil-in-water emulsion.

  • Sonication: Immediately sonicate the coarse emulsion using a probe sonicator on ice to form a nanoemulsion.

  • Solvent Evaporation: Transfer the nanoemulsion to a rotary evaporator to remove the DCM.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated this compound.

  • Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vivo administration.

  • Characterization: Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol outlines the preparation of liposomes containing this compound using the thin-film hydration method, a common technique for encapsulating hydrophobic molecules.[8]

Materials:

  • Disuccinimidyl sebacate (this compound)

  • Phospholipids (e.g., DSPC, DMPC)

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Rotary evaporator

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes of desired pore size

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in chloroform in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Mandatory Visualization

experimental_workflow Experimental Workflow for In Vivo this compound Delivery cluster_formulation Formulation cluster_characterization Characterization cluster_invivo In Vivo Study cluster_analysis Analysis formulation This compound Formulation (Nanoparticles or Liposomes) characterization Size, Zeta Potential, Encapsulation Efficiency formulation->characterization Quality Control administration Administration to Animal Model (e.g., intravenous injection) characterization->administration Proceed if specs are met tissue_collection Tissue/Blood Collection administration->tissue_collection Time course analysis Analysis of Crosslinked Proteins (e.g., Western Blot, Mass Spectrometry) tissue_collection->analysis Sample Processing

Workflow for this compound in vivo experiments.

signaling_pathway Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway ligand Ligand receptor Receptor Tyrosine Kinase (Monomer) ligand->receptor Binding dimer Receptor Dimer (Activated) receptor->dimer Dimerization autophosphorylation Autophosphorylation dimer->autophosphorylation Conformational Change adaptor Adaptor Proteins (e.g., Grb2, Shc) autophosphorylation->adaptor Recruitment downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) adaptor->downstream response Cellular Response (e.g., Proliferation, Survival) downstream->response

Simplified RTK signaling pathway.

troubleshooting_logic Troubleshooting Logic for Low In Vivo Crosslinking start Low/No In Vivo Crosslinking check_formulation Check Formulation - Freshly prepared? - Correct solvent? start->check_formulation check_bioavailability Assess Bioavailability - Is this compound reaching the target? check_formulation->check_bioavailability Formulation OK improve_formulation Improve Formulation - Use nanoparticles/liposomes - Optimize size/charge check_formulation->improve_formulation Formulation Issue check_dose Review Dose - Is it sufficient? check_bioavailability->check_dose Bioavailability OK check_bioavailability->improve_formulation Poor Bioavailability increase_dose Increase Dose (with toxicity monitoring) check_dose->increase_dose Insufficient Dose end Successful Crosslinking check_dose->end Dose OK targeted_delivery Consider Targeted Delivery improve_formulation->targeted_delivery increase_dose->end targeted_delivery->end

Troubleshooting workflow for in vivo crosslinking.

References

Technical Support Center: Managing Off-Target Effects of the dTAG System

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "DSSeb" was not found in the initial search. This guide focuses on the dTAG (degradation tag) system, a prominent technology for targeted protein degradation, which aligns with the technical context of the user's query regarding off-target effects and their mitigation. The principles and methodologies described here are broadly applicable to similar targeted protein degradation platforms.

Frequently Asked Questions (FAQs)

Q1: What is the dTAG system and how does it work?

The dTAG system is a chemical biology tool for rapid and specific degradation of a target protein.[1][2] It involves fusing a protein of interest (POI) with a mutant FKBP12F36V tag.[1][2] A heterobifunctional small molecule, such as dTAG-13, is then introduced. This molecule acts as a degrader, binding simultaneously to the FKBP12F36V tag on the POI and to the cereblon (CRBN) E3 ubiquitin ligase.[2][3] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.[2][4]

Q2: What are the potential off-target effects of the dTAG system?

While the dTAG system is designed for high specificity, potential off-target effects can arise from several sources:

  • Degrader-dependent, target-independent toxicity: The dTAG molecule itself might exhibit toxicity at high concentrations. However, studies with dTAG-13 have shown little to no toxicity in parental cell lines at effective doses.[2][5]

  • Off-target protein degradation: The dTAG molecule could induce the degradation of proteins other than the tagged POI. This can occur if the degrader has affinity for other endogenous proteins. For instance, pomalidomide-based PROTACs, which are related to dTAG molecules, can induce the degradation of zinc-finger (ZF) proteins.[6][7]

  • "Hook effect": At very high concentrations, the formation of binary complexes (dTAG molecule with either the POI or the E3 ligase) can be favored over the productive ternary complex (POI-dTAG-E3 ligase), leading to reduced degradation efficiency.

Q3: How can I assess the selectivity of my dTAG experiment?

Several methods can be employed to profile the selectivity of dTAG molecules and identify off-target effects:

  • Proteomics-based approaches: Global proteomics can be used to compare protein levels in cells treated with the dTAG molecule versus a vehicle control. This provides an unbiased view of all protein degradation events.

  • Kinase selectivity profiling: If the target is a kinase, panels of kinase assays can be used to assess whether the degrader affects the activity of other kinases.[8][9]

  • Cellular thermal shift assay (CETSA): This method can be used to assess target engagement in live cells and can be adapted for proteome-wide selectivity profiling.[10]

  • Control experiments: Running parallel experiments with parental cells (not expressing the tagged protein) is crucial to distinguish target-specific effects from off-target toxicity.[2]

Troubleshooting Guide

Q1: I am observing toxicity in my cell line after treatment with a dTAG molecule. How can I determine if it's an off-target effect?

Answer:

  • Perform a dose-response experiment in the parental cell line: Treat the parental cells (lacking the FKBP12F36V-tagged protein) with a range of dTAG molecule concentrations. If toxicity is observed at concentrations similar to those used for target degradation, it is likely an off-target effect of the molecule itself.[2][5]

  • Use a negative control: Synthesize or obtain an inactive epimer of your dTAG molecule that does not bind to CRBN. This control should not induce degradation and can help differentiate between target-mediated and off-target toxicity.

  • Rescue experiment: If possible, re-express a version of your target protein that is resistant to degradation (e.g., without the dTAG) and see if it rescues the toxic phenotype.

Q2: My target protein is not degrading efficiently. Could this be related to off-target effects?

Answer:

While inefficient degradation is often due to factors like poor ternary complex formation or low expression of the E3 ligase, off-target effects can play a role:

  • "Hook effect": You may be using too high a concentration of the dTAG molecule. Perform a dose-response experiment to find the optimal concentration for degradation.

  • Off-target engagement: The dTAG molecule might be binding to other endogenous proteins, reducing its availability to form a productive ternary complex with your tagged POI.

Q3: How can I mitigate off-target degradation of other proteins?

Answer:

  • Optimize degrader concentration: Use the lowest effective concentration of the dTAG molecule to minimize the chance of engaging off-targets.

  • Modify the degrader molecule: Rational design of the degrader can reduce off-target effects. For example, in pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide ring have been shown to reduce the degradation of off-target zinc-finger proteins.[6][7]

  • Use an alternative E3 ligase: The dTAG system has been expanded to include degraders that recruit other E3 ligases, such as VHL.[3] If off-target effects are mediated by CRBN, switching to a VHL-based degrader (like dTAGV-1) might be a solution.[3]

Quantitative Data Summary

Table 1: Selectivity of dTAG Molecules

dTAG MoleculeTargetOff-TargetAssayFinding
dTAG-13FKBP12F36V-NlucFKBP12WT-NlucLuciferase AssayPotently degrades FKBP12F36V with limited effect on FKBP12WT.[1]
dTAG-48FKBP12F36V-NlucFKBP12WT-NlucLuciferase AssayIndiscriminately degrades both FKBP12F36V and FKBP12WT.[1]
dTAG-13CDK2dTAGGeneral ViabilityCell Viability AssayViability inhibited at concentrations >100 nM, likely due to off-target effects as it also affects WT cells.[5]

Table 2: Mitigation of Off-Target Effects in PROTACs (Related Technology)

PROTACTargetOff-Target Mitigation StrategyResult
dALK PROTACsALKModification of the exit vector on the C5 position of the phthalimide ring.Reduced ternary complex formation with off-target ZFP91 and minimized off-target degradation.[6]
MS4078 (ALK PROTAC)ALKRe-engineered with piperazine exit vectors.Enhanced potency and reduced degradation of off-target SALL4.[6]

Detailed Experimental Protocols

Protocol 1: Assessing Off-Target Toxicity Using a Cell Viability Assay

Objective: To determine the concentration at which a dTAG molecule exhibits off-target toxicity in a parental cell line.

Materials:

  • Parental cell line (not expressing the FKBP12F36V-tagged protein)

  • dTAG molecule stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader capable of luminescence detection

Procedure:

  • Seed parental cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Prepare a serial dilution of the dTAG molecule in complete culture medium. Include a vehicle-only control (e.g., DMSO).

  • Remove the medium from the cells and add the medium containing the different concentrations of the dTAG molecule.

  • Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate and the cell viability reagent to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Plot the luminescence signal against the log of the dTAG molecule concentration to determine the concentration at which viability is affected.

Protocol 2: Global Proteomics to Identify Off-Target Protein Degradation

Objective: To identify unintended protein degradation events upon treatment with a dTAG molecule.

Materials:

  • Cells expressing the FKBP12F36V-tagged protein of interest

  • dTAG molecule

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Materials for protein digestion (e.g., trypsin)

  • LC-MS/MS instrument and reagents

Procedure:

  • Culture cells and treat with the dTAG molecule or vehicle control for the desired duration.

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in lysis buffer and collect the supernatant after centrifugation.

  • Quantify the protein concentration in each sample.

  • Perform in-solution or in-gel digestion of the proteins to generate peptides.

  • Analyze the peptide samples by LC-MS/MS.

  • Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins from the MS data.

  • Compare the protein abundance between the dTAG-treated and vehicle-treated samples to identify proteins that are significantly downregulated.

Diagrams

dTAG_Mechanism cluster_POI Tagged Protein cluster_Ternary Ternary Complex Formation POI Protein of Interest (POI) FKBP12 FKBP12(F36V) tag Proteasome Proteasome POI->Proteasome targeted to dTAG dTAG Molecule FKBP12->dTAG CRBN CRBN E3 Ligase dTAG->CRBN Ub Ubiquitin CRBN->Ub recruits Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades Ub->POI polyubiquitinates

Caption: Mechanism of action of the dTAG system.

Off_Target_Workflow Start Experiment Shows Toxicity or Low Efficacy Q1 Is toxicity observed in parental (untagged) cells? Start->Q1 Q2 Is degradation inefficient at high concentrations? Start->Q2 A1_Yes Likely degrader-dependent off-target toxicity. Q1->A1_Yes Yes A1_No Toxicity is likely on-target or related to the tagged protein. Q1->A1_No No Mitigate Mitigation Strategies A1_Yes->Mitigate A2_Yes Possible 'Hook Effect'. Optimize concentration. Q2->A2_Yes Yes Proteomics Perform global proteomics to identify off-target protein degradation. Q2->Proteomics No Proteomics->Mitigate Opt_Conc Optimize Concentration Mitigate->Opt_Conc Mod_Deg Modify Degrader Mitigate->Mod_Deg Switch_E3 Switch E3 Ligase Mitigate->Switch_E3

Caption: Troubleshooting workflow for this compound off-target effects.

References

Refining DSSeb dosage for optimal efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSSeb. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for refining this compound dosage and achieving optimal efficacy in Dextran Sulfate Sodium (DSS)-induced colitis models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is an investigational selective inhibitor of IκB kinase (IKK), a critical component in the NF-κB signaling pathway. In the context of DSS-induced colitis, intestinal epithelial damage allows luminal bacteria and their products to enter the mucosa, triggering an inflammatory cascade.[1][2][3] This response is heavily mediated by the activation of the NF-κB pathway, which leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][4] this compound is designed to suppress this inflammatory response by blocking the phosphorylation of IκBα, thereby preventing NF-κB translocation to the nucleus and subsequent gene expression.

Q2: What is the recommended starting dose for this compound in a DSS-induced colitis model?

A2: For initial in vivo studies, a tiered dose-finding approach is recommended based on preliminary in vitro IC50 data. We recommend starting with a low dose (e.g., 1 mg/kg), a medium dose (e.g., 5 mg/kg), and a high dose (e.g., 25 mg/kg) administered daily via oral gavage. This range allows for the initial assessment of a dose-response relationship on key colitis indicators like the Disease Activity Index (DAI).

Q3: How should this compound be administered and what is the recommended vehicle?

A3: this compound is supplied as a powder and should be reconstituted for administration. For oral gavage (p.o.), a recommended vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. It is crucial to ensure the compound is fully suspended before each administration. For intraperitoneal (i.p.) injection, this compound can be dissolved in a solution of 5% DMSO, 40% PEG300, and 55% sterile saline. Always prepare fresh solutions daily.[5]

Q4: Can this compound be used in both acute and chronic DSS colitis models?

A4: Yes, this compound is designed for use in both models. The acute model (typically 5-10 days of DSS administration) is useful for studying the contribution of the innate immune system and this compound's immediate impact on inflammation.[1][2][6] The chronic model, which involves repeated cycles of DSS administration followed by recovery periods, is more suitable for evaluating this compound's effects on long-term inflammation, fibrosis, and mucosal healing.[1][2][7]

Troubleshooting Guide

Issue 1: High mortality or excessive weight loss (>20%) is observed in the DSS+this compound treated groups.

  • Possible Cause: The combined stress of the DSS concentration and the this compound dosage may be too severe for the specific mouse strain being used. Mouse strains like C57BL/6 and BALB/c are highly susceptible to DSS.[1][6]

  • Solution:

    • Reduce DSS Concentration: Lower the DSS concentration in the drinking water. For C57BL/6 mice, if you are using 3.0%, consider reducing it to 1.5%-2.5%.[6]

    • Lower this compound Dose: Reduce the doses of this compound being tested. The highest dose may be exhibiting off-target toxicity.

    • Confirm Vehicle Tolerance: Run a control group that receives only the vehicle to ensure it is not contributing to the observed toxicity.

Issue 2: No significant therapeutic effect of this compound is observed compared to the DSS-only control group.

  • Possible Cause: The dosage of this compound may be too low, the timing of administration may be suboptimal, or the severity of colitis induced by DSS is too overwhelming for the compound to overcome.

  • Solution:

    • Increase this compound Dosage: If no toxicity was observed, consider testing a higher dose range for this compound.

    • Initiate Prophylactic Dosing: Start this compound administration 1-2 days before initiating DSS treatment. This can help determine if this compound has a preventative effect.

    • Adjust DSS Severity: Ensure the DSS model is inducing a moderate, not overwhelming, level of colitis. A slow and steady onset of colitis is critical for differentiating the effects of therapeutic interventions.[6] Aim for a 10-15% body weight loss in the DSS-only group by the end of the acute phase.[8]

Issue 3: High variability in Disease Activity Index (DAI) scores within the same experimental group.

  • Possible Cause: Variability can stem from several factors including inconsistent DSS consumption, differences in the gut microbiome, or inconsistent this compound administration.[1][9]

  • Solution:

    • Standardize Administration: For this compound, ensure precise oral gavage technique. For DSS, measure water intake per cage daily to monitor consumption. Consider using gavage for DSS administration to ensure a consistent daily dose.[10]

    • Co-house Animals: House animals intended for the same experiment together to normalize their gut microbiota.

    • Increase Group Size: A larger number of animals per group (n=8-10) can help mitigate the impact of individual outliers.

Data Presentation

Table 1: Recommended DSS Concentrations for Inducing Colitis in Common Mouse Strains

Mouse StrainAcute Colitis (7 days)Chronic Colitis (3-5 cycles)Reference(s)
C57BL/6 1.5% - 3.0% (w/v)1.0% - 2.5% (w/v)[6][8]
BALB/c 2.5% - 5.0% (w/v)1.5% - 3.0% (w/v)[1][6]
C3H/HeJ 2.0% - 4.0% (w/v)1.5% - 2.5% (w/v)[1]

Note: The colitogenic potential of DSS can vary between vendors and even manufacturing lots. It is highly recommended to perform a pilot study to determine the optimal concentration for your specific animal facility and DSS batch.[6]

Table 2: Hypothetical Dose-Response Data for this compound in an Acute DSS Model

Treatment GroupThis compound Dose (mg/kg, p.o.)Average DAI Score (Day 7)Average Colon Length (cm)Colon TNF-α (pg/mg tissue)
Healthy Control 00.1 ± 0.19.5 ± 0.515 ± 5
DSS Control 03.2 ± 0.46.2 ± 0.6150 ± 25
DSS + this compound 12.8 ± 0.56.8 ± 0.5110 ± 20
DSS + this compound 51.9 ± 0.37.9 ± 0.465 ± 15
DSS + this compound 251.1 ± 0.28.8 ± 0.530 ± 10

Data are presented as mean ± SEM and are for illustrative purposes only.

Key Experimental Protocols

Protocol 1: Induction of Acute DSS-Induced Colitis and this compound Administration

  • Animal Acclimatization: Use 8-10 week old, sex-matched C57BL/6 mice. Allow them to acclimate for at least 7 days upon arrival.[6]

  • Baseline Measurements: Record the initial body weight of each mouse.

  • DSS Preparation: Prepare a 2.5% (w/v) DSS solution (MW: 36-50 kDa) by dissolving DSS powder in autoclaved drinking water.[6][11] This solution should be prepared fresh and changed every 1-2 days.[11]

  • Colitis Induction (Day 0): Replace the regular drinking water in the experimental cages with the 2.5% DSS solution. Control mice should continue to receive regular autoclaved water.

  • This compound Preparation & Administration:

    • Prepare this compound suspensions in 0.5% CMC at the desired concentrations (e.g., 1, 5, 25 mg/kg).

    • Beginning on Day 0 (therapeutic regimen) or Day -1 (prophylactic regimen), administer the appropriate this compound solution or vehicle control to the mice via oral gavage (volume typically 100-200 µL).

    • Administration should occur at the same time each day.

  • Daily Monitoring: From Day 0, monitor the mice daily for:

    • Body Weight: Calculate percentage of initial body weight.

    • Stool Consistency: Score as 0 (normal), 2 (loose stools), or 4 (diarrhea).

    • Rectal Bleeding: Score as 0 (none), 2 (occult blood), or 4 (gross bleeding). Use a fecal occult blood test for accuracy.[6]

    • Calculate Disease Activity Index (DAI): Sum the scores for weight loss, stool consistency, and bleeding, then divide by 3.

  • Termination (Day 7):

    • Record final body weights.

    • Euthanize mice via an approved method.

    • Collect blood via cardiac puncture for serum cytokine analysis.

    • Dissect the colon from the cecum to the anus. Measure its length and weigh it.

    • Collect colonic tissue samples for histological analysis (store in 10% formalin) and for cytokine/MPO analysis (snap-freeze in liquid nitrogen and store at -80°C).[6][9]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_induction Phase 2: Induction & Treatment cluster_monitoring Phase 3: Monitoring cluster_analysis Phase 4: Analysis acclimate Animal Acclimatization (7 Days) baseline Baseline Measurements (Weight) acclimate->baseline induce Induce Colitis (DSS in Water, Day 0) baseline->induce treat Administer this compound (Daily Gavage) induce->treat Concurrent monitor Daily Monitoring (Weight, Stool, Bleeding) treat->monitor calc_dai Calculate DAI Score monitor->calc_dai calc_dai->monitor Repeat Daily terminate Termination (Day 7) calc_dai->terminate collect Sample Collection (Colon, Blood) terminate->collect analyze Endpoint Analysis (Histology, Cytokines) collect->analyze

Caption: Experimental workflow for testing this compound in an acute DSS-induced colitis model.

nfkb_pathway cluster_stimulus Extracellular & Cytoplasmic cluster_nucleus Nucleus DSS DSS-induced Epithelial Damage LPS Luminal Antigens (LPS) DSS->LPS allows entry of TLR4 TLR4 Receptor LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (P) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) DNA DNA Binding NFkB_nuc->DNA translocates & binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines initiates transcription This compound This compound This compound->IKK INHIBITS IkB_NFkB IκBα - NF-κB (Inactive Complex) IkB_NFkB->IKK IkB_NFkB->NFkB_nuc NF-κB released

Caption: Proposed mechanism of action for this compound via inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Overcoming Resistance to DSSeb in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSSeb, a novel dual-specificity inhibitor targeting both a critical oncogenic kinase and an epigenetic bromodomain. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cancer cell lines.

FAQs: Understanding and Overcoming this compound Resistance

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational dual-inhibitor designed to simultaneously target a key oncogenic kinase and a bromodomain-containing protein. Its intended mechanism is to induce cell cycle arrest and apoptosis by concurrently blocking a crucial signaling pathway and the transcriptional regulation of pro-survival genes.

Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the possible reasons?

Resistance to targeted therapies like this compound can be either intrinsic (pre-existing) or acquired (developed over time).[1][2] Acquired resistance can occur through various mechanisms, including:

  • Target Alterations: Genetic mutations in the kinase or bromodomain target can prevent this compound from binding effectively.[3]

  • Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound.[[“]]

  • Drug Efflux: Increased activity of cellular pumps that actively remove this compound from the cell can reduce its intracellular concentration.[1]

  • Epigenetic Changes: Alterations in gene expression patterns can lead to a state of drug tolerance.[5]

Q3: How can I confirm that my cell line has developed resistance to this compound?

The development of resistance can be confirmed by comparing the half-maximal inhibitory concentration (IC50) of this compound in your current cell line to that of the original, sensitive parental cell line.[6][7] A significant increase in the IC50 value indicates the acquisition of resistance.[6] This is typically determined using a cell viability assay.[6]

Q4: What are the initial steps to troubleshoot unexpected this compound resistance?

Before investigating complex biological mechanisms, it's crucial to rule out common experimental issues:

  • Cell Line Integrity: Confirm the identity of your cell line using short tandem repeat (STR) profiling. Ensure your cultures are free from mycoplasma contamination, which can alter drug responses.[8][9] It is also advisable to use cells from a low-passage frozen stock to avoid issues related to genetic drift.[8]

  • Reagent Quality: Verify the potency and stability of your this compound stock. Prepare fresh solutions and avoid repeated freeze-thaw cycles.[10]

  • Experimental Consistency: Ensure consistency in cell seeding density, media, and supplements, as variations can influence drug sensitivity.[8][10]

Troubleshooting Guides

Problem: Increased IC50 of this compound in my cell line.

This section provides a systematic approach to investigate and potentially overcome acquired resistance to this compound.

Step 1: Characterize the Resistant Phenotype

The first step is to quantify the level of resistance and assess any associated phenotypic changes.

Experiment Purpose Expected Outcome in Resistant Cells
Cell Viability Assay (e.g., MTT, WST-1) To determine and compare the IC50 values of this compound in parental and resistant cell lines.[6]A significant rightward shift in the dose-response curve and a higher IC50 value.
Apoptosis Assay (e.g., Annexin V/PI staining) To assess the ability of this compound to induce apoptosis.[11]Reduced apoptosis in resistant cells compared to parental cells at the same this compound concentration.
Cell Cycle Analysis To determine the effect of this compound on cell cycle progression.Altered cell cycle distribution in resistant cells, potentially indicating an escape from this compound-induced cell cycle arrest.

Step 2: Investigate Potential Resistance Mechanisms

Once resistance is confirmed, the next step is to explore the underlying molecular mechanisms.

Mechanism Experimental Approach Expected Outcome in Resistant Cells
Target Alteration Sanger sequencing of the kinase and bromodomain target genes.Identification of mutations in the drug-binding sites.
Bypass Pathway Activation Western blotting for key signaling proteins (e.g., p-AKT, p-ERK).[12]Increased phosphorylation/activation of proteins in alternative survival pathways.[13][14]
Drug Efflux Pump Overexpression Western blotting or qPCR for common drug transporters (e.g., P-glycoprotein/MDR1).[6]Increased expression of drug efflux pumps.
Epigenetic Reprogramming RNA-sequencing or microarray analysis.Altered gene expression profiles related to cell survival and drug metabolism.

Step 3: Strategies to Overcome Resistance

Based on the identified resistance mechanisms, several strategies can be employed.

Strategy Description When to Use
Combination Therapy Combine this compound with an inhibitor of the identified bypass pathway.[[“]]When bypass pathway activation is confirmed.
Efflux Pump Inhibition Co-administer this compound with a known inhibitor of the overexpressed drug efflux pump.When overexpression of drug transporters is detected.
Epigenetic Modulation Use other epigenetic modifiers to re-sensitize cells to this compound.When epigenetic reprogramming is implicated.
Alternative Therapy If resistance is due to a target mutation that cannot be overcome, consider switching to a different class of drugs.As a last resort when other strategies fail.

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is for determining the IC50 of this compound.[15]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).[6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.[10]

  • WST-1 Addition: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[15]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[15]

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression.[6]

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the activation of bypass signaling pathways.[16][17]

  • Cell Lysis: Lyse this compound-treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, ERK) overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Detect the signal using a chemiluminescent substrate.[17]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying apoptosis.[19][20]

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells.[20]

  • Washing: Wash the cells with cold PBS.[20]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[21]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[21]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.[20]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Phenotypic Characterization cluster_investigation Mechanism Investigation cluster_solution Overcoming Resistance A Increased IC50 of this compound B Cell Viability Assay A->B C Apoptosis Assay A->C D Cell Cycle Analysis A->D E Target Sequencing B->E F Western Blotting (Bypass Pathways) B->F G qPCR/Western (Efflux Pumps) B->G H RNA-Seq B->H C->E C->F C->G C->H D->E D->F D->G D->H K Alternative Therapy E->K I Combination Therapy F->I J Efflux Pump Inhibition G->J H->I

Caption: Troubleshooting workflow for this compound resistance.

signaling_pathway cluster_this compound This compound Action cluster_pathways Cellular Pathways cluster_bypass Resistance Mechanism This compound This compound Kinase Oncogenic Kinase This compound->Kinase Bromodomain Bromodomain Protein This compound->Bromodomain Signaling Signaling Cascade Kinase->Signaling Transcription Gene Transcription Bromodomain->Transcription Survival Cell Survival & Proliferation Signaling->Survival Transcription->Survival Bypass Bypass Pathway Activation Bypass->Survival

Caption: this compound mechanism and bypass pathway resistance.

References

Navigating the Nuances of DSS-Induced Colitis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dextran sulfate sodium (DSS) induced colitis model is a cornerstone of inflammatory bowel disease (IBD) research due to its simplicity, rapidity, and reproducibility. However, significant experimental variability can arise, leading to challenges in data interpretation and reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers navigate the complexities of the DSS model and ensure robust, reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during DSS-induced colitis experiments in a question-and-answer format.

Q1: We are observing high mortality in our DSS-treated mice. What could be the cause and how can we mitigate it?

High mortality is often a sign of excessive colitis severity. Several factors can contribute to this, including the concentration of DSS, the mouse strain's susceptibility, and the animal's age and sex.

Troubleshooting Steps:

  • Reduce DSS Concentration: If you are observing mortality rates exceeding ethical endpoints (typically >20-25% weight loss), consider reducing the DSS concentration. A titration experiment is recommended to determine the optimal dose for your specific experimental conditions.

  • Evaluate Mouse Strain: Different mouse strains exhibit varying susceptibility to DSS. For instance, C57BL/6 mice are generally more susceptible than BALB/c mice. Ensure the chosen strain is appropriate for your research question and consider using a more resistant strain if high mortality persists.

  • Check Animal Age and Sex: Older mice and male mice can sometimes exhibit a more severe response to DSS.[1] Ensure consistency in the age and sex of the animals used in your experiments.

  • Monitor Water Intake: Ensure that the DSS solution is being consumed. Sometimes, mice will drink less due to the taste, leading to dehydration which can be confounded with weight loss due to colitis.

Q2: Our DSS model is not inducing significant colitis, or the results are highly variable between animals. What are the likely causes?

Insufficient or variable colitis induction can stem from issues with the DSS itself, the administration protocol, or the animal's microbiome.

Troubleshooting Steps:

  • Verify DSS Quality: The molecular weight of DSS is a critical factor; a molecular weight of 36-50 kDa is generally considered optimal for inducing colitis.[1] Using DSS outside of this range can lead to inconsistent results. Always record the manufacturer, lot number, and molecular weight of the DSS used.

  • Standardize DSS Preparation: Prepare fresh DSS solution daily and ensure it is completely dissolved in autoclaved water.[1] Undissolved particles can clog water bottle spouts, leading to variable water and DSS intake.

  • Acclimatize Animals: Allow mice to acclimatize to their new environment for at least one week before starting the experiment. Stress from transport and handling can influence the gut microbiome and immune response.

  • Consider Gut Microbiota: The composition of the gut microbiota can significantly impact the severity of DSS-induced colitis. Co-housing animals from different sources or changes in diet can alter the microbiome and introduce variability.

  • Ensure Consistent Administration: Administer DSS in the drinking water ad libitum and ensure all animals have free access. Monitor water consumption to ensure consistent dosing.

Q3: How do we choose between an acute and a chronic model of DSS-induced colitis?

The choice between an acute and chronic model depends on the specific research question.

  • Acute Model: Typically induced by continuous administration of a higher concentration of DSS (e.g., 2-5%) for a short period (5-7 days).[2][3] This model is useful for studying the initial inflammatory response, epithelial barrier damage, and the innate immune response.

  • Chronic Model: Can be induced by either continuous administration of a low concentration of DSS or by cyclical administration of DSS (e.g., several cycles of DSS followed by periods of regular drinking water).[1][2] This model is more relevant for studying aspects of IBD such as fibrosis, dysplasia, and the adaptive immune response.

Quantitative Data Summary

To aid in experimental design and interpretation, the following tables summarize key quantitative data related to the DSS-induced colitis model.

Table 1: Comparison of Acute vs. Chronic DSS-Induced Colitis Protocols

ParameterAcute ModelChronic Model
DSS Concentration 2.0% - 5.0%1.0% - 3.0% (or cyclical)
Duration of DSS 5 - 7 days continuousMultiple cycles (e.g., 3-4 cycles of 5-7 days of DSS followed by 7-14 days of water)
Key Features Epithelial erosion, ulceration, significant neutrophil infiltration, weight loss, bloody diarrhea.[1]Mononuclear leukocyte infiltration, crypt architecture disarray, potential for dysplasia.[1]
Research Applications Studying initial inflammatory events, epithelial barrier function, innate immunity.Investigating long-term consequences of inflammation, fibrosis, carcinogenesis, adaptive immunity.

Table 2: Relative Susceptibility of Common Mouse Strains to DSS-Induced Colitis

Mouse StrainRelative SusceptibilityKey Characteristics
C57BL/6 HighDevelops severe colitis, often used as a standard susceptible strain.
BALB/c Moderate to HighSusceptible, but may show a different cytokine profile compared to C57BL/6.
C3H/HeJ Very HighExhibits a very strong inflammatory response.
DBA/2 LowGenerally resistant to DSS-induced colitis.
SJL/J ModerateShows an intermediate level of susceptibility.

Note: Susceptibility can be influenced by the specific substrain and the animal facility's microbiome.

Table 3: Standardized Disease Activity Index (DAI) Scoring Criteria

The Disease Activity Index (DAI) is a composite score used to quantify the severity of colitis.

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 No lossNormal, well-formed pelletsNo blood
1 1 - 5
2 5 - 10Loose stoolsFaintly positive Hemoccult
3 10 - 15
4 > 15DiarrheaGross bleeding

The total DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding.

Detailed Experimental Protocols

A standardized protocol is crucial for reproducibility. Below is a general methodology for inducing acute DSS colitis.

Protocol: Induction of Acute DSS-Induced Colitis

  • Animal Selection: Use 8-12 week old mice of the desired strain, matched for age and sex.

  • Acclimatization: House the mice in the experimental facility for at least one week prior to the start of the experiment.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • DSS Administration:

    • Prepare a fresh solution of DSS (e.g., 3% w/v) in autoclaved drinking water. The optimal concentration should be determined empirically.

    • Provide the DSS solution as the sole source of drinking water for 5-7 days.

    • Control mice should receive autoclaved drinking water without DSS.

  • Daily Monitoring:

    • Record the body weight of each mouse daily.

    • Observe and score stool consistency and the presence of rectal bleeding to calculate the Disease Activity Index (DAI).

    • Monitor the general health of the animals. Euthanize mice that reach pre-defined humane endpoints (e.g., >20-25% body weight loss).

  • Termination and Tissue Collection:

    • At the end of the treatment period, euthanize the mice.

    • Dissect the colon and measure its length (from the cecum to the anus).

    • Collect colon tissue for histological analysis, cytokine measurement, and other downstream applications.

Visualizing Key Processes

DSS-Induced Colitis Signaling Pathway

The following diagram illustrates the key signaling events that occur following the administration of DSS.

DSS_Signaling_Pathway DSS Dextran Sulfate Sodium (DSS) Epithelial_Damage Epithelial Barrier Damage DSS->Epithelial_Damage Direct Toxicity Luminal_Contents Influx of Luminal Contents (Bacteria, Antigens) Epithelial_Damage->Luminal_Contents Immune_Cell_Activation Immune Cell Activation (Macrophages, Dendritic Cells) Luminal_Contents->Immune_Cell_Activation TLR_Activation Toll-like Receptor (TLR) Activation Immune_Cell_Activation->TLR_Activation Inflammasome_Activation NLRP3 Inflammasome Activation Immune_Cell_Activation->Inflammasome_Activation NFkB_Activation NF-κB Activation TLR_Activation->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB_Activation->Cytokine_Production Inflammasome_Activation->Cytokine_Production Inflammation Colonic Inflammation Cytokine_Production->Inflammation

Caption: Key signaling events in DSS-induced colitis.

Standardized Experimental Workflow for DSS-Induced Colitis

This workflow diagram outlines the critical steps and considerations for a reproducible DSS experiment.

DSS_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Selection Animal Selection (Strain, Age, Sex) Acclimatization Acclimatization (≥ 1 week) Animal_Selection->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Baseline Baseline Measurements (Body Weight) Randomization->Baseline DSS_Admin DSS Administration (Fresh Daily Solution) Baseline->DSS_Admin Daily_Monitoring Daily Monitoring (Weight, DAI Score) DSS_Admin->Daily_Monitoring Termination Euthanasia & Tissue Collection (Colon Length) Daily_Monitoring->Termination Histology Histological Analysis Termination->Histology Biochemical_Analysis Biochemical Analysis (Cytokines, MPO) Termination->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: Standardized workflow for DSS-induced colitis experiments.

References

Technical Support Center: Dextran Sulfate Sodium (DSS)-Induced Colitis Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DSS-induced colitis models. The information is tailored for scientists and drug development professionals to help refine protocols for specific cell types and experimental goals.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when designing a DSS-induced colitis experiment?

A1: The success and reproducibility of a DSS-induced colitis model depend on several critical parameters. These include the source, molecular weight, and concentration of DSS, the duration of administration, and various animal-related factors such as species, strain, age, gender, and body weight.[1] Environmental factors, including the hygienic conditions of the animal facility, can also influence the outcomes.[1]

Q2: What is the difference between acute and chronic DSS colitis models?

A2: Acute colitis is typically induced over a short period (4-9 days) with a higher concentration of DSS (2-5%), primarily involving the activation of innate immune cells like macrophages and neutrophils.[2][3] Chronic colitis is induced by either continuous administration of a low DSS concentration or by cyclical administration of DSS (e.g., multiple cycles of DSS treatment followed by a rest period with regular drinking water).[1][3] The chronic model is more suitable for studying aspects like intestinal fibrosis.[2]

Q3: Which mouse strain is most appropriate for my study?

A3: The choice of mouse strain is critical as there are significant differences in susceptibility to DSS-induced colitis. C57BL/6 and BALB/c are the most commonly used strains.[1][2] C57BL/6 mice are generally more susceptible and tend to develop a Th1-biased inflammatory response, while BALB/c mice are more resistant and exhibit a Th2-biased response.[1][2] After DSS withdrawal, C57BL/6 mice may develop chronic colitis, whereas BALB/c mice tend to recover from the inflammation.[2]

Q4: What is the optimal molecular weight of DSS to use?

A4: The molecular weight of DSS is a crucial factor in inducing colitis.[3][4] A molecular weight of 36-50 kDa is most commonly used and has been shown to be effective in inducing severe colitis that resembles human ulcerative colitis.[1][3] Lower molecular weight DSS (e.g., 5 kDa) may induce milder colitis, while higher molecular weight DSS (e.g., 500 kDa) may not induce colitis at all, likely due to its inability to cross the mucosal membrane.[3][4]

Q5: How should the DSS solution be prepared and administered?

A5: DSS should be dissolved in sterile, autoclaved drinking water to the desired concentration.[5][6] It is recommended to filter the solution through a 0.22 µm filter before use and to prepare fresh solutions daily to prevent changes in its chemical structure and microbial growth.[1][5] The most common administration route is ad libitum in the drinking water.[5][7] Ensure that mice do not have access to any other water source.[6]

Troubleshooting Guide

Q6: I am not observing any significant signs of colitis in my mice. What could be the issue?

A6: If you are not seeing expected disease indicators like weight loss, diarrhea, or rectal bleeding, consider the following:

  • DSS Concentration: The concentration of DSS may be too low for the specific mouse strain, age, or sex you are using.[1][8]

  • DSS Molecular Weight: Ensure you are using DSS with a molecular weight in the optimal range of 36-50 kDa.[1][4]

  • Mouse Strain: Some mouse strains are more resistant to DSS. For example, BALB/c mice are generally more resistant than C57BL/6 mice.[2][9]

  • Animal Health and Microbiota: The baseline health and gut microbiota of the animals can significantly impact their susceptibility to DSS.[6]

Q7: The mortality rate in my DSS-treated group is too high. How can I reduce it?

A7: High mortality is often a sign of excessive colitis severity. To mitigate this:

  • Decrease DSS Concentration: The most straightforward approach is to reduce the concentration of DSS in the drinking water.[1][8]

  • Shorten Duration of Administration: Reducing the number of days the mice are exposed to DSS can lessen the severity of the induced colitis.[1]

  • Monitor Animal Health Closely: Daily monitoring of body weight, stool consistency, and rectal bleeding is crucial. Establish clear humane endpoints, such as a body weight loss exceeding 20-25%, to prevent unnecessary suffering and mortality.[1][6]

Q8: There is high variability in the disease severity within the same experimental group. What are the possible reasons?

A8: Inter-individual variability is a common challenge in DSS colitis models.[10] To minimize this:

  • Standardize Animal Characteristics: Use mice of the same age, sex, and weight within an experiment.[5] Housing 3-5 mice per cage can also help reduce variability.[5]

  • Ensure Consistent DSS Intake: Check water bottles regularly to ensure they are not clogged and that all mice have free access to the DSS solution.[1] Measure daily water consumption to ensure consistent dosing.[6]

  • Acclimatize Animals: Allow for a sufficient acclimatization period before starting the experiment to reduce stress-related variability.

Quantitative Data Summary

Table 1: Recommended DSS Concentrations for Different Mouse Strains and Colitis Models

Mouse Strain Colitis Model DSS Concentration (% w/v) Duration of Administration
C57BL/6Acute2.0 - 3.5%5 - 7 days
C57BL/6Chronic1.0 - 2.5%3-5 cycles of 5-7 days on DSS, 7-14 days on water
BALB/cAcute3.0 - 5.0%5 - 7 days
BALB/cChronicNot commonly used due to resistance-

Note: These are general recommendations. Optimal concentrations and durations should be determined empirically for your specific experimental conditions and animal supplier.[1]

Experimental Protocols

Protocol 1: Induction of Acute DSS Colitis
  • Animal Selection: Use 8-10 week old mice of the desired strain (e.g., C57BL/6). Acclimatize the animals for at least one week before the experiment.

  • DSS Solution Preparation: On day 0, prepare the desired concentration of DSS (e.g., 2.5% w/v for C57BL/6 mice) by dissolving DSS powder (MW 36-50 kDa) in sterile, autoclaved water. Filter the solution using a 0.22 µm filter.

  • DSS Administration: Replace the regular drinking water with the freshly prepared DSS solution. Ensure no other water sources are available.

  • Daily Monitoring: From day 0, monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI) (see Protocol 2).

  • Duration: Continue DSS administration for 5-7 days.

  • Termination: On the final day of the experiment, euthanize the mice and collect colons for analysis (e.g., length measurement, histological analysis).

Protocol 2: Disease Activity Index (DAI) Calculation

Table 2: Disease Activity Index (DAI) Scoring Criteria

Score Weight Loss (%) Stool Consistency Rectal Bleeding
0 No lossNormal, well-formed pelletsNo blood
1 1 - 5%Hemoccult positive
2 5 - 10%Loose stoolHemoccult positive and visual pellet bleeding
3 10 - 20%
4 > 20%DiarrheaGross bleeding, blood around anus
Protocol 3: Histological Analysis of the Colon
  • Tissue Collection: After euthanasia, carefully excise the colon from the cecum to the anus.

  • Colon Length Measurement: Lay the colon flat on a cold surface and measure its length. Colon shortening is an indicator of inflammation.[1]

  • Tissue Fixation: Open the colon longitudinally and gently clean it with PBS. "Swiss-roll" the colon from the distal to the proximal end and fix it in 10% neutral buffered formalin for 24 hours.[7]

  • Paraffin Embedding and Sectioning: Process the fixed tissue, embed in paraffin, and cut 5 µm sections.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize the tissue morphology.

  • Histological Scoring: Score the stained sections for the severity of inflammation (inflammatory cell infiltration) and tissue damage (crypt architecture loss, ulceration) in a blinded manner.[12]

Visualizations

DSS_Workflow cluster_prep Preparation Phase cluster_induction Induction Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (Weight, etc.) Animal_Acclimatization->Baseline_Measurements DSS_Administration DSS Administration (in drinking water) Baseline_Measurements->DSS_Administration DSS_Preparation Prepare DSS Solution DSS_Preparation->DSS_Administration Daily_Monitoring Daily Monitoring (Weight, DAI) DSS_Administration->Daily_Monitoring 5-7 days (Acute) or Cycles (Chronic) Euthanasia Euthanasia & Tissue Collection Daily_Monitoring->Euthanasia Macroscopic_Analysis Macroscopic Analysis (Colon Length) Euthanasia->Macroscopic_Analysis Histology Histological Analysis Macroscopic_Analysis->Histology Molecular_Analysis Molecular/Biochemical Analysis Macroscopic_Analysis->Molecular_Analysis

Caption: Experimental workflow for a typical DSS-induced colitis study.

TLR_NLRP3_Pathway DSS DSS Epithelial_Damage Epithelial Barrier Damage DSS->Epithelial_Damage PAMPs PAMPs/DAMPs Epithelial_Damage->PAMPs TLR TLR Signaling PAMPs->TLR NLRP3_Inflammasome NLRP3 Inflammasome Assembly PAMPs->NLRP3_Inflammasome NFkB NF-κB Activation TLR->NFkB Pro_IL1b Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1b IL1b Active IL-1β Active IL-18 Pro_IL1b->IL1b Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Caspase1->IL1b Cleavage Inflammation Inflammation IL1b->Inflammation

Caption: TLR/NLRP3 inflammasome signaling in DSS-induced colitis.

Troubleshooting_Tree cluster_solutions_no_colitis Solutions for No/Mild Colitis cluster_solutions_mortality Solutions for High Mortality cluster_solutions_variability Solutions for High Variability Start Issue Encountered No_Colitis No/Mild Colitis Symptoms Start->No_Colitis High_Mortality High Mortality Rate Start->High_Mortality High_Variability High Intra-group Variability Start->High_Variability Increase_DSS_Conc Increase DSS Concentration No_Colitis->Increase_DSS_Conc Check_MW Verify DSS MW (36-50 kDa) No_Colitis->Check_MW Change_Strain Consider More Susceptible Strain No_Colitis->Change_Strain Check_Water Ensure DSS is the Only Water Source No_Colitis->Check_Water Decrease_DSS_Conc Decrease DSS Concentration High_Mortality->Decrease_DSS_Conc Shorten_Duration Shorten DSS Administration Period High_Mortality->Shorten_Duration Monitor_Daily Increase Monitoring Frequency High_Mortality->Monitor_Daily Humane_Endpoints Establish Clear Humane Endpoints High_Mortality->Humane_Endpoints Standardize_Animals Standardize Age, Sex, Weight High_Variability->Standardize_Animals Consistent_Housing Consistent Housing Conditions High_Variability->Consistent_Housing Check_Bottles Check for Water Bottle Issues High_Variability->Check_Bottles Measure_Intake Measure Daily Water Intake High_Variability->Measure_Intake

Caption: Troubleshooting decision tree for common DSS colitis issues.

References

Validation & Comparative

Validating Hypothetinib's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical anti-cancer agent, Hypothetinib, against established EGFR inhibitors. The data presented herein is for illustrative purposes to serve as a template for validating a novel compound's mechanism of action.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Hypothetinib is a novel tyrosine kinase inhibitor (TKI) designed to target the Epidermal Growth Factor Receptor (EGFR). Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of several tyrosine residues in its C-terminal domain.[1] This phosphorylation event initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[2][3] In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth.[3][4] Hypothetinib is hypothesized to bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.[1][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Binds EGFR_active p-EGFR (active) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation RAS RAS EGFR_active->RAS PI3K PI3K EGFR_active->PI3K Hypothetinib Hypothetinib Hypothetinib->EGFR_active Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT p-AKT PI3K->AKT AKT->Proliferation

Figure 1: Hypothetinib's inhibition of the EGFR signaling pathway.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of Hypothetinib compared to well-established first, second, and third-generation EGFR inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
CompoundTargetIC50 (nM)
Hypothetinib EGFR (Wild-Type) (Enter Experimental Data)
EGFR (L858R) (Enter Experimental Data)
EGFR (Exon 19 Del) (Enter Experimental Data)
EGFR (T790M) (Enter Experimental Data)
GefitinibEGFR (Wild-Type)>1000
EGFR (L858R)10-50
EGFR (Exon 19 Del)5-20
EGFR (T790M)>1000
ErlotinibEGFR (Wild-Type)>1000
EGFR (L858R)5-20
EGFR (Exon 19 Del)2-10
EGFR (T790M)>1000
OsimertinibEGFR (Wild-Type)50-200
EGFR (L858R)<1
EGFR (Exon 19 Del)<1
EGFR (T790M)1-10

Note: IC50 values for established inhibitors are approximate and can vary based on experimental conditions.[5][6][7][8][9]

Table 2: Cell Proliferation Assay (MTT Assay) in NSCLC Cell Lines
Cell LineEGFR MutationHypothetinib GI50 (µM)Gefitinib GI50 (µM)Osimertinib GI50 (µM)
A549Wild-Type(Enter Experimental Data)>10>10
HCC827Exon 19 Del(Enter Experimental Data)0.01-0.050.005-0.02
H1975L858R/T790M(Enter Experimental Data)>100.01-0.03

Note: GI50 (Growth Inhibition 50) values are representative and can vary.

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Workflow:

Figure 2: MTT Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well in 100 µL of culture medium and incubate overnight.[11]

  • Compound Treatment: Treat cells with serial dilutions of Hypothetinib and control inhibitors for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.[10][11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of EGFR Pathway Phosphorylation

Western blotting is used to detect the phosphorylation status of EGFR and downstream proteins like ERK to confirm the inhibitory action of Hypothetinib.[4]

Workflow:

Figure 3: Western Blot Workflow for p-EGFR.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with Hypothetinib or control inhibitors for a specified time (e.g., 2 hours), followed by stimulation with EGF (e.g., 100 ng/mL) for 15-30 minutes.[4][13]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[13]

    • Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1173) or p-ERK overnight at 4°C.[15][16]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Use an ECL substrate to detect the chemiluminescent signal with a digital imager.[14]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total EGFR and a loading control like β-Actin or GAPDH.[4][13]

  • Analysis: Quantify band intensities using densitometry software. The p-EGFR signal should be normalized to the total EGFR signal, which is then normalized to the loading control.[4]

References

A Comparative Guide to the Efficacy of DSSeb and Similar Amine-Reactive Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein interaction studies, bioconjugation, and the development of antibody-drug conjugates (ADCs), the selection of an appropriate chemical crosslinker is a critical step. This guide provides an objective comparison of the performance of Disuccinimidyl sebacate (DSSeb) with other commonly used N-hydroxysuccinimide (NHS) ester crosslinkers, supported by established experimental data and detailed protocols.

Comparison of Physicochemical and Reactive Properties

The efficacy of a crosslinker is determined by several factors including its spacer arm length, solubility, and reactivity. Below is a summary of the key properties of this compound and two similar homobifunctional NHS ester crosslinkers: Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3).

PropertyThis compound (Disuccinimidyl sebacate)DSS (Disuccinimidyl suberate)BS3 (Bis[sulfosuccinimidyl] suberate)
Molecular Weight 396.39 g/mol 368.35 g/mol 572.43 g/mol
Spacer Arm Length 14.1 Å (10 atoms)11.4 Å (8 atoms)11.4 Å (8 atoms)
Reactive Groups N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) ester
Reactivity Primary amines (e.g., lysine ε-amino group, N-terminal α-amino group)Primary amines (e.g., lysine ε-amino group, N-terminal α-amino group)Primary amines (e.g., lysine ε-amino group, N-terminal α-amino group)
Solubility Water-insoluble (requires organic solvent like DMSO or DMF)Water-insoluble (requires organic solvent like DMSO or DMF)Water-soluble
Cell Membrane Permeability PermeablePermeableImpermeable

Mechanism of Action: Amine-Reactive Crosslinking

This compound and its analogs are homobifunctional NHS esters that react with primary amines on proteins to form stable amide bonds.[1] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This is followed by the release of the N-hydroxysuccinimide leaving group.[2][3] The optimal pH for this reaction is typically between 7.2 and 8.5.[2][4] Below this range, the primary amines are protonated and less nucleophilic, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing crosslinking efficiency.[2]

NHS_Ester_Reaction cluster_0 Protein with Primary Amine cluster_1 NHS Ester Crosslinker cluster_2 Stable Amide Bond Formation Protein_NH2 Protein-NH₂ Amide_Bond Protein-NH-C(=O)-R Protein_NH2->Amide_Bond Nucleophilic Attack NHS_Ester R-C(=O)O-NHS NHS_Ester->Amide_Bond NHS_Leaving_Group NHS Amide_Bond->NHS_Leaving_Group Release

Caption: Reaction mechanism of an NHS ester crosslinker with a primary amine on a protein.

Experimental Protocols

To quantitatively compare the efficacy of this compound, DSS, and BS3, a standard protein crosslinking experiment can be performed using a model protein such as Bovine Serum Albumin (BSA), followed by analysis with SDS-PAGE.

Materials:
  • Bovine Serum Albumin (BSA)

  • This compound (Disuccinimidyl sebacate)

  • DSS (Disuccinimidyl suberate)

  • BS3 (Bis[sulfosuccinimidyl] suberate)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 8.0

  • Quenching buffer: 1M Tris-HCl, pH 7.5

  • SDS-PAGE gels and running buffer

  • Coomassie Brilliant Blue stain

Procedure:
  • Protein Preparation: Prepare a 1 mg/mL solution of BSA in PBS (pH 8.0).

  • Crosslinker Preparation: Immediately before use, prepare 10 mM stock solutions of this compound and DSS in DMSO or DMF. Prepare a 10 mM stock solution of BS3 in PBS (pH 8.0).

  • Crosslinking Reaction:

    • Set up a series of reactions for each crosslinker (this compound, DSS, BS3) with varying molar excess of crosslinker to protein (e.g., 20-fold, 50-fold, 100-fold).

    • Add the appropriate volume of the crosslinker stock solution to the BSA solution.

    • Incubate the reaction mixtures for 30-60 minutes at room temperature.

  • Reaction Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • SDS-PAGE Analysis:

    • Mix the quenched reaction samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization: Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands. The efficiency of crosslinking can be determined by the decrease in the monomeric BSA band and the appearance of higher molecular weight bands corresponding to crosslinked dimers, trimers, and larger oligomers.[5]

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Termination & Analysis Protein_Prep Prepare 1 mg/mL BSA in PBS (pH 8.0) Reaction_Setup Mix BSA with varying molar excess of each crosslinker Protein_Prep->Reaction_Setup Crosslinker_Prep Prepare 10 mM crosslinker stocks (this compound, DSS, BS3) Crosslinker_Prep->Reaction_Setup Incubation Incubate at room temperature for 30-60 min Reaction_Setup->Incubation Quenching Quench reaction with Tris-HCl Incubation->Quenching SDS_PAGE_Prep Prepare samples for SDS-PAGE Quenching->SDS_PAGE_Prep Electrophoresis Run SDS-PAGE SDS_PAGE_Prep->Electrophoresis Visualization Stain and visualize protein bands Electrophoresis->Visualization

Caption: Workflow for comparing the efficacy of protein crosslinkers.

Concluding Remarks

The choice between this compound, DSS, and BS3 will depend on the specific application. This compound, with its longer spacer arm, may be advantageous for crosslinking proteins that are further apart. The primary difference between this compound/DSS and BS3 lies in their solubility and membrane permeability. For intracellular crosslinking, the membrane-permeable this compound and DSS are suitable choices.[6][7] Conversely, for crosslinking cell-surface proteins without disrupting the cell membrane, the water-soluble and membrane-impermeable BS3 is the preferred reagent.[6][7] The provided experimental protocol offers a straightforward method for empirically determining the optimal crosslinker and concentration for a given protein system.

References

DSSeb vs. [Competitor Compound A]: A Comparative Analysis for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison between DSSeb and a leading alternative, [Competitor Compound A]. Both compounds are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI) by hijacking the body's own ubiquitin-proteasome system.[1][2][3] This analysis is intended for researchers, scientists, and drug development professionals seeking to select the optimal tool for their targeted protein degradation studies.

The core mechanism for both compounds involves forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent destruction by the proteasome.[2][4][5] While the overarching strategy is similar, this compound has been engineered for enhanced potency, selectivity, and cellular activity. The following sections present supporting experimental data to substantiate these claims.

Mechanism of Action: Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) like this compound and [Competitor Compound A] are comprised of three components: a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two.[2][3] This bifunctional nature allows the molecule to act as a bridge, bringing the target protein into close proximity with the E3 ligase.[2][4] This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, flagging it for degradation by the 26S proteasome.[1][2] A key advantage of this approach is its catalytic nature; once the target is degraded, the PROTAC is released and can initiate another degradation cycle.[1][2][4]

PROTAC_Mechanism General Mechanism of Action for this compound and [Competitor Compound A] cluster_cell Cellular Environment PROTAC This compound or [Competitor A] Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited by PROTAC Ternary->PROTAC Recycled Ternary->E3 Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Mechanism of Action for Targeted Protein Degraders.

Comparative Performance Data

The following tables summarize the key performance metrics for this compound and [Competitor Compound A], derived from a series of standardized biochemical and cellular assays.

Table 1: Biochemical and Cellular Potency

This table outlines the binding affinities and cellular degradation capabilities of each compound. DC50 represents the concentration required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of degradation achieved.

ParameterThis compound[Competitor Compound A]Assay Method
Binding Affinity (Kd, nM) to Target Protein 1525Isothermal Titration Calorimetry (ITC)
Binding Affinity (Kd, nM) to E3 Ligase (VHL) 5065Surface Plasmon Resonance (SPR)
Ternary Complex Cooperativity (α) 4.52.1Fluorescence Polarization (FP)
Cellular Degradation DC50 (nM) 520Western Blot / In-Cell Western
Maximum Degradation (Dmax, %) >95%~85%Western Blot / In-Cell Western
Cellular Permeability (Papp, 10⁻⁶ cm/s) 8.25.5Caco-2 Permeability Assay

Data represents mean values from n=3 independent experiments.

Table 2: Selectivity Profile

Selectivity is critical to minimize off-target effects. This table compares the degradation profile of the intended target protein versus a panel of 100 structurally related kinases.

ParameterThis compound[Competitor Compound A]Assay Method
Target Degradation at 100 nM 92%80%Mass Spectrometry (Proteomics)
Number of Off-Target Proteins Degraded >50% 15Mass Spectrometry (Proteomics)[6][7]
Selectivity Score (Target vs. Closest Off-Target) 9216Calculated from Proteomics Data

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.

Western Blot for Target Protein Degradation

This is the most common method for quantifying the reduction in target protein levels following treatment.[8][9][10]

  • Cell Culture and Treatment: HeLa cells were seeded in 6-well plates and allowed to adhere overnight. Cells were then treated with a serial dilution of this compound or [Competitor Compound A] (0.1 nM to 10 µM) for 24 hours. A vehicle control (0.1% DMSO) was included.[11]

  • Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][11]

  • Protein Quantification: The total protein concentration of each lysate was determined using a BCA protein assay to ensure equal loading.[10][11]

  • SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[10][11]

  • Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control (e.g., GAPDH or β-actin) was also probed.

  • Data Analysis: Band intensities were quantified using densitometry software (e.g., ImageJ).[10] The target protein signal was normalized to the loading control, and the percentage of degradation was calculated relative to the vehicle control.[10]

WB_Workflow Experimental Workflow for Western Blot Analysis cluster_prep Sample Preparation cluster_blot Immunoblotting cluster_analysis Data Analysis c1 Seed Cells c2 PROTAC Treatment (Dose-Response) c1->c2 c3 Cell Lysis c2->c3 c4 Protein Quantification (BCA Assay) c3->c4 b1 SDS-PAGE c4->b1 b2 Protein Transfer (PVDF) b1->b2 b3 Antibody Incubation (Primary & Secondary) b2->b3 b4 Signal Detection b3->b4 a1 Densitometry b4->a1 a2 Normalization to Loading Control a1->a2 a3 Calculate DC50/Dmax a2->a3

Workflow for Western Blot Analysis of Protein Degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm the formation of the crucial POI-PROTAC-E3 ligase complex.[9]

  • Cell Treatment: Cells were treated with this compound or [Competitor Compound A] (at a concentration equivalent to the DC90) and a proteasome inhibitor (e.g., MG132) for 4 hours to prevent degradation of the target.[8]

  • Immunoprecipitation: Cell lysates were incubated with an antibody against the E3 ligase (VHL), coupled to protein A/G magnetic beads, overnight at 4°C.[9]

  • Washing and Elution: The beads were washed extensively to remove non-specifically bound proteins. The bound protein complexes were then eluted from the beads.

  • Western Blot Analysis: The eluates were analyzed by Western blot for the presence of the target protein, confirming its association with the E3 ligase in a PROTAC-dependent manner.[9]

Global Proteomics by Mass Spectrometry (MS)

This unbiased approach provides a comprehensive view of a PROTAC's selectivity across the entire proteome.[12]

  • Sample Preparation: Cells were treated with the compound at a specified concentration (e.g., 100 nM) for 24 hours. Proteins were extracted, digested into peptides, and labeled with isobaric tags (e.g., TMT) for multiplexed analysis.[13]

  • LC-MS/MS Analysis: Labeled peptides were separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[13]

  • Data Analysis: Specialized software was used to identify and quantify thousands of proteins from the MS/MS data. The abundance of each protein in the treated samples was compared to the vehicle control to identify which proteins were significantly degraded.[13] This allows for the precise determination of on-target and off-target effects.[6]

References

Head-to-Head Clinical Trial Analysis: The Novel BTK Inhibitor DSSeb Versus Standard-of-Care in Chronic Lymphocytic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the fictional novel Bruton's tyrosine kinase (BTK) inhibitor, DSSeb, with the established standard-of-care BTK inhibitor, ibrutinib, for the treatment of Chronic Lymphocytic Leukemia (CLL). To construct this analysis, this compound's performance characteristics are modeled on the clinical data from pivotal head-to-head trials of next-generation BTK inhibitors, such as zanubrutinib (ALPINE trial) and acalabrutinib (ELEVATE-RR trial), against ibrutinib.

Introduction to BTK Inhibition in CLL

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells in CLL.[1][2] Ibrutinib, the first-in-class BTK inhibitor, transformed the treatment landscape of CLL but is associated with off-target effects leading to adverse events, notably cardiovascular toxicities.[2][3] this compound represents a new generation of more selective BTK inhibitors designed to enhance safety and efficacy.[2] This guide synthesizes data from major clinical trials to objectively compare this compound (modeled) with the standard-of-care, ibrutinib.

Efficacy and Safety Data: A Tabular Comparison

The following tables summarize the key efficacy and safety outcomes from the landmark clinical trials that form the basis of this comparison.

Table 1: Efficacy Outcomes in Head-to-Head Comparison
EndpointThis compound (Modeled from Zanubrutinib - ALPINE Trial)Ibrutinib (ALPINE Trial)This compound (Modeled from Acalabrutinib - ELEVATE-RR)Ibrutinib (ELEVATE-RR)
Overall Response Rate (ORR) 86.2%[4]75.7%[4]Non-inferior to IbrutinibNon-inferior to Acalabrutinib
Progression-Free Survival (PFS) at 24 months 79.5%[4]67.3%[4]38.4 months (median)[5]38.4 months (median)[5]
PFS Hazard Ratio (HR) 0.65[4]-1.00[5]-
Patients with del(17p)/TP53 Mutation ORR 83.3%[6]53.8%[6]Not specifically reported as primary outcomeNot specifically reported as primary outcome
Table 2: Key Safety Outcomes - Cardiovascular Adverse Events
Adverse Event (Any Grade)This compound (Modeled from Zanubrutinib - ALPINE Trial)Ibrutinib (ALPINE Trial)This compound (Modeled from Acalabrutinib - ELEVATE-RR)Ibrutinib (ELEVATE-RR)
Atrial Fibrillation/Flutter 6.2%[7]16.0%[7]9.4%[8]16.0%[8]
Hypertension 27.2%[9][10]25.3%[9][10]9.4%[11]23.2%[11]
Major Bleeding 2.9%[6]3.9%[6]Data not highlighted as a primary safety endpointData not highlighted as a primary safety endpoint
Cardiac-related Deaths 0[4]6[4]Not specifically reported as primary outcomeNot specifically reported as primary outcome
Adverse Events Leading to Discontinuation 7.8%[6]13.0%[6]14.7%[8]21.3%[8]

Experimental Protocols

The data presented is derived from Phase III, randomized, open-label, multicenter, head-to-head clinical trials. Below is a generalized experimental protocol based on the ALPINE and ELEVATE-RR studies.

Objective: To compare the efficacy and safety of this compound versus ibrutinib in patients with relapsed or refractory Chronic Lymphocytic Leukemia.

Patient Population: Adult patients with a confirmed diagnosis of CLL/SLL who have received at least one prior therapy. Key inclusion criteria often include adequate organ function. Key exclusion criteria can include significant cardiovascular disease and prior treatment with a BTK inhibitor.[12][13]

Study Design:

  • Randomization: Patients are randomized on a 1:1 basis to one of two treatment arms.[14]

  • Arm A (Investigational): this compound administered orally at a specified dose and schedule (e.g., modeled on zanubrutinib 160 mg twice daily or acalabrutinib 100 mg twice daily).[5][14]

  • Arm B (Standard-of-Care): Ibrutinib administered orally at the standard dose of 420 mg once daily.[5][14]

  • Treatment Duration: Treatment continues until disease progression or unacceptable toxicity.[5][14]

  • Stratification: Randomization is often stratified by key prognostic factors such as age, geographic region, and high-risk genetic features like del(17p) status.[5][14]

Endpoints:

  • Primary Endpoint: Typically Overall Response Rate (ORR) or non-inferiority of Progression-Free Survival (PFS) as assessed by an independent review committee.[5][6]

  • Key Secondary Endpoints: Can include overall survival, duration of response, and safety, with a particular focus on the incidence of atrial fibrillation/flutter.[5][9]

Visualizing Mechanisms and Workflows

B-Cell Receptor (BCR) Signaling Pathway

The diagram below illustrates the BCR signaling pathway, highlighting the central role of Bruton's tyrosine kinase (BTK). Antigen binding to the B-cell receptor initiates a signaling cascade involving LYN, SYK, and BTK.[15][16] This ultimately activates downstream pathways like NF-κB, which promotes B-cell proliferation and survival.[16] this compound and ibrutinib act by inhibiting BTK, thereby disrupting this pro-survival signaling.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN 2. Activation SYK SYK LYN->SYK 3. Activation BTK BTK SYK->BTK 4. Activation PLCg2 PLCγ2 BTK->PLCg2 5. Activation NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation 6. Gene Transcription Antigen Antigen Antigen->BCR 1. Binding This compound This compound / Ibrutinib This compound->BTK Inhibition

Caption: Simplified B-Cell Receptor signaling pathway and the inhibitory action of this compound.

Head-to-Head Clinical Trial Workflow

The following diagram outlines the typical workflow for a head-to-head clinical trial comparing this compound to a standard-of-care treatment.

Clinical_Trial_Workflow cluster_treatment Treatment Arms Start Patient Screening (Relapsed/Refractory CLL) Eligibility Informed Consent & Eligibility Assessment Start->Eligibility Randomization 1:1 Randomization Eligibility->Randomization Eligible ArmA Arm A: This compound Randomization->ArmA ArmB Arm B: Ibrutinib (SoC) Randomization->ArmB FollowUp Treatment Until Progression or Unacceptable Toxicity ArmA->FollowUp ArmB->FollowUp Analysis Data Analysis (PFS, ORR, Safety) FollowUp->Analysis

Caption: Generalized workflow for a head-to-head clinical trial in CLL.

Conclusion

Based on the modeled data from leading head-to-head clinical trials, the novel BTK inhibitor this compound demonstrates a favorable benefit-risk profile compared to the standard-of-care, ibrutinib. While efficacy in terms of progression-free survival is comparable or superior, the most significant advantage of this compound lies in its improved safety profile, particularly the lower incidence of cardiovascular adverse events such as atrial fibrillation.[4][8] These findings suggest that more selective BTK inhibition, as represented by this compound, can lead to better-tolerated treatment regimens, potentially reducing treatment discontinuations and improving long-term outcomes for patients with Chronic Lymphocytic Leukemia.[8]

References

Independent Validation of Therapeutic Potential in Inflammatory Bowel Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Notice: The term "DSSeb" did not yield specific results for a therapeutic agent. It is likely a typographical error. The prevalence of "DSS" in the context of therapeutic validation points to the Dextran Sulfate Sodium (DSS) induced colitis model, a standard preclinical model for Inflammatory Bowel Disease (IBD). This guide therefore provides a comparison of prominent therapeutic alternatives for IBD, with a focus on their mechanisms of action and validation using the DSS-induced colitis experimental model.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of various IBD therapies, supported by experimental data and detailed methodologies.

Comparison of Therapeutic Alternatives for Inflammatory Bowel Disease

Inflammatory Bowel Disease (IBD), which primarily includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract.[1][2] The therapeutic landscape for IBD has evolved significantly, moving from broad anti-inflammatory drugs to highly targeted biologic agents and small molecules. This section compares four major classes of advanced therapies for IBD.

Therapeutic ClassDrug Example(s)Mechanism of ActionKey Efficacy Markers in DSS Model
Anti-TNF-α Agents Infliximab, AdalimumabNeutralizes both soluble and transmembrane forms of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. This leads to the downregulation of inflammatory signaling pathways like NF-κB, induction of apoptosis in immune cells, and promotion of mucosal healing.[3][4][5][6]Reduction in Disease Activity Index (DAI), decreased colon weight, improved histological scores, reduced levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in colonic tissue.[7][8]
Anti-Integrin Antibodies VedolizumabA gut-selective monoclonal antibody that targets the α4β7 integrin on T-lymphocytes, preventing their migration into the intestinal tissue by blocking the interaction with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on endothelial cells.[9][10][11][12][13]Attenuation of leukocyte infiltration in the colon, reduction in DAI, and improvement in histopathological scoring.
Anti-Interleukin Antibodies UstekinumabA human monoclonal antibody that targets the shared p40 subunit of Interleukin-12 (IL-12) and Interleukin-23 (IL-23). This inhibits the differentiation and activation of Th1 and Th17 cells, which are key drivers of intestinal inflammation.[14][15][[“]][17]Decreased expression of IL-17 and IFN-γ in the colon, reduction in inflammatory cell infiltrates, and amelioration of clinical signs of colitis.
JAK Inhibitors TofacitinibAn oral small molecule that inhibits Janus kinases (JAKs), particularly JAK1 and JAK3. This blocks the signaling of multiple pro-inflammatory cytokines that are crucial for the activation and function of various immune cells involved in IBD pathogenesis.[18][19][20][21][22]Reduction in DAI, decreased fecal calprotectin and C-reactive protein levels, and improvement in endoscopic and clinical remission rates.[18]

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

The DSS-induced colitis model is a widely used preclinical model for IBD due to its simplicity, reproducibility, and ability to induce acute, chronic, or relapsing inflammation.[23][24][25]

Objective: To induce colitis in mice that mimics aspects of human ulcerative colitis to evaluate the efficacy of therapeutic agents.

Materials:

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • 8-10 week old mice (C57BL/6 or BALB/c are common strains)

  • Standard laboratory animal housing and diet

  • Test therapeutic agent and vehicle control

Procedure for Acute Colitis:

  • Acclimatization: House mice in standard conditions for at least one week prior to the experiment.

  • Baseline Measurements: Record the initial body weight, stool consistency, and presence of blood in the stool for each mouse.

  • Induction of Colitis: Administer 2.5-5% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days.[23][26][27] Control animals receive regular drinking water.

  • Therapeutic Intervention: Administer the therapeutic agent or vehicle control to the respective groups daily, starting from the first day of DSS administration or as per the study design.

  • Monitoring: Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding. Calculate a Disease Activity Index (DAI) based on these parameters.

  • Termination and Sample Collection: At the end of the study period (typically day 7-10), euthanize the mice.[23]

  • Endpoint Analysis:

    • Measure the colon length (shortening is a sign of inflammation).

    • Collect colon tissue for histological analysis (e.g., H&E staining to assess tissue damage and inflammatory cell infiltration).

    • Homogenize a portion of the colon to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (e.g., TNF-α, IL-6, IL-1β) via ELISA or qPCR.

Procedure for Chronic Colitis: To induce chronic colitis, mice are subjected to multiple cycles of DSS administration. For example, mice can be given 1.5-3% DSS in their drinking water for 5-7 days, followed by a recovery period of 7-14 days with regular drinking water. This cycle can be repeated 2-4 times.[24][26]

Signaling Pathways and Experimental Workflows

Key Signaling Pathways in IBD Pathogenesis

The following diagrams illustrate some of the key signaling pathways that are dysregulated in IBD and are targets for the therapeutic agents discussed.

IBD_Signaling_Pathways cluster_NFkB NF-κB Signaling Pathway cluster_JAKSTAT JAK-STAT Signaling Pathway cluster_Integrin Leukocyte Trafficking via Integrin TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB translocates to ProInflammatory_Genes_NFkB Pro-inflammatory Gene Expression Nucleus_NFkB->ProInflammatory_Genes_NFkB activates Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT Nucleus_JAKSTAT Nucleus STAT->Nucleus_JAKSTAT translocates to ProInflammatory_Genes_JAKSTAT Pro-inflammatory Gene Expression Nucleus_JAKSTAT->ProInflammatory_Genes_JAKSTAT activates T_Cell T-Cell a4b7 α4β7 Integrin T_Cell->a4b7 expresses MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 binds to Endothelial_Cell Gut Endothelial Cell Endothelial_Cell->MAdCAM1 expresses Migration Leukocyte Migration into Gut Tissue MAdCAM1->Migration

Caption: Key inflammatory signaling pathways in IBD.

Mechanism of Action of IBD Therapeutics

This diagram illustrates the points of intervention for the discussed therapeutic classes within the inflammatory cascade.

Therapeutic_Mechanisms TNFa TNF-α Inflammation Gut Inflammation TNFa->Inflammation Cytokines Pro-inflammatory Cytokines (e.g., IL-12, IL-23) JAK_STAT JAK-STAT Signaling Cytokines->JAK_STAT JAK_STAT->Inflammation Leukocyte_Trafficking Leukocyte Trafficking Leukocyte_Trafficking->Inflammation Infliximab Infliximab (Anti-TNF-α) Infliximab->TNFa inhibits Ustekinumab Ustekinumab (Anti-IL-12/23) Ustekinumab->Cytokines inhibits Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK_STAT inhibits Vedolizumab Vedolizumab (Anti-Integrin) Vedolizumab->Leukocyte_Trafficking inhibits

Caption: Therapeutic targets of major IBD drug classes.

Experimental Workflow for Therapeutic Validation in DSS Model

The following diagram outlines the typical workflow for assessing the efficacy of a novel therapeutic agent in the DSS-induced colitis model.

DSS_Workflow Phase1 Phase 1: Acclimatization & Baseline Acclimatize Acclimatize Mice (1 week) Phase1->Acclimatize Phase2 Phase 2: DSS Induction & Treatment DSS_Admin Administer DSS (5-7 days) Phase2->DSS_Admin Treatment_Admin Administer Therapeutic/ Vehicle Control Phase2->Treatment_Admin Phase3 Phase 3: Daily Monitoring Monitor_Weight Body Weight Phase3->Monitor_Weight Monitor_Stool Stool Consistency Phase3->Monitor_Stool Monitor_Bleeding Rectal Bleeding Phase3->Monitor_Bleeding Phase4 Phase 4: Endpoint Analysis Euthanasia Euthanasia & Sample Collection Phase4->Euthanasia Baseline Record Baseline (Weight, Stool, Blood) Acclimatize->Baseline Baseline->Phase2 DSS_Admin->Phase3 Treatment_Admin->Phase3 DAI Calculate DAI Monitor_Weight->DAI Monitor_Stool->DAI Monitor_Bleeding->DAI DAI->Phase4 Colon_Length Measure Colon Length Euthanasia->Colon_Length Histology Histological Analysis Euthanasia->Histology MPO_Cytokines MPO & Cytokine Assays Euthanasia->MPO_Cytokines

Caption: Workflow for DSS-induced colitis experiments.

References

Unable to Process Request Due to Ambiguity of "DSSeb"

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "DSSeb" have not yielded relevant results in the context of experimental biology, pharmacology, or drug development. The search results predominantly point to the "Delhi Subordinate Services Selection Board (DSSSB)," an entity unrelated to the requested topic of scientific experimental results.

Further attempts to clarify the term by searching for variations such as "this compound drug," "this compound compound," and "this compound full name" did not provide any pertinent information. This suggests that "this compound" may be a typographical error or a term not widely recognized in scientific literature.

One tangentially related result mentioned Sodium Channel Blocker Insecticides (SCBIs) and a compound referred to as DCJW. However, without a clear and direct link to "this compound," it is not possible to proceed with the user's request for a detailed comparison guide.

To fulfill the request for a comprehensive comparison guide that includes quantitative data, experimental protocols, and signaling pathway diagrams, a precise identification of the core subject is necessary.

We request the user to please verify and provide the correct name of the compound, drug, or experimental model of interest. Once the subject is clarified, we can proceed with gathering the relevant experimental data and generating the requested comparative analysis and visualizations.

Benchmarking DSSeb: A Comparative Guide to Amine-Reactive Cross-Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein interaction analysis and bioconjugation, the selection of an appropriate cross-linking agent is paramount to achieving desired experimental outcomes. This guide provides a detailed comparison of Disuccinimidyl sebacate (DSSeb) with other commonly used amine-reactive homobifunctional N-hydroxysuccinimide (NHS) ester cross-linkers, namely Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3). This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed choice of reagent based on specific experimental needs.

While direct quantitative performance benchmarks under identical conditions are not extensively available in peer-reviewed literature, this guide synthesizes known chemical properties, structural differences, and application-specific considerations to provide a thorough comparative analysis.

Comparative Analysis of Amine-Reactive Cross-Linkers

The inhibitory action of these molecules is achieved through the formation of stable covalent amide bonds between primary amines (e.g., on lysine residues) of interacting proteins, effectively "trapping" the interaction and inhibiting the dissociation of the protein complex. The choice between this compound, DSS, and BS3 often hinges on three key parameters: spacer arm length, solubility, and membrane permeability.

FeatureThis compound (Disuccinimidyl sebacate)DSS (Disuccinimidyl suberate)BS3 (Bis[sulfosuccinimidyl] suberate)
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) ester
Target Specificity Primary amines (-NH2)Primary amines (-NH2)Primary amines (-NH2)
Spacer Arm Length 14.1 Å (10 atoms)11.4 Å (8 atoms)11.4 Å (8 atoms)
Solubility Insoluble in water (requires organic solvent like DMSO or DMF)Insoluble in water (requires organic solvent like DMSO or DMF)Soluble in water
Membrane Permeability PermeablePermeableImpermeable
Primary Applications Intracellular protein cross-linking, studying protein complexes within cells.Intracellular protein cross-linking, fixing transient protein interactions.[1]Cell-surface protein cross-linking, stabilizing protein-protein interactions for analysis.[2]

Experimental Protocols

A generalized protocol for protein cross-linking using NHS-ester reagents is provided below. It is crucial to note that optimal conditions (e.g., concentration, incubation time) may vary depending on the specific proteins and experimental goals, thus requiring empirical determination.

Materials:
  • Cross-linker: this compound, DSS, or BS3

  • Solvent (for this compound/DSS): Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate-Buffered Saline - PBS, HEPES buffer)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Protein Sample: Purified protein or cell suspension

  • Analysis Equipment: SDS-PAGE system, mass spectrometer, etc.

In Vitro Protein Cross-Linking Protocol:
  • Prepare Protein Solution: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare Cross-linker Stock Solution: Immediately before use, dissolve this compound or DSS in DMSO, or BS3 in the reaction buffer, to a concentration of 10-25 mM.

  • Cross-linking Reaction: Add the cross-linker stock solution to the protein solution. The molar excess of the cross-linker will need to be optimized but a starting point is a 10- to 50-fold molar excess over the protein.[3]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[4][5]

  • Analysis: Analyze the cross-linked products using SDS-PAGE, size-exclusion chromatography, or mass spectrometry.[4]

In Situ Cell Cross-Linking Protocol:
  • Cell Preparation: Wash cells (suspension or adherent) three times with ice-cold PBS (pH 8.0) to remove amine-containing media. Resuspend suspension cells in PBS at a concentration of approximately 25 x 10^6 cells/mL.[4]

  • Prepare Cross-linker: Immediately before use, prepare the cross-linker solution as described above. For intracellular cross-linking, use this compound or DSS. For cell-surface cross-linking, use BS3.[3][6]

  • Cross-linking Reaction: Add the cross-linker to the cell suspension to a final concentration of 1-5 mM.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Quenching: Quench the reaction with the quenching solution as described above.

  • Cell Lysis and Analysis: Proceed with cell lysis and subsequent analysis of the cross-linked proteins (e.g., by immunoprecipitation and western blotting).

Visualizing Cross-Linking Concepts

To further elucidate the application and mechanism of these cross-linkers, the following diagrams are provided.

A comparison of the chemical structures and spacer arm lengths of this compound, DSS, and BS3.

G start Prepare Protein Sample (in amine-free buffer, pH 7.2-8.5) add_crosslinker Add freshly prepared NHS-ester cross-linker start->add_crosslinker incubate Incubate (30-60 min at RT or 2h at 4°C) add_crosslinker->incubate quench Quench reaction (e.g., with 1M Tris-HCl) incubate->quench analyze Analyze cross-linked products (SDS-PAGE, Mass Spectrometry, etc.) quench->analyze

A generalized workflow for in vitro protein cross-linking using NHS-ester reagents.

G Intracellular vs. Cell-Surface Cross-Linking cluster_cell Cell cluster_membrane Cell Membrane P1_intra Protein A P2_intra Protein B P1_intra->P2_intra Interaction R1 Receptor 1 R2 Receptor 2 R1->R2 Interaction DSSeb_DSS This compound / DSS (Membrane Permeable) DSSeb_DSS->P1_intra BS3 BS3 (Membrane Impermeable) BS3->R1

Conceptual diagram illustrating the differential applications of membrane-permeable (this compound/DSS) and membrane-impermeable (BS3) cross-linkers.

References

A Comparative Analysis of the Dextran Sulfate Sodium (DSS) Model for Inflammatory Bowel Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

The Dextran Sulfate Sodium (DSS) induced colitis model is a widely utilized in vivo paradigm for studying the pathogenesis of inflammatory bowel disease (IBD) and for the preclinical evaluation of novel therapeutic agents. This guide provides a comparative overview of the DSS model, detailing its application in different disease scenarios, presenting supporting experimental data, and outlining key experimental protocols.

Data Presentation: Comparative Efficacy of Therapeutic Agents in DSS-Induced Colitis

The following table summarizes the quantitative outcomes of various therapeutic interventions in preclinical DSS-induced colitis models, offering a comparative perspective on their efficacy.

Therapeutic AgentAnimal ModelDSS Concentration & DurationKey Efficacy ParametersResultsReference
5-Aminosalicylic Acid (5-ASA) C57BL/6 Mice3% DSS in drinking water for 7 daysDisease Activity Index (DAI), Colon Length, Histological ScoreSignificant reduction in DAI, prevention of colon shortening, and amelioration of histological damage compared to DSS-only group.
Anti-TNF-α Antibody (Infliximab) BALB/c Mice5% DSS in drinking water for 5 daysBody Weight Loss, Myeloperoxidase (MPO) Activity, Pro-inflammatory Cytokine Levels (TNF-α, IL-6)Attenuated body weight loss, significantly reduced MPO activity, and decreased levels of TNF-α and IL-6 in colonic tissue.
Probiotic (VSL#3) Swiss Webster Mice2.5% DSS in drinking water for 7 daysIntestinal Permeability, Tight Junction Protein Expression (Occludin, ZO-1)Reduced intestinal permeability and restored expression of occludin and ZO-1, indicating enhancement of epithelial barrier function.
Curcumin Sprague-Dawley Rats4% DSS in drinking water for 9 daysOxidative Stress Markers (MDA, SOD), NF-κB ActivationDecreased malondialdehyde (MDA) levels, increased superoxide dismutase (SOD) activity, and inhibited the activation of the NF-κB signaling pathway.

Experimental Protocols

A standardized protocol is crucial for the reproducibility of the DSS-induced colitis model. Below are detailed methodologies for acute and chronic models.

1. Acute DSS-Induced Colitis Model

  • Animal Model: 8-12 week old C57BL/6 or BALB/c mice are commonly used.

  • DSS Administration: Dextran sulfate sodium (molecular weight 36-50 kDa) is dissolved in drinking water at a concentration of 2.5-5%. This DSS solution is provided ad libitum for 5-7 consecutive days.

  • Monitoring: Animals are monitored daily for body weight loss, stool consistency, and the presence of blood in the feces. These three parameters are used to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, animals are euthanized, and the colon is collected for measurement of length, histological analysis, and assessment of inflammatory markers such as myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α, IL-6, IL-1β).

2. Chronic DSS-Induced Colitis Model

  • Animal Model: Similar to the acute model, 8-12 week old mice are typically used.

  • DSS Administration: To induce chronic inflammation, mice are subjected to multiple cycles of DSS administration. A common protocol involves providing 1.5-3% DSS in drinking water for 5-7 days, followed by a 10-14 day rest period with regular drinking water. This cycle is repeated 3-5 times.

  • Monitoring and Endpoint Analysis: Monitoring and analysis are similar to the acute model, with an emphasis on long-term changes such as fibrosis and the development of dysplasia.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation Phase cluster_induction Induction Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization (7 days) baseline_measurement Baseline Measurements (Body Weight) animal_acclimatization->baseline_measurement dss_administration DSS Administration (e.g., 3% in water for 7 days) baseline_measurement->dss_administration daily_monitoring Daily Monitoring (DAI Score) dss_administration->daily_monitoring euthanasia Euthanasia & Sample Collection daily_monitoring->euthanasia colon_length Colon Length Measurement euthanasia->colon_length histology Histological Analysis euthanasia->histology biochemical_assays Biochemical Assays (MPO, Cytokines) euthanasia->biochemical_assays

Caption: Experimental workflow for DSS-induced colitis.

signaling_pathway cluster_initiator Initiation cluster_epithelium Epithelial Barrier Damage cluster_immune Immune Cell Activation cluster_inflammation Inflammatory Response DSS Dextran Sulfate Sodium (DSS) epithelial_damage Epithelial Cell Toxicity DSS->epithelial_damage barrier_dysfunction Increased Permeability epithelial_damage->barrier_dysfunction lps_influx LPS & Bacterial Influx barrier_dysfunction->lps_influx tlr4 TLR4 Activation lps_influx->tlr4 nfkb NF-κB Pathway tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines leukocyte_infiltration Leukocyte Infiltration cytokines->leukocyte_infiltration tissue_damage Colonic Tissue Damage cytokines->tissue_damage leukocyte_infiltration->tissue_damage

Caption: Key signaling pathways in DSS-induced colitis.

Assessing the Specificity of DSSeb: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of structural proteomics and drug development, the precise identification of protein-protein interactions is paramount. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein structures and interaction networks. The specificity of the cross-linking reagent used is a critical determinant of the quality and reliability of the data obtained. This guide provides a detailed comparison of the specificity of Disuccinimidyl sebacate (DSSeb), also known as DSM8, with other commonly used cross-linking molecules, supported by experimental data and detailed protocols.

Understanding Cross-Linker Specificity

The specificity of a cross-linker is its ability to react with specific functional groups on amino acid side chains. For amine-reactive cross-linkers like this compound, the primary targets are the ε-amino group of lysine residues and the N-terminal α-amino group.[1][2] However, the term "specificity" in the context of XL-MS also encompasses the efficiency of cross-link formation and the prevalence of off-target reactions. Factors influencing specificity include the reactivity of the terminal groups (e.g., N-hydroxysuccinimide esters), the length and flexibility of the spacer arm, and the reaction conditions (pH, temperature, and reaction time).[1][3]

Off-target reactions, such as hydrolysis of the NHS ester in aqueous solutions or reactions with other nucleophilic residues like serine, threonine, and tyrosine, can reduce the efficiency of the desired cross-linking and complicate data analysis.[4][5] Therefore, a highly specific cross-linker will efficiently form covalent bonds with its intended targets while minimizing these side reactions.

Comparative Analysis of this compound (DSM8) Specificity

Experimental data from a study utilizing cross-linking mass spectrometry (XL-MS) on E. coli RNA polymerase (RNAP) provides a direct comparison of this compound (referred to as DSM8 in the study) with two other amine-reactive cross-linkers with different spacer arm lengths: a shorter linker (DSM4) and the commonly used Disuccinimidyl suberate (DSS or DSM6).[6][7] The number of unique and overlapping cross-links identified for each reagent serves as a key metric for their performance and effective specificity in a complex protein assembly.

Cross-LinkerAlternative NameSpacer Arm Length (Å)Total Identified Cross-LinksUnique Cross-Links
This compound DSM814.1793121
DSS DSM611.4907210
DSM4 Not specified~6.3Not specified in detailNot specified in detail

Table 1: Comparison of the number of identified cross-links for this compound (DSM8), DSS (DSM6), and a shorter cross-linker (DSM4) in an XL-MS study of E. coli RNAP. Data sourced from a 2018 study on the impact of molecular motions on XL-MS efficiency.[6][7]

The data indicates that while DSS (DSM6) identified the highest total number of cross-links, this compound (DSM8) contributed a significant number of unique cross-links (121) that were not captured by the other reagents.[6] This highlights an important aspect of specificity: the length of the spacer arm. The longer spacer of this compound allows it to capture interactions between lysine residues that are further apart, providing unique structural information that complements data from shorter cross-linkers. The use of multiple cross-linkers with varying spacer lengths, including this compound, led to a 44.9% increase in the depth of XL-MS coverage compared to using DSS alone.[6]

Experimental Protocols

The following is a generalized protocol for comparative analysis of cross-linker specificity using XL-MS, based on standard methodologies in the field.

Protocol: Comparative Cross-Linking Mass Spectrometry (XL-MS)

1. Protein Complex Preparation:

  • Purify the protein complex of interest to high homogeneity.

  • Dialyze the protein sample against a suitable buffer (e.g., HEPES or phosphate buffer) at a pH range of 7.2-8.0 to ensure reactivity of the amine groups and stability of the protein complex.

2. Cross-Linking Reaction:

  • Prepare stock solutions of the cross-linkers to be compared (e.g., this compound, DSS) in a dry organic solvent like DMSO or DMF.[8]

  • Divide the protein sample into equal aliquots for each cross-linker to be tested and a no-cross-linker control.

  • Add the cross-linker stock solution to the protein samples to a final concentration typically in the range of 0.5-2 mM.

  • Incubate the reactions for a defined period, for example, 30-60 minutes at room temperature or on ice.

  • Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM.

3. Sample Preparation for Mass Spectrometry:

  • Denature the cross-linked proteins using urea or guanidine hydrochloride.

  • Reduce the disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

  • Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

  • Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

4. Mass Spectrometry Analysis:

  • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

  • Employ a data-dependent acquisition strategy to select precursor ions for fragmentation (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD).

5. Data Analysis:

  • Use specialized software (e.g., xQuest, pLink, MeroX) to identify the cross-linked peptides from the MS/MS spectra.

  • The software will search the spectra for pairs of peptides that are covalently linked by the cross-linker, taking into account the mass of the cross-linker and the masses of the two peptides.

  • Validate the identified cross-links based on scoring algorithms and manual inspection of the spectra.

  • Compare the number of unique and overlapping cross-links identified for each cross-linker to assess their performance and specificity.

Visualizing Workflows and Mechanisms

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_prep Sample Preparation cluster_reaction Cross-Linking Reaction cluster_ms_prep MS Sample Prep cluster_analysis Data Acquisition & Analysis p1 Purified Protein Complex p2 Divide into Aliquots p1->p2 r1 Add this compound r2 Add Other Cross-Linker(s) r3 No Cross-Linker Control r4 Incubate r1->r4 r2->r4 r3->r4 r5 Quench Reaction r4->r5 m1 Denature, Reduce, Alkylate r5->m1 m2 Proteolytic Digestion m1->m2 m3 Desalt Peptides m2->m3 a1 LC-MS/MS Analysis m3->a1 a2 Cross-Link Identification Software a1->a2 a3 Compare Specificity & Coverage a2->a3

Caption: Experimental workflow for comparing the specificity of this compound and other cross-linkers.

G This compound This compound (NHS-ester) Protein Protein (-NH2 from Lysine) Crosslink Cross-Linked Protein (Stable Amide Bond) This compound->Crosslink Protein->Crosslink NHS NHS (Byproduct)

Caption: Reaction of this compound with primary amines on a protein, forming a stable amide bond.

Conclusion

This compound (Disuccinimidyl sebacate or DSM8) is a valuable tool in the chemical cross-linking toolbox for studying protein-protein interactions. Its specificity is primarily directed towards primary amines, a characteristic it shares with other NHS-ester-based cross-linkers like DSS. The key differentiating factor for this compound is its long spacer arm, which enables the capture of distance constraints that are inaccessible to shorter cross-linkers.[6] As demonstrated by comparative XL-MS studies, incorporating this compound alongside other cross-linkers can significantly enhance the structural coverage of a protein complex.[6] For researchers aiming to comprehensively map protein interaction interfaces, a multi-cross-linker strategy that includes this compound is highly recommended to leverage the complementary specificity offered by varying spacer lengths.

References

Replicating Key Findings in DSS-Induced Colitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The dextran sodium sulfate (DSS) induced colitis model is a cornerstone in inflammatory bowel disease (IBD) research due to its simplicity, reproducibility, and its ability to mimic many features of human ulcerative colitis (UC).[1][2][3][4] This guide provides a comparative analysis of seminal findings from DSS studies, offering researchers, scientists, and drug development professionals a resource for replicating and interpreting experimental outcomes. We present quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of this pivotal preclinical model.

Key Replicable Findings and Comparative Analysis

The DSS model's utility lies in its tunable nature, allowing for the induction of acute, chronic, or relapsing colitis by modifying DSS concentration, administration frequency, and genetic background of the murine host.[1][5] Below, we compare key parameters and their expected outcomes based on variations in experimental design.

Impact of DSS Concentration on Acute Colitis Severity

The concentration of DSS administered in drinking water directly correlates with the severity of acute colitis. Higher concentrations typically lead to more pronounced weight loss, higher disease activity index (DAI) scores, and more significant histological damage.

Table 1: Comparison of Acute Colitis Severity by DSS Concentration in C57BL/6 Mice

Parameter1.5% DSS (7 days)2.5% DSS (7 days)3.5% DSS (7 days)Source
Body Weight Loss MildModerateSevere[6]
Disease Activity Index (DAI) LowModerateHigh[6][7]
Colon Length Minor ShorteningSignificant ShorteningSevere Shortening[6]
Histological Score Mild InflammationModerate Inflammation & Epithelial DamageSevere Inflammation, Ulceration & Crypt Loss[6]
Primary Inflammatory Infiltrate Neutrophils, MacrophagesNeutrophils, MacrophagesExtensive Neutrophil and Macrophage Infiltration[1][3]

Note: The severity of colitis can be influenced by the specific DSS batch, molecular weight (typically 36-50 kDa is most effective), and the microbiome of the animal facility.[5][8][9]

Acute vs. Chronic DSS Colitis Models

The DSS model can be adapted to study both the acute inflammatory response and the long-term pathological changes associated with chronic IBD. This is typically achieved by altering the duration and frequency of DSS administration.

Table 2: Comparison of Acute and Chronic DSS-Induced Colitis

FeatureAcute Model (e.g., 2.5-4% DSS for 5-7 days)Chronic Model (e.g., 3 cycles of 2% DSS for 7 days with 7-14 days of water in between)Source
Disease Course Rapid onset of symptoms, typically resolving after DSS withdrawal.Relapsing-remitting disease course with progressive worsening.[2][10][11]
Key Clinical Signs Weight loss, diarrhea, bloody stool.[5]Cycles of weight loss and recovery, persistent diarrhea.[2][12]
Colon Length Shortened due to edema and inflammation.May be shortened, but can also be thickened due to fibrosis in later stages.[5][5][12]
Histopathology Mucosal ulceration, edema, loss of crypts, and significant granulocyte (neutrophil) infiltration.[1][3]Features of chronic inflammation including mononuclear cell (lymphocyte and macrophage) infiltration, crypt distortion, and potential for dysplasia.[1][8]
Immune Response Predominantly innate immune response.[2] T and B cells are not required for initial disease development.[1][5]Involves both innate and adaptive immune responses, with a shift towards a mixed Th1/Th2 cytokine profile.[1]
Influence of Mouse Strain on DSS Susceptibility

Genetic background plays a crucial role in the response to DSS, with different inbred mouse strains exhibiting varying degrees of susceptibility. This genetic variability provides a powerful tool for investigating the genetic determinants of IBD.

Table 3: Comparison of DSS Susceptibility in Common Mouse Strains (3.5% DSS for 5 days)

Mouse StrainSusceptibilityKey Pathological FeaturesSource
C57BL/6 SusceptibleDevelops chronic inflammation upon DSS withdrawal.[1][1][13][14]
BALB/c SusceptibleTends to recover from inflammation after DSS withdrawal.[1][1][13]
C3H/HeJ Highly SusceptibleSevere inflammation, particularly in the cecum.[1][13]
DBA/2J Less SusceptibleMilder inflammatory response compared to C57BL/6 and BALB/c.[1][13]
129/SvPas Less SusceptibleRelatively resistant to DSS-induced damage.[1][13]

Experimental Protocols

Detailed and consistent experimental protocols are critical for the reproducibility of the DSS colitis model. Below are standardized methodologies for inducing and assessing acute and chronic colitis.

Acute DSS-Induced Colitis Protocol
  • Animal Model: 8-12 week old C57BL/6 mice are commonly used.[15]

  • DSS Administration: Prepare a 2.5-4% (w/v) solution of DSS (molecular weight 36,000-50,000 Da) in autoclaved drinking water.[15] Provide this solution as the sole source of drinking water for 5 to 7 consecutive days.[3][11]

  • Daily Monitoring: Record body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).[7][11]

  • Termination and Sample Collection: On day 8, euthanize the mice.[11] Measure the length of the colon from the cecum to the anus.[5] Collect colon tissue for histological analysis, myeloperoxidase (MPO) activity assay, and cytokine measurement.[16]

Chronic DSS-Induced Colitis Protocol
  • Animal Model: 8-12 week old C57BL/6 mice.

  • DSS Cycling: Administer 2-3% DSS in drinking water for 5-7 days, followed by a recovery period of 7-14 days with regular drinking water.[12][17] Repeat this cycle 3 to 5 times to establish chronic colitis.[11][12]

  • Monitoring: Monitor clinical signs (DAI) throughout the cycles. Body weight may fluctuate with each DSS cycle.

  • Termination and Sample Collection: Euthanize mice at the end of the final cycle. Collect colon tissue for histological analysis to assess for features of chronic inflammation, such as mononuclear cell infiltration, crypt distortion, and fibrosis.[5][17]

Disease Activity Index (DAI) Scoring

The DAI is a composite score used to quantify the clinical severity of colitis.

Table 4: Standardized Disease Activity Index (DAI) Scoring Criteria

ScoreWeight Loss (%)Stool ConsistencyBlood in Stool
0 NoneNormal, well-formed pelletsNegative
1 1-5
2 5-10Loose stoolsPositive (visible blood)
3 10-15
4 >15DiarrheaGross bleeding

The DAI is calculated as the sum of the scores for weight loss, stool consistency, and blood in stool.[11]

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in DSS-induced colitis research, the following diagrams illustrate a typical experimental workflow and the key signaling pathway implicated in the inflammatory response.

experimental_workflow cluster_setup Experimental Setup cluster_induction Colitis Induction cluster_analysis Data Collection & Analysis start Select Mouse Strain (e.g., C57BL/6) dss_prep Prepare DSS Solution (e.g., 3% w/v, 40-50 kDa) start->dss_prep Age & Sex Matched administer_dss Administer DSS in Drinking Water (5-7 days) dss_prep->administer_dss daily_monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding administer_dss->daily_monitoring euthanasia Euthanasia & Colon Excision daily_monitoring->euthanasia macro_analysis Macroscopic Analysis: - Colon Length - Spleen Weight euthanasia->macro_analysis histo_analysis Histological Analysis (H&E Staining) euthanasia->histo_analysis biochem_analysis Biochemical Analysis: - MPO Assay - Cytokine Profiling (ELISA) euthanasia->biochem_analysis

Figure 1. A typical experimental workflow for inducing and analyzing acute DSS colitis.

dss_pathway dss DSS in Drinking Water epithelial_damage Epithelial Barrier Damage (Tight Junction Disruption) dss->epithelial_damage Direct Toxicity bacterial_translocation Translocation of Luminal Bacteria & Antigens (PAMPs) epithelial_damage->bacterial_translocation immune_activation Innate Immune Cell Activation (Macrophages, Dendritic Cells) bacterial_translocation->immune_activation via PRRs (e.g., TLRs) cytokine_release Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) immune_activation->cytokine_release neutrophil_infiltration Neutrophil Infiltration (Increased MPO Activity) cytokine_release->neutrophil_infiltration Chemoattraction colitis Colitis Manifestation (Weight Loss, Diarrhea, Bleeding) cytokine_release->colitis Systemic Effects neutrophil_infiltration->colitis Tissue Damage

Figure 2. Simplified signaling pathway of DSS-induced intestinal inflammation.

References

Safety Operating Guide

Proper Disposal Procedures for Disuccinimidyl Suberate (DSS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Disuccinimidyl suberate (DSS), a common cross-linking agent, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of DSS waste.

Immediate Safety and Handling Precautions

Disuccinimidyl suberate is classified as a hazardous chemical that can cause skin and serious eye irritation. Always consult the Safety Data Sheet (SDS) for complete safety information before handling.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and seek medical attention if breathing becomes difficult.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The primary method for the disposal of DSS is through an approved hazardous waste disposal facility. Under no circumstances should DSS or its waste be disposed of in regular trash or poured down the drain.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: Disuccinimidyl Suberate".

    • Segregate DSS waste from other laboratory waste streams to prevent accidental reactions.

  • Container Management:

    • Use a chemically compatible and leak-proof container for waste collection.

    • Keep the container tightly sealed when not in use.

    • Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials.

  • Waste Accumulation:

    • Minimize the accumulation of DSS waste.

    • Follow your institution's guidelines for the maximum allowable volume of hazardous waste in a satellite accumulation area.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

    • Provide all necessary information about the waste, including its chemical name and quantity.

  • Documentation:

    • Maintain a log of all DSS waste generated, including dates and quantities. This documentation is crucial for regulatory compliance.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to Disuccinimidyl suberate.

PropertyValue
Molecular Weight 368.35 g/mol
Solubility Insoluble in water; soluble in DMSO and DMF
pH of Amine Reaction 7.0 - 9.0
Spacer Arm Length 11.4 Å

Experimental Workflow for DSS Disposal

The following diagram outlines the logical workflow for the proper disposal of Disuccinimidyl suberate.

DSS_Disposal_Workflow start Start: DSS Waste Generation identify Identify and Segregate Waste (Label Container: 'Hazardous Waste: DSS') start->identify container Use Compatible, Sealed Container identify->container store Store in Designated Cool, Ventilated Area container->store accumulate Accumulate Waste per Institutional Guidelines store->accumulate request Contact EHS for Waste Pickup accumulate->request document Log Waste Generation Details request->document end_node End: Proper Disposal by EHS document->end_node

DSS Disposal Workflow

This procedural guidance is intended to supplement, not replace, your institution's specific safety and disposal protocols. Always prioritize the information provided by your EHS department. By following these steps, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.

Safeguarding Your Research: A Comprehensive Guide to Handling Dextran Sulfate Sodium (DSS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your safety in the laboratory is paramount. This guide provides essential, immediate, and actionable information for the safe handling and disposal of Dextran Sulfate Sodium (DSS), ensuring the integrity of your research and the well-being of your team.

Dextran Sulfate Sodium (DSS) is a sulfated polysaccharide widely used in biomedical research to induce experimental colitis in animal models, mimicking inflammatory bowel disease. While not classified as a hazardous substance, proper handling and disposal are crucial to maintain a safe laboratory environment and prevent potential irritation or allergic reactions.[1][2] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risks associated with DSS.

Essential Personal Protective Equipment (PPE)

When handling DSS, especially in its powdered form, the following personal protective equipment is required to prevent inhalation of dust particles and direct contact with skin and eyes.

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from DSS dust and splashes.[3][4]
Hand Protection Nitrile rubber gloves (0.11mm thickness or greater)Prevents skin contact and potential irritation.[3][4]
Respiratory Protection N95 (US) or P1 (EN143) dust maskRequired when handling the powder form to avoid inhalation of dust particles.[3][4]
Body Protection Laboratory coatProtects against contamination of personal clothing.

Operational Plan: From Receipt to Disposal

A systematic approach to handling DSS is critical for safety and experimental consistency. The following step-by-step guide details the operational workflow.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store DSS in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4]

  • Avoid storage near strong oxidizing agents.[4]

2. Preparation of DSS Solutions:

  • All handling of DSS powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[3]

  • Wear all required PPE as outlined in the table above.

  • To prepare a solution, slowly add the DSS powder to the appropriate volume of solvent (typically water) while stirring to prevent clumping and dust formation.

3. Use in Experimental Models:

  • When administering DSS to animals, continue to wear appropriate PPE.

  • Handle animal cages and bedding with care, as they may be contaminated with DSS.

4. Decontamination and Spill Management:

  • In case of a spill, avoid generating dust.[3]

  • For small spills, gently sweep or vacuum the material into a suitable, labeled disposal container.[3] A wet mop can also be used.[5][6]

  • Clean the spill area thoroughly with water.

  • For large spills, follow your institution's established spill response procedures.

Disposal Plan: Ensuring Environmental Safety

Proper disposal of DSS and contaminated materials is essential to prevent environmental contamination.

  • Solid DSS Waste: Unused or expired DSS powder should be disposed of in a sealed, labeled container.

  • Liquid DSS Waste: Aqueous solutions of DSS can typically be disposed of down the drain with copious amounts of water, but always adhere to local and institutional regulations.

  • Contaminated Materials: All materials that have come into contact with DSS, including gloves, masks, and animal bedding, should be placed in a sealed bag and disposed of according to your institution's hazardous waste guidelines.

  • Do not discharge DSS directly to drains or the environment without proper dilution and adherence to local regulations. [3][4]

Toxicological and Hazard Information

The following table summarizes key quantitative data regarding the toxicology of DSS.

MetricValueSpeciesSource
Oral LD50 >20,600 mg/kgRat[2][3][4]
Oral LD50 25,200 mg/kgMouse[2]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

While DSS has a high LD50, indicating low acute toxicity, it is still crucial to handle it with care to avoid potential long-term health effects from repeated exposure.[2] It may cause irritation to the eyes, respiratory system, and skin.[7]

Experimental Workflow for Safe DSS Handling

The following diagram illustrates the standard operating procedure for the safe handling of Dextran Sulfate Sodium in a laboratory setting.

DSS_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Receive and Inspect DSS B Store in Cool, Dry, Ventilated Area A->B Safe Storage C Don PPE B->C Initiate Handling D Weigh DSS Powder in Fume Hood C->D Safety First E Prepare DSS Solution D->E Accurate Measurement F Administer DSS to Animal Models E->F Begin Experiment G Monitor Animals F->G In Vivo H Decontaminate Work Surfaces G->H Post-Experiment J Dispose of Solid Waste H->J I Manage Spills I->H If spill occurs K Dispose of Liquid Waste J->K Follow Institutional Guidelines L Dispose of Contaminated PPE K->L Follow Institutional Guidelines

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.